5-Bromo-2-chloro-3-methylpyrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-3-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDYAMJQLRNUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 5-Bromo-2-chloro-3-methylpyrazine and its Isomeric Congeners: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 5-Bromo-2-chloro-3-methylpyrazine, a substituted heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the specificity of this substitution pattern, publicly available data and a dedicated CAS (Chemical Abstracts Service) number for this exact isomer are not readily found. Therefore, this document will provide a comprehensive analysis based on its closely related and commercially available isomers, establishing a framework for its expected properties, synthesis, and reactivity. We will draw authoritative insights from established chemical principles and data on analogous structures to empower researchers in their work with this class of compounds.
Isomeric Landscape and Identification
The precise arrangement of substituents on the pyrazine ring is critical to the molecule's chemical and biological properties. While a specific entry for this compound is elusive, several of its isomers are well-documented and available. Understanding these isomers is key to predicting the behavior of the target compound.
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Bromo-5-chloro-3-methylpyrazine | 1260664-82-1 | C₅H₄BrClN₂ | 207.45 |
| 3-Bromo-2-chloro-5-methylpyrazine | 1359828-82-2 | C₅H₄BrClN₂ | 207.45 |
| 3-Bromo-5-chloro-2-methylpyrazine | 1784852-46-5 | C₅H₄BrClN₂ | 207.46 |
| This compound | Not Available | C₅H₄BrClN₂ | 207.45 |
Data sourced from PubChem and commercial supplier databases.[1][2][3][4][5]
The absence of a dedicated CAS number for this compound suggests it is a novel or less-common research chemical. Researchers intending to synthesize this specific isomer must rely on robust analytical techniques (NMR, MS, HPLC) to confirm its identity unequivocally, using the spectroscopic data of its known isomers as a comparative baseline.
Physicochemical Properties and Safety Profile
The properties of this compound can be inferred from its isomers and related halogenated heterocycles.
Expected Physicochemical Properties:
-
Appearance: Likely a colorless to yellow or brown solid or semi-solid.
-
Molecular Weight: 207.45 g/mol .[2]
-
Solubility: Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
-
Thermal Stability: Halogenated pyrazines are generally stable under standard conditions but should be stored in a cool, dry, well-ventilated place, often under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.
GHS Hazard Profile and Safety Recommendations: Based on the safety data sheets (SDS) for its isomers, this compound should be handled as a hazardous substance.[2][6]
Hazard Statements:
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Precautionary Measures (Self-Validating Protocol): A rigorous safety protocol is non-negotiable. The causality behind these measures is to prevent exposure through all potential routes.
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7] An eyewash station and safety shower must be readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133 standards).[7][8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.
-
Body Protection: Wear a lab coat and, if handling larger quantities, impervious clothing to prevent skin contact.[6]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or EN 149 approved respirator.[7][8]
-
-
Handling and Storage:
Synthesis and Reactivity
The pyrazine core is an electron-deficient aromatic system, a feature enhanced by the presence of two electronegative nitrogen atoms and two halogen substituents. This electronic nature dictates its synthetic routes and subsequent reactivity.
General Synthetic Strategies
The synthesis of substituted pyrazines often involves building the ring from acyclic precursors or modifying an existing pyrazine core. A plausible retrosynthetic approach for this compound is outlined below.
Caption: Retrosynthetic analysis for this compound.
A common laboratory synthesis for a related compound, 2-bromo-5-methylpyrazine, involves the Hofmann degradation of 5-methylpyrazine-2-carboxamide to an amine, followed by diazotization and bromination.[9] This highlights a key principle: the interconversion of functional groups on a pre-formed pyrazine ring is a powerful strategy. For our target molecule, one could envision starting with a suitable aminopyrazine and introducing a halogen via a Sandmeyer-type reaction, or starting with a hydroxypyrazine (a pyrazinone) and converting the hydroxyl group to a chloride using reagents like phosphorus oxychloride (POCl₃).[10]
Core Reactivity: The Role of Halogen Substituents
The two halogen atoms, bromine and chlorine, are the primary sites of reactivity. Their behavior in nucleophilic aromatic substitution (SNAr) reactions is central to the utility of this molecule as a building block.
Key Mechanistic Considerations:
-
Site Selectivity: The pyrazine ring is electron-deficient, making it susceptible to SNAr. The positions ortho and para to the ring nitrogens are most activated. In this compound, both the C2-Cl and C5-Br are activated.
-
Leaving Group Ability: Bromine is generally a better leaving group than chlorine in SNAr reactions due to the weaker C-Br bond. However, the specific position and electronic environment can influence this. DFT calculations on related aza-aromatic heterocycles suggest that concerted SNAr mechanisms can be operative, where bond-breaking and bond-forming occur simultaneously.[11]
-
Steric Hindrance: The methyl group at C3 provides steric hindrance around the C2-Cl bond, potentially favoring nucleophilic attack at the C5 position.
Typical Experimental Workflow for SNAr:
Caption: Standard workflow for a nucleophilic aromatic substitution reaction.
This self-validating protocol ensures success by incorporating in-process controls (TLC/LC-MS monitoring) to determine reaction completion, followed by rigorous purification and definitive structural confirmation.
Applications in Drug Discovery and Agrochemicals
Halogenated heterocycles are privileged scaffolds in modern medicinal chemistry.[12] The halogens serve both as reactive handles for further diversification (as seen in SNAr) and as modulators of physicochemical properties (lipophilicity, metabolic stability).
Pyrazine derivatives, in particular, have a rich history in drug development, with applications including:
-
Antitubercular Agents: Pyrazinamide is a cornerstone drug for treating tuberculosis. The pyrazine core is essential for its activity.[9]
-
Kinase Inhibitors: The pyrazine scaffold can act as a "hinge-binding" motif in many kinase inhibitors used in oncology.
-
GPCR Modulators: Substituted pyrazines are found in various compounds targeting G-protein coupled receptors.
The structure of this compound makes it an ideal starting material or intermediate.[13] For example, the differential reactivity of the C-Br and C-Cl bonds could be exploited in sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity, a cornerstone of modern drug discovery.[14]
Conclusion
While this compound remains a compound with limited public data, a robust understanding of its properties and reactivity can be established by analyzing its isomers and the fundamental principles of heterocyclic chemistry. Its structure is primed for selective functionalization, making it a valuable building block for creating diverse molecular libraries for screening in drug discovery and agrochemical research. Safe handling, guided by the stringent protocols outlined for its hazardous isomers, is paramount. The synthesis and application of this and related pyrazines will continue to be a fruitful area of research, driving innovation across the chemical sciences.
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. [Link]
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PubChem. 2-Bromo-5-chloro-3-methylpyrazine. [Link]
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Accessory. 3-bromo-2-chloro-5-methylpyrazine. [Link]
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GitHub. GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[7][13]triazolo[4,3-a]pyrazine. [Link]
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TSI Journals. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. [Link]
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American Chemical Society. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]
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PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]
- Google Patents. One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
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5-Bromo-2-chloro-3-methylpyrazine chemical properties
An In-depth Technical Guide to Substituted Bromochloromethylpyrazines for Advanced Research
This guide provides a comprehensive technical overview of 5-Bromo-2-chloro-3-methylpyrazine and its closely related, commercially available isomers. It is intended for researchers, scientists, and professionals in drug development who utilize complex heterocyclic compounds as building blocks for novel chemical entities. This document moves beyond a simple recitation of data, offering insights into the causality of chemical behavior and practical considerations for experimental design.
The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in specific biological interactions make substituted pyrazines highly valuable starting materials.[3]
The user's query for "this compound" refers to a specific substitution pattern on the pyrazine ring. According to IUPAC nomenclature, the nitrogen atoms are assigned positions 1 and 4, which dictates the numbering for the remaining carbon atoms. While this isomer is chemically valid, it is not commonly listed in commercial catalogs or extensive chemical databases. The most prominent and accessible isomer is 2-Bromo-5-chloro-3-methylpyrazine (CAS No. 1260664-82-1) .[4] Another documented isomer is 3-Bromo-2-chloro-5-methylpyrazine (CAS No. 1359828-82-2).[5]
Given the high likelihood of interest in a tangible chemical entity for research purposes, this guide will focus primarily on the properties and reactivity of 2-Bromo-5-chloro-3-methylpyrazine . The principles, synthetic logic, and reactivity discussed herein can be extrapolated to understand the theoretical behavior of the less common 5-bromo isomer.
Physicochemical Properties
The fundamental physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The data for the readily available 2-Bromo-5-chloro-3-methylpyrazine are summarized below.
| Property | Data | Source(s) |
| CAS Number | 1260664-82-1 | [4] |
| Molecular Formula | C₅H₄BrClN₂ | [4] |
| Molecular Weight | 207.45 g/mol | [4] |
| IUPAC Name | 2-bromo-5-chloro-3-methylpyrazine | [4] |
| Appearance | Colorless to white to yellow to pink to brown liquid or semi-solid or solid | |
| Purity | Typically ≥98% | |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| InChI | InChI=1S/C5H4BrClN2/c1-3-5(6)8-2-4(7)9-3/h2H,1H3 | [4] |
| InChIKey | DDXSLISYCFTQCY-UHFFFAOYSA-N | [4] |
| SMILES | CC1=NC(=CN=C1Br)Cl | [4] |
Note: Specific experimental data such as melting and boiling points for this compound are not available in public literature. These properties are expected to be similar to those of its 2-bromo-5-chloro isomer.
Synthesis and Manufacturing Insights
While a documented synthesis for this compound is not readily found, a plausible synthetic route can be designed based on established pyrazine chemistry. A common strategy involves the construction of the pyrazine ring followed by sequential halogenation and functionalization.
Proposed Retrosynthetic Analysis for this compound
A logical retrosynthetic approach would involve disconnecting the halogen atoms, suggesting an aminopyrazine precursor which can undergo Sandmeyer-type reactions.
Caption: Retrosynthetic pathways for this compound.
Experimental Protocol: A Plausible Forward Synthesis
The following is a conceptual, step-by-step protocol for the synthesis of the target compound, grounded in established chemical transformations.
-
Step 1: Synthesis of 2-Amino-3-methylpyrazine.
-
This can be achieved through the condensation of an appropriate 1,2-dicarbonyl compound with an aminonitrile, a standard method for pyrazine ring formation.
-
-
Step 2: Bromination to 2-Amino-5-bromo-3-methylpyrazine.
-
The amino-substituted pyrazine ring is activated towards electrophilic aromatic substitution.
-
Protocol: Dissolve 2-amino-3-methylpyrazine in a suitable solvent like acetic acid or a halogenated solvent. Add a brominating agent such as N-Bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-25°C). Monitor the reaction by TLC or LC-MS until completion. Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate) and extracting the product.
-
-
Step 3: Sandmeyer Chlorination.
-
This classic transformation converts the amino group into a chloro group via a diazonium salt intermediate.
-
Protocol: a. Suspend 2-amino-5-bromo-3-methylpyrazine in an aqueous acidic solution (e.g., HCl). b. Cool the mixture to 0-5°C in an ice bath. c. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. The presence of nitrous acid can be checked with starch-iodide paper. d. In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl. e. Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (N₂ gas) will be observed. f. Allow the reaction to warm to room temperature and stir for several hours. g. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), wash, dry, and purify by column chromatography to yield this compound.
-
Caption: Proposed workflow for the synthesis of this compound.
Chemical Reactivity and Handling
The reactivity of halopyrazines is dominated by nucleophilic aromatic substitution (SNAr). The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which significantly lowers the electron density of the ring carbons and makes them susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
-
Reactivity Hierarchy: The positions ortho and para to the ring nitrogens (positions 2, 3, 5, and 6) are activated for SNAr.
-
Leaving Group Ability: In SNAr reactions on electron-deficient heterocycles, the typical leaving group order is F > Cl > Br > I.[6] However, both the chloro and bromo groups in the title compound are excellent leaving groups. The C-Cl bond is stronger than the C-Br bond, suggesting the bromide may be more readily displaced under certain conditions, particularly in metal-catalyzed cross-coupling reactions.
-
Regioselectivity: In 2-Bromo-5-chloro-3-methylpyrazine, both halogens are in activated positions. The choice of which halogen is substituted can often be controlled by the reaction conditions and the nature of the nucleophile. For instance, sterically hindered nucleophiles might preferentially attack the less hindered position.
Caption: Potential nucleophilic substitution pathways on the pyrazine core.
Cross-Coupling Reactions
The bromo and chloro substituents serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The greater reactivity of the C-Br bond compared to the C-Cl bond in oxidative addition to Pd(0) allows for selective functionalization at the bromine-bearing position.
Safety and Handling
Based on the GHS classifications for the isomeric 2-Bromo-5-chloro-3-methylpyrazine, compounds of this class should be handled with care.[4]
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
-
Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place, under an inert atmosphere to prevent degradation.
Applications in Research and Drug Development
Substituted pyrazines are of immense interest due to their prevalence in biologically active molecules. The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, such as Pyrazinamide (anti-tuberculosis) and Bortezomib (anti-cancer).[1]
This compound and its isomers are valuable building blocks for several reasons:
-
Scaffold Hopping and Analogue Synthesis: They provide a rigid, heterocyclic core for building libraries of compounds in lead optimization campaigns.
-
Dual Functionality: The presence of two different, selectively addressable halogen atoms allows for sequential, site-specific modifications. A researcher could first perform a Suzuki coupling at the C-Br position, then a Buchwald-Hartwig amination at the C-Cl position, enabling the rapid construction of complex molecular architectures.
-
Modulation of Physicochemical Properties: The pyrazine core and its substituents can be used to fine-tune properties like solubility, lipophilicity (logP), and metabolic stability, which are critical for drug efficacy.
-
Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for protein-ligand binding.[7]
Predicted Spectral Data (¹H and ¹³C NMR)
While experimental spectra for this compound are not available, its key NMR features can be predicted based on established principles of spectroscopy.[8]
-
¹H NMR:
-
The molecule has one proton on the pyrazine ring. Its chemical shift would be in the aromatic region, likely around 8.0-8.5 ppm. The exact shift is influenced by the electronic effects of the adjacent nitrogen and halogen atoms.
-
A singlet corresponding to the three protons of the methyl group would appear upfield, typically in the range of 2.4-2.8 ppm.
-
-
¹³C NMR:
-
Five distinct signals would be expected in the broadband-decoupled spectrum.
-
The carbon atom bearing the proton (C6) would appear around 140-150 ppm.
-
The carbons bonded to the halogens (C2 and C5) and the methyl group (C3) would have their chemical shifts influenced by the electronegativity of the substituents, likely appearing in the 130-160 ppm range.
-
The methyl carbon would be found significantly upfield, around 15-25 ppm.
-
References
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[No Author]. (n.d.). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PMC - NIH. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyrazine. Retrieved from [Link]
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[No Author]. (2026, January 4). Satisfaction Guaranteed 3-bromo-2-chloro-5-methylpyrazine Accessory. Retrieved from [Link]
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[No Author]. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Retrieved from [Link]
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[No Author]. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Retrieved from [Link]
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[No Author]. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
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Reich, H. (2020, February 14). NMR Spectroscopy. Organic Chemistry Data. Retrieved from [Link]
- Cherng, Y.-J. (2002).
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[No Author]. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC - PubMed Central. Retrieved from [Link]
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[No Author]. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed. Retrieved from [Link]
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[No Author]. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Retrieved from [Link]
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[No Author]. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
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[No Author]. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
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Navigating the Thermal Landscape of 5-Bromo-2-chloro-3-methylpyrazine: A Technical Guide to Physical Property Determination
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Physical Properties in Chemical Research
In the realm of synthetic chemistry and drug development, a thorough understanding of a molecule's physical properties is paramount. These characteristics, intrinsically linked to molecular structure and intermolecular forces, govern a compound's behavior in various experimental and physiological environments. For a novel or specialized compound such as 5-Bromo-2-chloro-3-methylpyrazine, the melting and boiling points serve as fundamental descriptors. They are not merely figures on a data sheet but are critical indicators of purity, stability, and appropriate handling and storage conditions. This guide provides an in-depth exploration of the theoretical underpinnings and practical methodologies for determining these vital physical constants, tailored for a scientific audience engaged in rigorous research and development.
I. Theoretical Framework: Understanding Phase Transitions of Organic Solids
The melting point of a solid is the temperature at which it transitions from a highly ordered crystalline lattice to a disordered liquid state. Conversely, the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, allowing for the transition to the gaseous phase. These transitions are dictated by the strength of intermolecular forces.
For this compound, a substituted pyrazine, the key intermolecular interactions at play are:
-
Van der Waals Forces (London Dispersion Forces): These are temporary attractive forces that arise from the movement of electrons in atoms and molecules. As the molecular weight and surface area of a molecule increase, so do the strength of these forces.
-
Dipole-Dipole Interactions: The presence of electronegative nitrogen, chlorine, and bromine atoms in the pyrazine ring creates permanent dipoles. The attraction between the positive end of one molecule and the negative end of another contributes to the overall intermolecular forces.
The combined effect of these forces determines the energy required to overcome the solid-state lattice or the cohesive forces in the liquid state, thus defining the melting and boiling points. The presence of halogen atoms (bromine and chlorine) and a methyl group on the pyrazine ring will influence these properties based on their size, polarity, and ability to pack into a crystal lattice.
II. Experimental Determination of Melting and Boiling Points
Accurate experimental determination remains the gold standard for establishing the physical properties of a compound. The following protocols are standard methodologies in organic chemistry laboratories.
A. Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A pure crystalline solid will typically melt over a narrow temperature range (0.5-1°C), while impurities will broaden and depress the melting range.[1]
Table 1: Summary of Melting Point Determination Protocol
| Step | Procedure | Rationale |
| 1 | Sample Preparation | A small, finely powdered sample of this compound is loaded into a capillary tube to a height of 2-3 mm. |
| 2 | Apparatus Setup | The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe. |
| 3 | Heating | The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2°C per minute) near the expected melting point. |
| 4 | Observation | The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2. |
Diagram 1: Workflow for Melting Point Determination
Caption: Workflow for the experimental determination of a compound's melting point.
B. Boiling Point Determination
The boiling point provides insight into a liquid's volatility and is determined by heating the liquid to the temperature at which its vapor pressure equals the atmospheric pressure.[2][3][4]
Table 2: Summary of Boiling Point Determination Protocol (Micro-scale)
| Step | Procedure | Rationale |
| 1 | Sample Preparation | A small amount of liquid this compound is placed in a small test tube or fusion tube. A sealed capillary tube is inverted and placed inside the test tube. |
| 2 | Apparatus Setup | The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., oil bath). |
| 3 | Heating | The bath is heated gradually. |
| 4 | Observation | As the liquid heats, air will bubble from the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges. The heat is then removed, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point. |
Diagram 2: Experimental Setup for Micro-Boiling Point Determination
Caption: Diagram of a typical micro-scale boiling point determination setup.
III. Predictive Approaches and Structural Considerations
In the absence of experimental data, computational methods can provide estimations of physical properties. Quantitative Structure-Property Relationship (QSPR) models are valuable tools that correlate chemical structure with physical properties.[5] These models use molecular descriptors to predict properties like melting and boiling points.
Factors that would influence the melting and boiling points of this compound include:
-
Molecular Weight: Generally, an increase in molecular weight leads to higher boiling and melting points due to stronger van der Waals forces.[6]
-
Polarity: The presence of polar C-Cl, C-Br, and C-N bonds increases dipole-dipole interactions, which would be expected to raise the boiling point compared to non-polar analogues.
-
Symmetry and Packing: The ability of a molecule to pack efficiently into a crystal lattice affects its melting point. More symmetrical molecules often have higher melting points. The substitution pattern on the pyrazine ring will be a key determinant of its packing efficiency.
IV. Conclusion
The determination of the melting and boiling points of this compound is a critical step in its characterization. While direct literature values are currently elusive, established experimental protocols provide a clear path to obtaining this crucial data. A comprehensive understanding of the underlying principles of intermolecular forces and phase transitions, coupled with meticulous experimental technique, will ensure the accurate and reliable determination of these fundamental physical properties. This knowledge is indispensable for the effective application of this compound in research and development, particularly in the fields of medicinal chemistry and materials science.
References
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Predicting boiling and melting points – Organic Chemistry: How to…. (2022, July 30). Retrieved from [Link]
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Melting point determination. (n.d.). Retrieved from [Link]
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Determination of Melting Point of An Organic Compound | PDF. (n.d.). Scribd. Retrieved from [Link]
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EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19). Retrieved from [Link]
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Determination Of Boiling Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]
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Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]
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Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Bromo-5-chloro-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chloro-3-methylpyrazine is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring both bromine and chlorine atoms on the pyrazine ring, offers multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its relevance in the field of medicinal chemistry.
Chemical Identity and Nomenclature
The precise and unambiguous identification of a chemical compound is fundamental for scientific communication and reproducibility.
IUPAC Name: 2-Bromo-5-chloro-3-methylpyrazine[1]
Synonyms: A variety of synonyms are used in commercial and academic literature to refer to this compound. These include:
-
Pyrazine, 2-bromo-5-chloro-3-methyl-[1]
-
5-Chloro-2-bromo-3-methylpyrazine
-
3-Methyl-2-bromo-5-chloropyrazine
-
2-bromo-5-chloro-3-methyl-pyrazine[1]
CAS Number: 1260664-82-1[1]
Molecular Formula: C₅H₄BrClN₂[1]
Molecular Weight: 207.45 g/mol [1]
Chemical Structure:
Caption: Chemical structure and identifiers for 2-Bromo-5-chloro-3-methylpyrazine.
Physicochemical Properties
Understanding the physical and chemical properties of 2-Bromo-5-chloro-3-methylpyrazine is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| Physical Form | Colorless to white to yellow to pink to brown liquid or semi-solid or solid | |
| Purity | ≥98% | |
| Storage Temperature | Inert atmosphere, 2-8°C | |
| XLogP3 | 2.2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 205.92464 Da | [1] |
| Monoisotopic Mass | 205.92464 Da | [1] |
| Topological Polar Surface Area | 25.8 Ų | [1] |
| Heavy Atom Count | 10 | [1] |
Synthesis and Reactivity
A potential synthetic pathway to 2-Bromo-5-chloro-3-methylpyrazine could involve a multi-step process starting from a suitable pyrazine precursor. This might include a chlorination step followed by bromination, or vice versa, with careful control of reaction conditions to achieve the desired regioselectivity. The Sandmeyer reaction, a well-established method for introducing halides to aromatic rings via a diazonium salt intermediate, could also be a viable synthetic strategy.
The reactivity of 2-Bromo-5-chloro-3-methylpyrazine is dictated by the presence of the two halogen substituents on the electron-deficient pyrazine ring. The bromine and chlorine atoms can participate in various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the selective formation of carbon-carbon and carbon-nitrogen bonds, making this compound a valuable building block for the synthesis of highly functionalized pyrazine derivatives. The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for sequential cross-coupling reactions, further enhancing its synthetic utility.
Applications in Drug Discovery and Development
Halogenated heterocyclic compounds are prominent scaffolds in medicinal chemistry due to their ability to modulate the physicochemical and pharmacokinetic properties of drug candidates. 2-Bromo-5-chloro-3-methylpyrazine serves as a key intermediate in the synthesis of various biologically active molecules. Although specific examples of its direct application in the synthesis of marketed drugs are not detailed in the provided search results, its structural motifs are found in a range of therapeutic agents.
The pyrazine core is a well-known pharmacophore present in numerous drugs with diverse biological activities, including anticancer, antibacterial, and antiviral properties. The bromo and chloro substituents on the pyrazine ring of 2-Bromo-5-chloro-3-methylpyrazine provide handles for the introduction of various functional groups, enabling the exploration of chemical space around the pyrazine scaffold in drug discovery programs. For instance, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce new substituents that can interact with biological targets.
Safety and Handling
2-Bromo-5-chloro-3-methylpyrazine is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
GHS Hazard Statements:
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P361: Take off immediately all contaminated clothing.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.
It is crucial to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal before working with this compound.
Spectroscopic Data
At the time of writing, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for 2-Bromo-5-chloro-3-methylpyrazine is limited. However, based on the chemical structure, the following spectral characteristics can be predicted:
-
¹H NMR: A singlet in the aromatic region corresponding to the proton on the pyrazine ring, and a singlet in the aliphatic region corresponding to the methyl group protons.
-
¹³C NMR: Five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the nitrogen, bromine, and chlorine atoms.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine isotopes, characteristic isotopic patterns for M, M+2, and M+4 peaks would be observed.
-
IR Spectroscopy: Characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, as well as C=N and C=C stretching vibrations of the pyrazine ring.
Conclusion
2-Bromo-5-chloro-3-methylpyrazine is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. Its di-halogenated pyrazine structure provides multiple avenues for functionalization, enabling the creation of diverse molecular architectures. While detailed synthetic protocols and specific applications in marketed products are not extensively documented in the public domain, its importance as a chemical intermediate is evident. Researchers and scientists working with this compound should adhere to strict safety protocols due to its hazardous nature. Further research into its synthesis and applications is warranted to fully exploit its potential in various fields of chemistry.
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Initial synthesis pathways for 5-Bromo-2-chloro-3-methylpyrazine
An In-Depth Technical Guide to the Initial Synthesis Pathways for 5-Bromo-2-chloro-3-methylpyrazine
Abstract
This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways for this compound, a key heterocyclic building block in pharmaceutical and agrochemical research. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental considerations, and detailed protocols for the synthesis of this target molecule. The primary route discussed involves a two-step sequence commencing with the regioselective bromination of 2-amino-3-methylpyrazine, followed by a Sandmeyer reaction to replace the amino group with a chloro substituent. An alternative pathway, starting from 2-hydroxy-3-methylpyrazine, is also presented, offering a different strategic approach. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction and Strategic Overview
This compound is a substituted pyrazine derivative of significant interest in medicinal chemistry. The pyrazine ring is a common scaffold in numerous biologically active compounds, and the specific halogenation pattern of this molecule offers multiple points for further functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures.
The synthetic challenge lies in the controlled, regioselective introduction of the bromo and chloro substituents onto the 3-methylpyrazine core. The primary pathway detailed in this guide is a robust and logical approach that leverages the directing effects of the amino group for the initial bromination, followed by a classic and reliable Sandmeyer reaction for the introduction of the chlorine atom. A viable alternative route is also discussed, which proceeds through a hydroxy-pyrazine intermediate, offering flexibility in starting material selection and reaction conditions.
Primary Synthetic Pathway: From 2-Amino-3-methylpyrazine
The most direct and widely applicable synthesis of this compound begins with the commercially available 2-amino-3-methylpyrazine. The strategy involves two key transformations: electrophilic bromination followed by deaminative chlorination.
Step 1: Regioselective Bromination of 2-Amino-3-methylpyrazine
The initial step is the bromination of the pyrazine ring. The amino group is a strong activating group and, along with the methyl group, directs the electrophilic substitution to the C-5 position. This regioselectivity is a critical aspect of this synthesis, ensuring the formation of the desired isomer. A common method for such brominations involves the use of molecular bromine in a suitable solvent, often with a mild base to scavenge the HBr byproduct.[1][2]
Causality of Experimental Choices:
-
Solvent: Dichloromethane is a common choice as it is relatively inert and effectively dissolves the starting material.
-
Base: Pyridine is often used to neutralize the hydrobromic acid generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.[1]
-
Temperature: The reaction is typically carried out at room temperature to ensure a controlled reaction rate and minimize the formation of over-brominated byproducts.
The product of this step is 2-amino-5-bromo-3-methylpyrazine .
Step 2: Sandmeyer Reaction for Deaminative Chlorination
The second step involves the conversion of the amino group of 2-amino-5-bromo-3-methylpyrazine to a chloro group. The Sandmeyer reaction is the classic and most reliable method for this transformation.[3] It proceeds via a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) chloride catalyst to yield the final product.
Mechanism and Rationale:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4][5] This reaction must be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt.[6]
-
Chlorination: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The copper(I) catalyst facilitates the replacement of the diazonium group with a chloride ion, releasing nitrogen gas.[3]
The final product is This compound .
Visual Representation of the Primary Pathway
Caption: Primary synthesis route for this compound.
Alternative Synthetic Pathway: From 2-Hydroxy-3-methylpyrazine
An alternative approach to the target molecule begins with 2-hydroxy-3-methylpyrazine. This pathway avoids the use of a primary amino group and the Sandmeyer reaction, instead relying on direct halogenation and a subsequent chlorination of a hydroxyl group.
Step 1: Bromination of 2-Hydroxy-3-methylpyrazine
The first step in this alternative route is the bromination of 2-hydroxy-3-methylpyrazine. Similar to the primary pathway, the directing effects of the substituents on the pyrazine ring will favor bromination at the 5-position, yielding 5-bromo-2-hydroxy-3-methylpyrazine .
Step 2: Chlorination of 5-Bromo-2-hydroxy-3-methylpyrazine
The hydroxyl group of the pyrazine ring can be converted to a chloro group using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this type of transformation on heterocyclic systems.[7][8] The reaction typically requires heating to drive it to completion.
Experimental Considerations:
-
Reagent: POCl₃ is a powerful chlorinating agent but is also corrosive and reacts violently with water. It should be handled with appropriate safety precautions. A mixture of POCl₃ and PCl₅ can also be used for more robust chlorination.[9]
-
Temperature: The reaction is often performed at elevated temperatures, sometimes in a sealed reactor for large-scale preparations, to ensure complete conversion of the hydroxyl group.[7]
Visual Representation of the Alternative Pathway
Caption: Alternative synthesis route for this compound.
Data Summary
The following table summarizes the key parameters for the primary synthetic pathway. Yields are based on analogous reactions reported in the literature and may vary depending on the specific experimental conditions.
| Step | Starting Material | Key Reagents | Product | Reported Yield (Analogous) |
| 1 | 2-Amino-3-methylpyrazine | Br₂, Pyridine, DCM | 2-Amino-5-bromo-3-methylpyrazine | ~88%[1] |
| 2 | 2-Amino-5-bromo-3-methylpyrazine | NaNO₂, HCl, CuCl | This compound | Varies, typically moderate to good |
Detailed Experimental Protocols
Protocol for the Primary Synthetic Pathway
Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyrazine
-
To a solution of 2-amino-3-methylpyrazine (1.0 eq) in dichloromethane (DCM), add pyridine (1.2 eq).
-
Cool the mixture in an ice bath and slowly add a solution of bromine (1.2 eq) in DCM dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 2-amino-5-bromo-3-methylpyrazine.
Step 2: Synthesis of this compound (Sandmeyer Reaction)
-
Suspend 2-amino-5-bromo-3-methylpyrazine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.[6]
-
Stir the mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve copper(I) chloride (1.3 eq) in concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water and then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure to obtain this compound.
Conclusion
This guide has detailed two robust synthetic pathways for the preparation of this compound. The primary route, involving the bromination of 2-amino-3-methylpyrazine followed by a Sandmeyer reaction, is a well-established and reliable method. The alternative pathway, starting from 2-hydroxy-3-methylpyrazine, provides a valuable strategic alternative. The choice of pathway will depend on the availability of starting materials, scale of the synthesis, and the specific capabilities of the laboratory. The provided protocols and theoretical background are intended to equip researchers with the necessary knowledge to successfully synthesize this important heterocyclic intermediate.
References
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ASM Journals. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Retrieved from [Link]
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MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
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Sathee Jee. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]
- Google Patents. (n.d.). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
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Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Retrieved from [Link]
- Ellingson, R. C., & Henry, R. L. (1949). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. Journal of the American Chemical Society, 71(8), 2798–2800.
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ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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datapdf.com. (n.d.). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine1. Retrieved from [Link]
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Taylor & Francis Online. (2011). Greener approach toward one pot route to pyrazine synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
- Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]
-
Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]
-
Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Copper-Catalyzed Electrophilic Chlorocyclization Reaction Using Sodium Chloride as the Source of Electrophilic Chlorine. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-methoxy-3-methyl pyrazine, 2847-30-5. Retrieved from [Link]
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ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Bromination. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Copper-catalyzed regioselective C2–H chlorination of indoles with para-toluenesulfonyl chloride. Retrieved from [Link]
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ResearchGate. (n.d.). Copper‐Catalyzed Regioselective Halogenation of Anilides with N‐Fluorobenzenesulfonimide | Request PDF. Retrieved from [Link]
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Spectroscopic Signature of 5-Bromo-2-chloro-3-methylpyrazine: A Technical Guide for Researchers
Introduction
5-Bromo-2-chloro-3-methylpyrazine is a halogenated and alkylated pyrazine derivative of significant interest in medicinal chemistry and materials science. As with many novel compounds, a comprehensive understanding of its structural and electronic properties is paramount for its effective application and further development. Spectroscopic analysis provides a fundamental and non-destructive means to elucidate the molecular structure and purity of such compounds. This technical guide offers an in-depth analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of readily available experimental spectra, this guide synthesizes established principles of spectroscopy and the known effects of substituents on the pyrazine core to provide a robust, predictive framework for researchers.
The pyrazine ring is an aromatic heterocycle, and the introduction of substituents such as bromine, chlorine, and a methyl group significantly influences its electronic environment and, consequently, its spectroscopic properties.[1] Understanding these influences is key to interpreting the spectral data of substituted pyrazines. This guide will delve into the theoretical underpinnings of the expected spectral characteristics, providing a valuable resource for the identification and characterization of this compound.
Molecular Structure and Predicted Spectroscopic Correlations
The structure of this compound, with the IUPAC name 2-bromo-5-chloro-3-methylpyrazine, dictates its spectral behavior.[2] The positions of the substituents on the pyrazine ring create a unique electronic distribution that will be reflected in the NMR, MS, and IR data.
Figure 1: Molecular structure of this compound with key proton and substituent groups highlighted for spectroscopic correlation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.
¹H NMR Spectroscopy
Experimental Protocol (Predicted): A standard ¹H NMR experiment would be conducted on a 400 MHz or higher spectrometer. A sample of 5-10 mg of the compound would be dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃), a common solvent for organic compounds.[3] Tetramethylsilane (TMS) would be used as an internal standard (0 ppm). The spectrum would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2-8.5 | Singlet | 1H | H6 | The sole aromatic proton is expected to be significantly deshielded due to the electron-withdrawing effects of the two nitrogen atoms and the adjacent chlorine atom. Pyrazine protons typically resonate around 8.6 ppm, and the presence of halogens is expected to have a deshielding effect.[1] |
| ~2.6-2.8 | Singlet | 3H | -CH₃ | The methyl group protons are attached to an sp² hybridized carbon of the pyrazine ring. Their chemical shift is expected to be in the typical range for methyl groups on an aromatic ring. |
Causality in Experimental Choices: The choice of CDCl₃ as a solvent is based on its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal that does not interfere with the expected proton signals of the analyte. A 400 MHz spectrometer provides sufficient resolution to distinguish between closely spaced signals, although for this simple spectrum, a lower field instrument would also be adequate.
¹³C NMR Spectroscopy
Experimental Protocol (Predicted): A ¹³C NMR spectrum would be acquired on the same 400 MHz (or higher) spectrometer, using the same sample solution as for the ¹H NMR. A proton-decoupled experiment, such as a standard broadband decoupled sequence, would be employed to simplify the spectrum to single lines for each unique carbon atom.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155-160 | C2 | This carbon is attached to a nitrogen and a chlorine atom, both of which are electron-withdrawing, leading to a significant downfield shift. |
| ~120-125 | C3 | The carbon bearing the bromine atom is expected to be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect" of bromine, despite bromine's electronegativity. |
| ~150-155 | C5 | This carbon is attached to a nitrogen and a methyl group. The nitrogen will cause a downfield shift. |
| ~145-150 | C6 | This carbon is attached to a nitrogen and a hydrogen. It is expected to be in a typical downfield region for a carbon in a pyrazine ring. |
| ~20-25 | -CH₃ | The methyl carbon signal is expected in the typical aliphatic region for a methyl group attached to an aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.
Experimental Protocol (Predicted): A high-resolution mass spectrum would be obtained using an electron ionization (EI) source. The sample would be introduced into the mass spectrometer, and the resulting ions would be analyzed by a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.
Predicted Mass Spectrum:
The molecular formula of this compound is C₅H₄BrClN₂. The presence of bromine and chlorine, with their characteristic isotopic patterns, will be a key feature of the mass spectrum.
-
Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected. Due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio), the molecular ion will appear as a cluster of peaks. The most abundant peaks in this cluster would be at m/z values corresponding to [C₅H₄⁷⁹Br³⁵ClN₂]⁺, [C₅H₄⁸¹Br³⁵ClN₂]⁺, [C₅H₄⁷⁹Br³⁷ClN₂]⁺, and [C₅H₄⁸¹Br³⁷ClN₂]⁺. The exact monoisotopic mass is 205.92464 Da.[2]
Table of Predicted Isotopic Peaks for the Molecular Ion:
| m/z (Da) | Isotopic Composition | Relative Abundance (Approx.) |
| 205.92 | C₅H₄⁷⁹Br³⁵ClN₂ | ~75% |
| 207.92 | C₅H₄⁸¹Br³⁵ClN₂ or C₅H₄⁷⁹Br³⁷ClN₂ | ~100% (Base Peak) |
| 209.92 | C₅H₄⁸¹Br³⁷ClN₂ | ~25% |
-
Key Fragmentation Pathways:
-
Loss of a chlorine radical: [M - Cl]⁺
-
Loss of a bromine radical: [M - Br]⁺
-
Loss of a methyl radical: [M - CH₃]⁺
-
Cleavage of the pyrazine ring can lead to smaller charged fragments.
-
Figure 2: Predicted major fragmentation pathways for this compound in Electron Ionization Mass Spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol (Predicted): An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the sample would be analyzed as a neat solid or liquid using an attenuated total reflectance (ATR) accessory, or as a KBr pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| ~3050-3100 | Aromatic C-H stretch | This absorption is characteristic of C-H bonds on an aromatic ring.[4] |
| ~2900-3000 | Aliphatic C-H stretch | This absorption is due to the C-H stretching vibrations of the methyl group. |
| ~1550-1600 | C=C and C=N stretching | These absorptions are characteristic of the pyrazine ring stretching vibrations.[5] |
| ~1400-1450 | C-H bending (methyl) | This is a typical bending vibration for a methyl group. |
| ~1000-1200 | C-Cl stretch | The carbon-chlorine stretching vibration is expected in this region. |
| ~500-600 | C-Br stretch | The carbon-bromine stretching vibration typically appears at lower wavenumbers. |
Causality in Experimental Choices: The use of an ATR-FTIR is a modern and convenient method that requires minimal sample preparation and provides high-quality spectra. The 4000-400 cm⁻¹ range covers the mid-infrared region where most of the fundamental vibrational modes of organic molecules are observed.
Conclusion
This technical guide provides a detailed prediction of the NMR, MS, and IR spectral data for this compound. By applying fundamental spectroscopic principles and considering the electronic effects of the bromo, chloro, and methyl substituents on the pyrazine core, a comprehensive spectral signature of the molecule has been constructed. This guide serves as a valuable resource for researchers in the synthesis, identification, and application of this and related compounds, enabling them to anticipate and interpret their experimental findings with a high degree of confidence. The self-validating nature of this predictive approach lies in the convergence of data from multiple spectroscopic techniques, all pointing towards a consistent molecular structure.
References
- Spectroscopic investigations of a substituted amide of pyrazine-2-carboxylic acid - C 16 H 18 N 3 O. (n.d.). Google Scholar.
- Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. (n.d.). ResearchGate.
- Pyrazines. (n.d.). ScienceDirect.
- Synthesis of substituted pyrazines from N-allyl malonamides. (2017). RSC Publishing.
- Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. (2012). ACS Publications.
- 2-Amino-3-bromo-5-methylpyrazine synthesis. (n.d.). ChemicalBook.
- 2-Bromo-5-chloro-3-methylpyrazine. (n.d.). Sigma-Aldrich.
- 2-Bromo-5-chloro-3-methylpyrazine. (n.d.). PubChem.
- Supporting Information. (n.d.). Royal Society of Chemistry.
- Table of Characteristic IR Absorptions. (n.d.). Millersville University.
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Safety, handling, and storage of 5-Bromo-2-chloro-3-methylpyrazine
An In-Depth Technical Guide to the Safe Handling, Storage, and Disposal of 5-Bromo-2-chloro-3-methylpyrazine
Section 1: Compound Identification and Properties
This compound is a halogenated heterocyclic compound, part of the pyrazine family of molecules that are of significant interest in pharmaceutical and agrochemical research. Understanding its physical and chemical properties is the foundation for safe laboratory practice.
Table 1: Physicochemical Properties of 2-Bromo-5-chloro-3-methylpyrazine
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-Bromo-5-chloro-3-methylpyrazine | PubChem[1] |
| CAS Number | 1260664-82-1 | PubChem[1], Sigma-Aldrich[2] |
| Molecular Formula | C₅H₄BrClN₂ | PubChem[1] |
| Molecular Weight | 207.45 g/mol | PubChem[1] |
| Appearance | Colorless to white to yellow to pink to brown liquid, semi-solid, or solid | Sigma-Aldrich[2] |
| Boiling Point | 223.3 ± 35.0 °C (Predicted) | Amadis Chemical[3] |
Section 2: Hazard Analysis and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks involve acute toxicity, skin and eye irritation, and respiratory irritation.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: PubChem[1]
The GHS label for this chemical will include the "Warning" signal word and the Exclamation Mark pictogram. Adherence to the following precautionary statements is mandatory for safe handling.
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[4] Use only outdoors or in a well-ventilated area.[4] Wear protective gloves, protective clothing, and eye/face protection.[4]
-
Response: If skin irritation occurs, get medical advice/attention. If eye irritation persists, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]
-
Storage & Disposal: Store in a well-ventilated place and keep the container tightly closed. Store locked up. Dispose of contents/container to an approved waste disposal plant.
Section 3: Exposure Control and Personal Protective Equipment (PPE)
The cornerstone of chemical safety is minimizing exposure. This is achieved through a multi-layered approach known as the hierarchy of controls.
-
Engineering Controls: The most effective control measure is to handle the material in a physically isolated environment. All weighing, transfers, and reactions involving this compound must be conducted within a certified chemical fume hood to control vapor and dust exposure.[4][5] Ensure that a safety shower and eyewash station are readily accessible.[4]
-
Administrative Controls: Implement standard operating procedures (SOPs) for all tasks involving this chemical. Clearly demarcate areas where the compound is used and restrict access. Ensure all personnel are trained on the specific hazards and handling procedures.
-
Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with engineering and administrative controls. The selection of appropriate PPE is critical and task-dependent.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5] In situations with a higher risk of splashing, such as during solution transfers, a full-face shield should be worn in addition to goggles.[6][7]
-
Skin and Body Protection: A standard laboratory coat is required for all low-volume work.[5] For larger quantities or tasks with a higher risk of contact, a chemical-resistant apron or suit should be utilized.[8]
-
Hand Protection: Use chemical-resistant, impervious gloves, such as nitrile rubber.[5] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is required.[6][7]
-
Diagram: PPE Selection Workflow
Caption: PPE selection is based on a risk assessment of the specific task.
Section 4: Standard Operating Procedures for Safe Handling
A systematic approach to handling minimizes risk from receipt to use.
-
Receiving: Upon receipt, inspect the container for damage or leaks in a well-ventilated area. Verify the label matches the order.
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of incompatible materials, such as strong oxidizing agents, acids, and bases.[9] Assemble all necessary equipment and PPE.
-
Weighing and Transfer:
-
Perform all solid transfers within the fume hood to contain dust.
-
Use tools (spatulas, weigh boats) dedicated to this chemical or clean them thoroughly after use.
-
When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
-
Post-Handling:
-
Clean the work area thoroughly after use.
-
Decontaminate all equipment.
-
Remove PPE in the correct order to prevent cross-contamination, washing hands and forearms immediately after glove removal.
-
Always wash hands thoroughly with soap and water after handling the chemical.[10]
-
Section 5: Guidelines for Secure Storage
Proper storage is crucial for maintaining chemical integrity and preventing accidental release or reaction.
-
Conditions: Store in a cool, dry, and well-ventilated area.[5][10] The recommended storage temperature is between 2-8°C.[2]
-
Container: Keep the container tightly sealed to prevent moisture ingress and sublimation.[10] Store in the original manufacturer's container.[10]
-
Security: Store in a locked cabinet or area to restrict unauthorized access.
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[9][10]
Section 6: Emergency Protocols: Spills and Exposure
Rapid and correct response to an emergency can significantly mitigate harm.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[9] If irritation develops or persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[4] Call a poison control center or physician immediately.
Spill Cleanup Protocol
For minor spills within a chemical fume hood:
-
Alert & Restrict: Alert personnel in the immediate area and restrict access.
-
PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Contain & Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a chemical sorbent.[11] Avoid raising dust.[10]
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[10][11]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for hazardous waste disposal.
-
Report: Report the incident to the laboratory supervisor or safety officer.
For major spills, or any spill outside of a containment hood, evacuate the area and contact your institution's emergency response team immediately.
Diagram: Spill Response Protocol
Caption: A logical workflow for responding to a chemical spill.
Section 7: Waste Management and Disposal
All waste containing this compound, including the pure compound, reaction mixtures, contaminated consumables (e.g., gloves, absorbent pads, pipette tips), and empty containers, must be treated as hazardous waste.
-
Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[5] Do not mix with other waste streams unless explicitly permitted.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Disposal must be carried out through a licensed environmental waste management company, in strict accordance with all local, state, and federal regulations.[5] Never dispose of this chemical down the drain or in regular trash.
References
-
PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-chloro-3-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
CTAHR. (n.d.). UNIT 7: Personal Protective Equipment. University of Hawai'i at Manoa. Retrieved from [Link]
-
AWS. (n.d.). SAFETY DATA SHEET BROMICIDE® GRANULES (US). Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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- 1. 2-Bromo-5-chloro-3-methylpyrazine | C5H4BrClN2 | CID 71463842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-chloro-3-methylpyrazine | 1260664-82-1 [sigmaaldrich.com]
- 3. 2-Bromo-5-chloro-3-methylpyrazine,1260664-82-1-Amadis Chemical [amadischem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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- 8. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 9. fishersci.com [fishersci.com]
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- 11. towerwater-sds.s3.amazonaws.com [towerwater-sds.s3.amazonaws.com]
Purity specifications and analysis of 5-Bromo-2-chloro-3-methylpyrazine
An In-depth Technical Guide to the Purity Specifications and Analysis of 5-Bromo-2-chloro-3-methylpyrazine
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Purity in a Versatile Heterocyclic Intermediate
This compound is a halogenated pyrazine derivative that serves as a crucial building block in modern synthetic organic chemistry. Its unique substitution pattern, featuring both bromine and chlorine atoms, offers differential reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of these two distinct halogen moieties allows for selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities at specific positions on the pyrazine ring.
The utility of this intermediate is directly linked to its purity. The presence of impurities, even in trace amounts, can have significant downstream consequences. These can range from reduced yields and the formation of undesirable byproducts in multi-step syntheses to the introduction of potentially toxic components in the final active pharmaceutical ingredient (API). Therefore, a robust analytical framework for defining, identifying, and quantifying impurities is not merely a quality control measure but a fundamental necessity for ensuring the safety, efficacy, and reproducibility of the final product.
This guide provides a comprehensive overview of the purity specifications and analytical methodologies for this compound, drawing from established analytical principles and regulatory expectations.
Understanding the Impurity Profile of this compound
The impurity profile of this compound is intrinsically linked to its synthetic route. A common pathway involves the bromination of 2-chloro-3-methylpyrazine. This process, along with subsequent purification steps, can introduce several types of impurities:
-
Starting Materials: Unreacted 2-chloro-3-methylpyrazine is a common process-related impurity.
-
Over-brominated Species: The reaction may not be perfectly selective, leading to the formation of dibrominated or other poly-halogenated pyrazines.
-
Isomeric Impurities: Depending on the reaction conditions, bromine substitution could potentially occur at other positions on the pyrazine ring, leading to isomeric impurities that may be difficult to separate.
-
Reagent-derived Impurities: Residual brominating agents (e.g., N-Bromosuccinimide) or solvents can be present.
-
Degradation Products: The compound may degrade under certain storage conditions (e.g., exposure to light or high temperatures), leading to the formation of new impurities.
A logical workflow for impurity identification and control is essential.
Caption: Workflow for Impurity Control.
Purity Specifications: Setting the Benchmark for Quality
For a key intermediate like this compound, purity specifications are typically stringent, especially when used in GMP (Good Manufacturing Practice) environments for pharmaceutical synthesis. While specific limits can vary based on the final application, a general set of specifications can be established.
| Parameter | Specification | Rationale |
| Appearance | White to off-white crystalline solid | A significant deviation in color may indicate the presence of degradation products or other colored impurities. |
| Assay (by HPLC or GC) | ≥ 98.0% | Ensures a high concentration of the desired compound, which is critical for stoichiometric control in subsequent reactions. |
| Individual Unspecified Impurity | ≤ 0.10% | Controls any single, unknown impurity to a low level, minimizing its potential impact. This aligns with general principles from ICH guidelines for pharmaceutical intermediates. |
| Total Impurities | ≤ 1.0% | Limits the overall level of impurities, ensuring the overall quality and minimizing the risk of side reactions. |
| Loss on Drying | ≤ 0.5% | Controls the amount of residual volatile components, such as solvents, which could interfere with subsequent reactions. |
Analytical Methodologies for Purity Determination
A multi-pronged analytical approach is necessary to fully characterize the purity of this compound. Each technique provides unique and complementary information.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC, particularly reverse-phase HPLC with UV detection, is the primary method for determining the assay and profiling organic impurities. The choice of a reverse-phase method is based on the non-polar nature of the halogenated pyrazine ring.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The C18 stationary phase provides excellent retention and separation for this type of compound.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. The gradient allows for the elution of impurities with a wide range of polarities.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-20 min: 30% B to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 30% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Pyrazine systems typically have a strong UV absorbance around 254 nm or 280 nm. The optimal wavelength should be determined using a photodiode array (PDA) detector.
-
Sample Preparation: Dissolve a known weight of the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Caption: HPLC Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Its high resolution and the structural information provided by the mass spectrometer make it ideal for identifying unknown peaks.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating compounds of this nature.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 min at 250 °C
-
-
Injector: Split/splitless injector at 250 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity Assessment
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the main component and can also be used for purity assessment, particularly for identifying isomeric impurities that might co-elute in chromatography. Quantitative NMR (qNMR) can also be employed for an accurate assay without the need for a reference standard of the analyte itself.
-
¹H NMR: The spectrum of this compound is expected to be simple, showing a singlet for the methyl protons and a singlet for the aromatic proton on the pyrazine ring. The chemical shifts of these signals are characteristic of the compound's structure. Impurities will present as additional, smaller peaks.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule, further confirming the identity.
Elemental Analysis: Verifying Empirical Formula
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should be in close agreement with the theoretical values calculated from the empirical formula (C₅H₄BrClN₂), providing a fundamental check of purity.
A Self-Validating System: Ensuring Trustworthiness in Analysis
The trustworthiness of these analytical protocols is established through a system of checks and balances:
-
Orthogonal Methods: Using multiple, different analytical techniques (e.g., HPLC and GC-MS) provides a more comprehensive and reliable assessment of purity. If both methods indicate high purity, the confidence in the result is significantly increased.
-
System Suitability Tests (SST): Before running any samples, an SST is performed on the chromatographic system to ensure it is operating correctly. This typically involves injecting a standard solution to check parameters like peak resolution, tailing factor, and reproducibility.
-
Reference Standards: While not always available for all impurities, using a well-characterized reference standard of this compound is crucial for accurate assay determination.
-
Forced Degradation Studies: To understand potential degradation pathways, the compound can be subjected to stress conditions (e.g., acid, base, heat, light, oxidation). The resulting degradants can then be characterized, and the analytical methods validated to ensure they can separate and detect these potential impurities.
Conclusion
The robust analysis of this compound is a critical, multi-faceted process that underpins its successful application in research and development, particularly in the pharmaceutical sector. By combining chromatographic techniques like HPLC and GC-MS for separation and quantification with spectroscopic methods like NMR for structural confirmation, a comprehensive and reliable picture of the compound's purity can be established. Adherence to well-defined specifications and the implementation of a self-validating analytical framework are essential for ensuring the quality, safety, and consistency of this vital chemical intermediate.
References
Introduction: The Strategic Importance of 5-Bromo-2-chloro-3-methylpyrazine in Synthesis and Development
An In-depth Technical Guide to the Solubility Characteristics of 5-Bromo-2-chloro-3-methylpyrazine
This compound is a halogenated heterocyclic compound featuring a pyrazine core. Such structures are foundational in medicinal and agrochemical research, often serving as versatile intermediates for synthesizing more complex, biologically active molecules.[1][2] The strategic placement of bromo, chloro, and methyl groups on the pyrazine ring provides distinct points for chemical modification, making it a valuable building block in drug discovery and development pipelines.[3]
Understanding the solubility of this intermediate is not merely an academic exercise; it is a critical parameter for successful process development, formulation, and ultimately, the viability of a therapeutic candidate. Key decisions in reaction solvent selection, purification methods like crystallization, and the development of suitable formulations for preclinical studies are all dictated by the compound's solubility profile.
This guide addresses a notable gap in publicly available physicochemical data for this compound. As direct experimental values are not readily found in the literature, this document provides a robust framework for its characterization. We will combine theoretical predictions based on its molecular structure with detailed, field-proven experimental protocols for its empirical determination. This guide is designed for researchers, process chemists, and formulation scientists who require a deep, practical understanding of how to approach and characterize the solubility of this and similar novel chemical entities.
Part 1: Theoretical Assessment and Predicted Solubility Profile
Before undertaking experimental work, a theoretical assessment based on the molecule's structure provides a logical starting point for solvent selection. The principle of "like dissolves like" is the guiding tenet, where a solute's polarity, hydrogen bonding capability, and overall molecular properties are matched with those of the solvent.
Molecular Structure and Physicochemical Properties
While specific data for this compound is scarce, we can infer its likely properties by examining a close isomer, 2-Bromo-5-chloro-3-methylpyrazine, and the general characteristics of pyrazine derivatives.
-
Pyrazine Core: The pyrazine ring itself is a polar, aromatic heterocycle due to the presence of two electronegative nitrogen atoms.[4] However, the molecule's symmetry can lead to a low overall dipole moment.[5]
-
Halogenation (Bromo and Chloro groups): The presence of two different halogens increases the molecular weight and introduces polar C-X bonds, but also enhances the compound's lipophilicity (fat-solubility). Halogenated compounds often exhibit reduced aqueous solubility.[6]
-
Methyl Group: The small alkyl group further contributes to the molecule's non-polar character.
Based on the structure of the closely related isomer, 2-Bromo-5-chloro-3-methylpyrazine, we can estimate the following properties:
| Property | Predicted Value / Characteristic | Rationale / Source |
| Molecular Formula | C₅H₄BrClN₂ | Based on chemical structure. |
| Molecular Weight | ~207.45 g/mol | Calculated based on the atomic weights.[7] |
| XLogP3 | ~2.2 | A computed measure of lipophilicity. A value >2 suggests poor aqueous solubility.[7] |
| Physical Form | Likely a solid at room temperature | Many substituted pyrazines are solids. |
Predicted Qualitative Solubility
Given the calculated lipophilicity and the presence of both polar (pyrazine ring) and non-polar (halogens, methyl group) functionalities, we can predict a general solubility profile. The compound is expected to favor organic solvents over water.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low to Moderate | The molecule's polarity from the pyrazine ring will limit solubility in highly non-polar solvents. Toluene may be more effective due to aromatic interactions. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, DMSO | High | These solvents can interact with the polar pyrazine ring without the competing hydrogen bonds found in protic solvents, effectively solvating the molecule. |
| Polar Protic | Ethanol, Methanol | Moderate to High | The alkyl alcohols can solvate the molecule, but their hydrogen-bonding network may be less disrupted compared to dissolving a more polar solute. |
| Aqueous | Water, Buffered Solutions | Very Low | The high lipophilicity (XLogP3 ~2.2) and lack of strong hydrogen bond-donating groups predict poor solubility in water. |
Part 2: Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the solubility of a crystalline compound is the Shake-Flask Method . This technique measures the equilibrium (thermodynamic) solubility, which is the concentration of a solute in a saturated solution at a specific temperature when excess solid is present.
Experimental Workflow Diagram
The following diagram outlines the logical flow for the equilibrium shake-flask solubility determination protocol.
Caption: A step-by-step workflow for the shake-flask method.
Detailed Step-by-Step Protocol: Equilibrium Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring that a true thermodynamic equilibrium is achieved and measured.
Materials:
-
This compound (crystalline solid)
-
Selection of solvents (e.g., Water, pH 7.4 Buffer, Ethanol, Acetone, Dichloromethane, Toluene)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Benchtop centrifuge
-
0.22 µm PTFE or PVDF syringe filters
-
Calibrated pipettes
-
HPLC system with a UV detector and a suitable C18 column
Methodology:
-
Preparation of Slurries:
-
Add an excess amount of the solid compound (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, which confirms that the solution is saturated.
-
Carefully add a precise volume (e.g., 1.0 mL) of the selected solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility) and moderate agitation speed.
-
Causality: Agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process. Incubation for a prolonged period (24-48 hours) is necessary to ensure the system reaches a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
-
Phase Separation:
-
After incubation, visually confirm that excess solid remains. If not, more solid must be added and the equilibration step repeated.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
Causality: This step cleanly separates the saturated supernatant from the bulk of the excess solid, preparing it for final clarification.
-
-
Sample Clarification and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid pellet.
-
Filter the aliquot through a 0.22 µm syringe filter directly into a clean HPLC vial.
-
Causality: Filtration is a critical, self-validating step. It removes any remaining microscopic particulates that could otherwise lead to an overestimation of solubility. The filter material should be chosen for its low binding affinity for the compound.
-
Perform a precise serial dilution of the filtrate with the mobile phase to bring the concentration within the calibrated range of the HPLC assay.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV method. A standard curve prepared from a stock solution of known concentration must be run alongside the samples.
-
Calculate the concentration of the undiluted, saturated solution based on the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Part 3: Critical Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several environmental factors.
Effect of Solvent Polarity
The relationship between solvent choice and the resulting solubility is paramount. As predicted, the solubility of this moderately polar, lipophilic compound is expected to be highest in polar aprotic solvents.
Caption: Predicted solubility trend versus solvent polarity.
Effect of Temperature
For most solid solutes, the dissolution process is endothermic (absorbs heat). According to Le Chatelier's principle, increasing the temperature will shift the equilibrium to favor dissolution, thereby increasing solubility. This is a critical factor for crystallization processes, where a compound is dissolved in a hot solvent and allowed to precipitate upon cooling. When reporting solubility data, the temperature must always be specified.
Effect of pH on Aqueous Solubility
The pyrazine ring is weakly basic. The pKa of the parent pyrazine is approximately 0.65.[5] This means that in strongly acidic aqueous solutions (pH < 1), the nitrogen atoms can become protonated to form a cationic salt.
R-Pyrazine + H₃O⁺ ⇌ [R-Pyrazine-H]⁺ + H₂O
This protonation dramatically increases the molecule's polarity and its ability to interact with water molecules, leading to a significant increase in aqueous solubility at low pH. For drug development professionals, this is a key insight, as it suggests that the compound's absorption in the acidic environment of the stomach could be different from that in the neutral pH of the intestines. An experiment to measure solubility in buffers of varying pH (e.g., pH 2.0, pH 7.4) is highly recommended.
Conclusion
While this compound is a valuable synthetic intermediate, its fundamental solubility characteristics are not well-documented. This guide provides a comprehensive framework for addressing this knowledge gap. By combining theoretical predictions based on molecular structure with a robust, step-by-step experimental protocol, researchers can confidently and accurately characterize its solubility profile. The insights gained from such an analysis are indispensable for optimizing synthetic routes, enabling efficient purification, and laying the groundwork for rational formulation development in the pharmaceutical and agrochemical industries.
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Methodological & Application
The Versatility of 5-Bromo-2-chloro-3-methylpyrazine in Modern Synthetic Chemistry: Application Notes and Protocols
Introduction: Unveiling a Powerful Synthetic Building Block
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Among these, the pyrazine core is a privileged structure, present in numerous biologically active molecules. 5-Bromo-2-chloro-3-methylpyrazine has emerged as a highly versatile and valuable building block for the synthesis of complex molecular architectures. Its unique arrangement of two distinct halogen atoms—a bromine and a chlorine—at positions 5 and 2, respectively, offers a platform for selective and sequential functionalization through a variety of modern cross-coupling and nucleophilic substitution reactions.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key transformations, and explore the principles of chemoselectivity that govern its reactivity.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective and safe utilization.
| Property | Value | Reference |
| CAS Number | 1260664-82-1 | [1][2] |
| Molecular Formula | C₅H₄BrClN₂ | [1][2] |
| Molecular Weight | 207.45 g/mol | [1] |
| Appearance | Colorless to yellow or brown liquid or solid | [2] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Safety Profile: this compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Chemoselectivity: The Key to Sequential Functionalization
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[3] This inherent difference allows for the selective functionalization of the C-Br bond at the 5-position under milder conditions, leaving the C-Cl bond at the 2-position available for subsequent transformations. This chemoselectivity is a powerful tool for the convergent synthesis of highly substituted pyrazine derivatives.
Caption: Sequential functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[4][5][6] The reaction of this compound with various aryl or heteroaryl boronic acids or their esters provides a straightforward route to 5-aryl-2-chloro-3-methylpyrazines.
Causality in Experimental Design:
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. The ligand choice is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Detailed Protocol: Synthesis of 2-chloro-5-(4-methoxyphenyl)-3-methylpyrazine
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (3 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: A Gateway to Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[7][8] This reaction provides access to a wide range of N-substituted pyrazine derivatives, which are prevalent in medicinal chemistry.
Causality in Experimental Design:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BINAP) in combination with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂). The ligand facilitates the reductive elimination step, which is often rate-limiting.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent catalyst deactivation.
Detailed Protocol: Synthesis of 2-chloro-3-methyl-5-(morpholin-4-yl)pyrazine
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon.
-
Reagent Addition: Add this compound (1.0 equiv.) and morpholine (1.2 equiv.) followed by anhydrous toluene.
-
Reaction: Heat the mixture to 100 °C. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[9][10]
Causality in Experimental Design:
-
Dual Catalysis: The reaction typically employs a dual catalytic system: a palladium catalyst (e.g., PdCl₂(PPh₃)₂) to activate the aryl halide and a copper(I) co-catalyst (e.g., CuI) to form a copper acetylide intermediate.[10]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the alkyne and neutralize the hydrogen halide byproduct.
-
Solvent: Aprotic polar solvents like DMF or THF are commonly used.
Detailed Protocol: Synthesis of 2-chloro-3-methyl-5-(phenylethynyl)pyrazine
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%), and copper(I) iodide (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon.
-
Reagent Addition: Add anhydrous THF, followed by triethylamine (2.0 equiv.) and phenylacetylene (1.1 equiv.).
-
Reaction: Stir the reaction mixture at room temperature. Monitor for completion by TLC.
-
Work-up: Once the starting material is consumed, dilute the mixture with diethyl ether and filter through Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr): A Metal-Free Approach
The electron-deficient nature of the pyrazine ring, further enhanced by the presence of two halogen atoms, makes this compound susceptible to nucleophilic aromatic substitution (SₙAr). This provides a valuable, often metal-free, alternative for introducing heteroatom nucleophiles.
Mechanistic Insight: The SₙAr reaction on highly electron-deficient heterocycles can proceed through a concerted mechanism, rather than the classical two-step addition-elimination pathway involving a Meisenheimer complex.[1][11] This is particularly relevant for substrates like this compound, where the high degree of ring activation can favor a synchronous bond-formation and bond-breaking process.
Regioselectivity in SₙAr: While the C-Br bond is more labile in palladium catalysis, the regioselectivity of SₙAr reactions depends on the relative activation of the two positions by the ring nitrogens and the methyl group. The chlorine at the 2-position is generally more activated towards nucleophilic attack than the bromine at the 5-position.
Detailed Protocol: Synthesis of 5-bromo-2-methoxy-3-methylpyrazine
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv.) in anhydrous methanol.
-
Reagent Addition: Add sodium methoxide (1.5 equiv., either as a solid or a solution in methanol).
-
Reaction: Heat the mixture to 60-80 °C. Monitor the reaction by GC-MS.
-
Work-up: After cooling, carefully quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extracts, dry, concentrate, and purify the product by chromatography or distillation.
Applications in the Synthesis of Bioactive Molecules
The functionalized pyrazine derivatives synthesized from this compound are valuable intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, GPCR modulators, and other therapeutic agents. For instance, substituted pyrazines are core components of several approved drugs and clinical candidates. The ability to selectively introduce diverse functionalities at the 2- and 5-positions of the pyrazine ring makes this building block particularly attractive for the construction of compound libraries for high-throughput screening in drug discovery programs. A notable example is the use of similar pyrazine intermediates in the synthesis of Varenicline, a treatment for smoking addiction.[12][13]
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its differential reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions allows for the selective and sequential introduction of a wide array of functional groups. This guide has provided a detailed overview of its applications, underpinned by an understanding of the mechanistic principles that govern its reactivity. The protocols outlined herein serve as a robust starting point for researchers to leverage the synthetic potential of this valuable intermediate in the pursuit of novel and complex molecules for pharmaceutical and materials science applications.
References
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- Flow Chemistry: Sonogashira Coupling. (n.d.). Retrieved from a scientific resource on flow chemistry.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Chemical Synthesis: The Power of Pyrazine Derivatives and 5-Bromo-3-chloropyrazin-2-amine. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN101693712A - Method for synthesizing Varenicline intermediate 2, 3, 4, 5-tetralin-1, 5-methylene-hydrogen-benzoazepine.
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-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. Retrieved from [Link]
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-
PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyrazine. Retrieved from [Link]
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-
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Suzuki Cross-Coupling Protocols for the Regioselective Functionalization of 5-Bromo-2-chloro-3-methylpyrazine
Introduction: The Strategic Value of Substituted Pyrazines
The pyrazine scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structural motif in numerous FDA-approved pharmaceuticals and clinical candidates.[1][2][3] Its unique electronic properties as an electron-deficient aromatic system, coupled with its ability to act as a hydrogen bond acceptor, make it an invaluable component in the design of molecules with diverse biological activities.[2] The efficient and selective functionalization of pyrazine rings is therefore a critical task for researchers in drug discovery and development.
Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable versatility, broad functional group tolerance, and relatively mild reaction conditions, making it a premier method for forging new carbon-carbon bonds.[4][5][6] This guide focuses on a particularly valuable and versatile building block: 5-bromo-2-chloro-3-methylpyrazine . The presence of two distinct halogen atoms—a bromine at the C5 position and a chlorine at the C2 position—presents a unique synthetic opportunity. By exploiting the inherent differences in their reactivity, chemists can achieve programmed, site-selective functionalization, enabling the rapid construction of complex and diverse molecular architectures from a single, readily available starting material.
This document provides a detailed examination of the mechanistic principles governing this selectivity and delivers robust, field-proven protocols for the regioselective Suzuki-Miyaura coupling of this compound, empowering researchers to unlock its full synthetic potential.
Mechanistic Principles: Controlling Regioselectivity
A deep understanding of the reaction mechanism is paramount to controlling its outcome. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[4][7]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism consists of three fundamental steps:[5][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (our pyrazine substrate), forming a square-planar Pd(II) complex. This is often the rate-determining step of the cycle.[5]
-
Transmetalation: In the presence of a base, the organic group from the activated organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide and forming a new diaryl-Pd(II) complex.[8] The base is critical for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates this transfer.[9][10]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4]
The Key to Regioselectivity: Halogen Reactivity
For a di-halogenated substrate like this compound, the selectivity of the first coupling is dictated by the relative rates of oxidative addition at the C-Br versus the C-Cl bond. The bond dissociation energy of carbon-halogen bonds decreases down the group (C-Cl > C-Br > C-I). Consequently, the oxidative addition of palladium into the weaker C-Br bond is significantly faster and occurs under milder conditions than insertion into the stronger C-Cl bond.[11][12]
This reactivity trend (I > Br > OTf >> Cl) is the foundational principle for achieving site-selectivity.[8][11] By carefully selecting the catalyst, ligands, and reaction temperature, we can precisely target the C5-Br position while leaving the C2-Cl position untouched, ready for a subsequent, different coupling reaction.
Protocols for Site-Selective Suzuki-Miyaura Coupling
The following protocols provide detailed, step-by-step methodologies for the selective functionalization of this compound.
Protocol 1: Site-Selective Coupling at the C5-Bromine Position
This protocol is optimized to leverage the higher reactivity of the C-Br bond, achieving selective arylation at the C5 position under relatively mild conditions.
Rationale for Component Selection:
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, air-stable Pd(0) source that is effective for coupling aryl bromides without being overly reactive, thus minimizing competing reactions at the C-Cl bond.[1]
-
Base (K₂CO₃ or Na₂CO₃): Aqueous potassium or sodium carbonate is a cost-effective and sufficiently strong base to activate a wide range of arylboronic acids for transmetalation without promoting harsh side reactions.[9][13]
-
Solvent (1,4-Dioxane/H₂O): This biphasic solvent system is widely used for Suzuki couplings. Dioxane solubilizes the organic substrate and catalyst, while water dissolves the inorganic base, facilitating the crucial transmetalation step at the phase interface.[1][14]
-
Temperature (80-90 °C): This temperature range provides sufficient thermal energy to drive the catalytic cycle for the C-Br bond without reaching the higher activation energy required for C-Cl bond cleavage.[15]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.1-1.2 mmol, 1.1-1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-16 hours. Monitor the reaction progress by TLC or LC-MS by sampling the organic layer.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-2-chloro-3-methylpyrazine product.
Protocol 2: Suzuki-Miyaura Coupling at the C2-Chlorine Position
This protocol is designed for coupling at the less reactive C-Cl bond. It can be applied to the product from Protocol 1 (e.g., 5-aryl-2-chloro-3-methylpyrazine) or, with caution, directly to the starting material if C2 selectivity is desired, though this is synthetically challenging. The conditions are more forcing, employing a more active catalyst system.
Rationale for Component Selection:
-
Catalyst System (Pd(OAc)₂ + SPhos): The coupling of aryl chlorides requires a more active catalyst system. Palladium(II) acetate is a common pre-catalyst that is reduced in situ to Pd(0). It is paired with a bulky, electron-rich dialkylbiarylphosphine ligand like SPhos.[8] This type of ligand accelerates both the oxidative addition to the strong C-Cl bond and the subsequent reductive elimination, dramatically increasing catalytic activity.[16][17]
-
Base (K₃PO₄): Potassium phosphate is a stronger base than carbonates and is often more effective in promoting the coupling of challenging substrates like heteroaryl chlorides.[9][17]
-
Solvent (Toluene/H₂O or Dioxane/H₂O): These solvent systems remain effective, with the choice often depending on the specific substrates' solubility. Toluene can allow for higher reaction temperatures if needed.
-
Temperature (100-110 °C): A higher temperature is necessary to overcome the larger activation barrier for the oxidative addition into the C-Cl bond.[15]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the chloro-pyrazine substrate (e.g., 5-aryl-2-chloro-3-methylpyrazine, 1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and finely ground potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with Argon or Nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress carefully by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 to isolate the final di-substituted pyrazine product.
Data and Workflow Summary
Comparative Protocol Parameters
| Parameter | Protocol 1 (C5-Br Coupling) | Protocol 2 (C2-Cl Coupling) | Rationale |
| Target Halide | C-Br | C-Cl | Exploiting differential C-X bond reactivity.[11] |
| Pd Pre-catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) | Standard catalyst for C-Br vs. more active pre-catalyst for C-Cl. |
| Ligand | PPh₃ (in pre-catalyst) | SPhos (4 mol%) | Electron-rich, bulky ligand needed to activate C-Cl bond.[17] |
| Base | K₂CO₃ (2.0 eq.) | K₃PO₄ (3.0 eq.) | Milder base for C-Br vs. stronger base for more difficult coupling.[9] |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | 1,4-Dioxane / H₂O (10:1) | Standard biphasic system; less water can be beneficial with some advanced ligands. |
| Temperature | 90 °C | 110 °C | Higher thermal energy required to cleave the stronger C-Cl bond. |
| Expected Outcome | Selective formation of 5-Aryl-2-chloro-3-methylpyrazine | Formation of 2,5-Diaryl-3-methylpyrazine | Control of reaction conditions dictates site-selectivity. |
General Experimental Workflow
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
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Mettler Toledo. (2024). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
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ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
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J&K Scientific LLC. (2025). Suzuki Cross-Coupling. [Link]
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Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]
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Walker, S. D., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Reactions. The Journal of Organic Chemistry, 69(1), 189-197. [Link]
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Mohamed, A. A., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of the Taiwan Institute of Chemical Engineers, 88, 137-145. [Link]
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Cui, X., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(24), 9344–9347. [Link]
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Sneddon, H. F. (2017). Use of Base Metals in Suzuki Coupling. [Link]
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Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
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Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Sperry, J. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(23), 7351. [Link]
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Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. [Link]
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Ramana, C. V., et al. (2014). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 4(91), 49911-49915. [Link]
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Al-Masum, M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7335. [Link]
-
Aslam, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(23), 7247. [Link]
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Cerna, I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3644-3655. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 47(27), 4695-4698. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 53(14), 3359-3361. [Link]
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Al-Otaibi, A. A., et al. (2018). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Journal of Saudi Chemical Society, 22(8), 980-986. [Link]
-
Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]
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ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]
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El-Gazzar, A. B. A., et al. (2017). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 20(6), 649-655. [Link]
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ResearchGate. (2025). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. [Link]
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PubMed. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. [Link]
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Named Reactions in Organic Chemistry. (2021). Suzuki Cross Coupling Reaction. [Link]
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Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 5-Bromo-2-chloro-3-methylpyrazine
Introduction: Strategic C-N Bond Formation in Heterocyclic Scaffolds
The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative methodology in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This reaction is of paramount importance in the fields of medicinal chemistry and drug development, where arylamines and heteroarylamines constitute critical pharmacophores in a vast array of therapeutic agents. The pyrazine moiety, in particular, is a privileged scaffold found in numerous biologically active molecules. The targeted functionalization of substituted pyrazines, such as 5-bromo-2-chloro-3-methylpyrazine, offers a direct route to novel chemical entities with significant potential for drug discovery programs.
This application note provides a comprehensive guide to the selective Buchwald-Hartwig amination of this compound. We will delve into the mechanistic underpinnings that govern the regioselectivity of this transformation, present a detailed, field-proven protocol, and offer insights into reaction optimization and troubleshooting. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful catalytic system for the synthesis of complex heterocyclic molecules.
The Principle of Regioselective Amination: A Mechanistic Perspective
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[2] The key to understanding the selective amination of this compound lies in the initial, and often rate-determining, step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the aryl halide bond.[2]
The general order of reactivity for halogens in the oxidative addition step of palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[3] This trend is inversely correlated with the carbon-halogen bond strength. Consequently, the palladium catalyst will preferentially insert into the weaker carbon-bromine (C-Br) bond over the stronger carbon-chlorine (C-Cl) bond of the pyrazine substrate. This inherent difference in reactivity forms the basis for the regioselective mono-amination at the C5-position.
The catalytic cycle can be visualized as follows:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Selective Amination of this compound
This protocol outlines a general procedure for the selective mono-amination of this compound at the C5-position. The choice of ligand is critical for achieving high catalytic activity and preventing side reactions. Bulky, electron-rich phosphine ligands are generally preferred for the amination of heteroaryl halides.[4]
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Reaction Parameters Overview:
| Parameter | Recommended Range/Choice | Rationale |
| Palladium Precatalyst | 1-5 mol% (e.g., Pd₂(dba)₃, XPhos Pd G3) | Ensures efficient catalytic turnover. Precatalysts offer improved air stability and ease of handling. |
| Ligand | 1.2-6 mol% (e.g., XPhos, RuPhos) | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination, crucial for challenging heteroaryl substrates.[4] |
| Base | 1.2-2.0 equivalents (e.g., NaOtBu, K₃PO₄) | Facilitates the deprotonation of the amine to form the active nucleophile. The choice of base can influence reaction rate and substrate compatibility. |
| Solvent | Toluene, Dioxane, or THF (anhydrous) | Aprotic solvents are generally used to prevent quenching of the base and interference with the catalytic cycle. |
| Temperature | 80-120 °C | Sufficient thermal energy is required to drive the reaction to completion, particularly for less reactive amines or chlorides. |
| Reaction Time | 2-24 hours | Monitored by TLC, GC-MS, or LC-MS until consumption of the starting material. |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 eq.), the palladium precatalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.5 eq. of NaOtBu).
-
Inert Atmosphere: Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the catalyst and ligand.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M of the limiting reagent) followed by the amine (1.1-1.5 eq.) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 5-amino-2-chloro-3-methylpyrazine derivative.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Further Considerations
While the Buchwald-Hartwig amination is a robust reaction, challenges can arise, particularly with complex heterocyclic substrates.
-
Low Conversion: If the reaction stalls, consider increasing the catalyst and/or ligand loading, elevating the temperature, or switching to a more active ligand/precatalyst system (e.g., a fourth-generation Buchwald precatalyst). Ensure that the solvent is anhydrous and the reaction is maintained under a strictly inert atmosphere.
-
Side Reactions: The formation of hydrodehalogenation byproducts (replacement of the halide with hydrogen) can sometimes be observed. This can be minimized by careful selection of the ligand and ensuring efficient stirring.
-
Di-substitution: While the C-Br bond is significantly more reactive, prolonged reaction times or very high temperatures might lead to a small amount of the di-aminated product. If this is observed, reducing the reaction time or temperature may be necessary.
-
Challenging Amines: Sterically hindered or electron-deficient amines may require more forcing conditions or specialized ligand systems. Screening different ligands and bases is often beneficial in such cases.
Conclusion
The selective Buchwald-Hartwig amination of this compound at the C5-position is a highly effective and predictable transformation, driven by the differential reactivity of the carbon-halogen bonds. By carefully selecting the appropriate palladium precatalyst, phosphine ligand, base, and reaction conditions, researchers can efficiently synthesize a diverse range of 5-amino-2-chloro-3-methylpyrazine derivatives. These compounds serve as valuable building blocks for the development of novel molecules in the pharmaceutical and agrochemical industries. The protocol and insights provided in this application note offer a solid foundation for the successful implementation of this powerful synthetic tool.
References
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. SciSpace. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. Wiley Online Library. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions on 5-Bromo-2-chloro-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Nucleophilic Aromatic Substitution (SNAr) reactions on the heterocyclic scaffold 5-Bromo-2-chloro-3-methylpyrazine. The pyrazine core is a vital pharmacophore in numerous therapeutic agents, and understanding its functionalization is paramount for novel drug design. This document elucidates the mechanistic principles governing these reactions, with a specific focus on predicting and controlling regioselectivity. Detailed, field-proven protocols for the selective substitution of either the chloro or bromo substituent with various nucleophiles are presented. This guide is intended to empower researchers to confidently and efficiently synthesize novel pyrazine derivatives.
Introduction: The Strategic Importance of the Pyrazine Scaffold
The pyrazine ring is an electron-deficient diazine that serves as a cornerstone in medicinal chemistry. Its inherent electronic properties make it susceptible to nucleophilic attack, providing a versatile platform for molecular elaboration.[1] The strategic placement of substituents on the pyrazine ring can profoundly influence its chemical reactivity and, consequently, the pharmacological profile of the resulting molecule.[1] Specifically, halogenated pyrazines like this compound are valuable precursors for introducing diverse functionalities through Nucleophilic Aromatic Substitution (SNAr) reactions.
The SNAr reaction is a powerful tool for forming carbon-heteroatom bonds on electron-poor aromatic systems.[2][3] The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3][4] The presence of electron-withdrawing groups, such as the nitrogen atoms in the pyrazine ring, activates the system towards nucleophilic attack.[5]
Mechanistic Insights and Predicting Regioselectivity
The core challenge and opportunity when working with this compound lies in controlling the regioselectivity of the SNAr reaction. The molecule presents two potential sites for nucleophilic attack: the carbon bearing the chlorine atom (C2) and the carbon bearing the bromine atom (C5).
The regiochemical outcome is dictated by a combination of electronic and steric factors. The two nitrogen atoms in the pyrazine ring act as powerful electron-withdrawing groups, polarizing the C-X bonds and activating them for nucleophilic attack. The position of these activating groups relative to the leaving groups is crucial in determining the stability of the intermediate Meisenheimer complex.[1][2]
In the case of this compound, the chloro group at the C2 position is para to one of the ring nitrogens and ortho to the other. The bromo group at the C5 position is also ortho and para to the ring nitrogens. The methyl group at the C3 position is a weak electron-donating group.
Generally, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[2] The stability of this intermediate is key. Electron-withdrawing groups that can stabilize the resulting negative charge through resonance will accelerate the reaction.
For this compound, nucleophilic attack at C2 (displacing chloride) would be stabilized by the para nitrogen atom. Similarly, attack at C5 (displacing bromide) would be stabilized by the ortho nitrogen.
However, the nature of the halogen itself plays a significant role. In SNAr reactions, the typical leaving group ability is F > Cl ≈ Br > I.[4][6] This is because the highly electronegative fluorine atom strongly polarizes the carbon-halogen bond, making the carbon more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[2]
Given the similar electronic environments of the C2 and C5 positions, the inherent reactivity of the C-Cl versus C-Br bond in SNAr becomes a deciding factor. While chlorine is more electronegative, the C-Cl and C-Br bonds often exhibit similar reactivity as leaving groups in SNAr reactions on heteroaromatic systems.[6]
Therefore, subtle differences in reaction conditions, such as the nature of the nucleophile, solvent, and temperature, can be exploited to favor substitution at one position over the other.
Experimental Protocols
The following protocols provide a starting point for the selective functionalization of this compound. It is crucial to monitor all reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
Protocol 1: General Procedure for Amination via SNAr
This protocol describes a general method for the reaction of this compound with an amine nucleophile.[7] The regioselectivity may vary depending on the specific amine and reaction conditions.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine)
-
Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Place the flask under an inert atmosphere.
-
Stir the reaction mixture at the desired temperature (room temperature to 120 °C). The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: The base is essential to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HX formed during the reaction.
-
Solvent: Polar aprotic solvents like DMF and DMSO are excellent for SNAr reactions as they can solvate the cationic counter-ion of the base and do not interfere with the nucleophile.[8]
-
Temperature: Heating is often required to overcome the activation energy of the reaction, especially with less reactive nucleophiles.[8]
Protocol 2: Selective Substitution with Alkoxides
This protocol outlines the reaction with alkoxide nucleophiles, which are typically more reactive than amines.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol)
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare the alkoxide by adding the alcohol (1.1-1.5 eq) to a suspension of the strong base (1.1-1.5 eq) in the anhydrous solvent at 0 °C.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Trustworthiness of the Protocol: This protocol is based on well-established methods for SNAr reactions with alkoxides. The in-situ generation of the alkoxide ensures a high concentration of the active nucleophile. Careful temperature control is crucial, especially during the quenching step, to manage the reactivity of the strong base.
Alternative Strategy: Palladium-Catalyzed Amination
For the synthesis of amino-pyrazines, an alternative to the SNAr reaction is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction can offer a different regioselectivity profile compared to SNAr.[9][10][11][12] Generally, palladium-catalyzed couplings are more facile with aryl bromides than with aryl chlorides.[10][13] Therefore, it is plausible that a Buchwald-Hartwig amination on this compound would selectively occur at the C-Br bond.
Protocol 3: Palladium-Catalyzed Amination (Buchwald-Hartwig)
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel for air-sensitive reactions
Procedure:
-
To a Schlenk tube, add the palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the this compound, the amine, and the solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography.
Data Summary and Expected Outcomes
The following table summarizes the expected regiochemical outcomes based on the chosen synthetic strategy. These are predictions based on established principles and may require experimental optimization.
| Reaction Type | Target Position | Rationale |
| SNAr | C2-Cl or C5-Br | Regioselectivity is influenced by the nucleophile and reaction conditions. The more electrophilic carbon will react preferentially. |
| Buchwald-Hartwig | C5-Br | Palladium-catalyzed cross-coupling is generally more facile with aryl bromides than aryl chlorides.[10][13] |
Conclusion
This compound is a versatile building block for the synthesis of novel pyrazine derivatives. By carefully selecting the reaction conditions and synthetic strategy (SNAr vs. palladium-catalyzed amination), researchers can achieve selective functionalization at either the C2 or C5 position. The protocols and mechanistic insights provided in this guide offer a solid foundation for the exploration of this important heterocyclic scaffold in the pursuit of new therapeutic agents.
References
- ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr)
- Tetrahedron Letters. (2022). SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs.
- Benchchem.
- NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Organic Letters. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.
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- Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloropyrazine-2-carbonitrile.
- PubMed. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.
- NIH. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- PMC - NIH. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
- Wiley Analytical Science. (2011). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
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- YouTube. (2019).
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- Baran Lab. Haloselectivity of Heterocycles.
- ResearchGate. (2014). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
- PubChem. 2-Bromo-5-chloro-3-methylpyrazine.
- Sigma-Aldrich. 2-Bromo-5-chloro-3-methylpyrazine.
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- ResearchG
- KPU Pressbooks. 5.
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GitHub. (2017). GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[6][15][16]triazolo[4,3-a]pyrazine.
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- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
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- 10. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts [organic-chemistry.org]
- 11. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Semantic Scholar [semanticscholar.org]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Agrochemical Derivatives from 5-Bromo-2-chloro-3-methylpyrazine
Abstract
The pyrazine scaffold is a cornerstone in the discovery of novel agrochemicals, featuring prominently in a variety of fungicides, herbicides, and insecticides.[1][2] This document provides a detailed technical guide for the synthetic manipulation of 5-Bromo-2-chloro-3-methylpyrazine, a highly versatile and strategic building block for the development of new agrochemical candidates. We delve into the core chemical principles and provide field-proven, step-by-step protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The inherent differential reactivity of the C-Br and C-Cl bonds is explored as a tactical element in synthetic design, enabling selective and controlled functionalization.[3] This guide is intended for researchers, chemists, and process development professionals in the agrochemical industry, offering both the foundational logic and practical application of modern synthetic methodologies.
The Strategic Advantage of this compound
This compound (CAS 1260664-82-1) is a pivotal intermediate in synthetic chemistry.[4][5] Its utility stems from the two distinct halogen-substituted electrophilic sites on the electron-deficient pyrazine ring. This differentiation is the key to its strategic value.
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl.[3][6] Consequently, the C-Br bond at the 5-position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 2-position. This reactivity gap allows for chemoselective functionalization at the C5 position while leaving the C2 chlorine atom intact for subsequent transformations.
Conversely, the electron-deficient nature of the pyrazine ring, caused by the two nitrogen atoms, activates the C-Cl bond towards Nucleophilic Aromatic Substitution (SNAr) reactions.[1][7] This orthogonal reactivity provides a powerful toolkit for building molecular complexity in a controlled, stepwise manner.
Below is a conceptual workflow illustrating this principle:
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the corresponding arylboronic acid, and K₃PO₄.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst under a stream of argon or nitrogen.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 85–95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 5-aryl-2-chloro-3-methylpyrazine derivative.
Self-Validation:
-
Expected Outcome: Formation of a new product with a higher molecular weight, confirmed by MS. NMR spectroscopy should show signals corresponding to the newly introduced aryl group and the disappearance of the C-H proton on the pyrazine ring that was replaced by the aryl group.
-
Troubleshooting: Low yield may be due to inactive catalyst (use fresh), insufficient degassing (oxygen can poison the catalyst), or poor quality boronic acid (which can dehydrate to form unreactive boroxines).
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, a critical linkage in many biologically active molecules. [8][9]This reaction is particularly effective for coupling aryl halides with primary or secondary amines under relatively mild conditions, where classical SNAr reactions might fail or require harsh conditions. [9] Causality Behind Protocol Choices:
-
Catalyst System: This reaction requires a specific combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand. [8]* Ligand: Ligands like XPhos, SPhos, or BINAP are crucial. Their steric bulk promotes the reductive elimination step (the final C-N bond formation), while their electron-donating nature facilitates the initial oxidative addition of the C-Br bond to the palladium center. [10]* Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred to prevent catalyst deactivation and unwanted side reactions.
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv.)
-
Amine (aniline, heterocyclic amine, etc.) (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)
-
XPhos (0.08 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: In an oven-dried glovebox or Schlenk flask, combine this compound, the amine (if solid), NaOtBu, Pd₂(dba)₃, and XPhos.
-
Solvent/Reagent Addition: Add anhydrous toluene. If the amine is a liquid, add it via syringe at this stage.
-
Reaction: Heat the mixture to 80-110 °C under an inert atmosphere. Stir vigorously until the starting material is consumed as monitored by LC-MS (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-2-chloro-3-methylpyrazine derivative.
Self-Validation:
-
Expected Outcome: Successful C-N bond formation confirmed by MS and NMR. The appearance of N-H signals (for primary amine coupling) or signals from the amine alkyl/aryl groups in the NMR spectrum is indicative of success.
-
Troubleshooting: Failure to maintain strictly anhydrous and anaerobic conditions is the most common cause of failure. The base (NaOtBu) is highly hygroscopic and should be handled with care. If yields are low, screening different ligands (e.g., RuPhos, SPhos) may be beneficial. [10]
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chloro-substituent at the C2 position, while less reactive in palladium catalysis, is activated for SNAr. This is due to the strong electron-withdrawing effect of the adjacent ring nitrogens, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction. [11]This allows for the displacement of the chloride with a wide range of nucleophiles.
Causality Behind Protocol Choices:
-
Nucleophile: Strong nucleophiles such as alkoxides (MeO⁻), thiolates (RS⁻), or amines (R₂NH) are effective. The choice of nucleophile directly determines the functionality introduced. [7][12]* Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used as they can solvate the cation of the nucleophilic salt while leaving the anion relatively free and highly reactive. For amine nucleophiles, the amine itself can sometimes be used as the solvent. [13]* Temperature: Elevated temperatures are often required to overcome the activation energy barrier for the reaction. Microwave irradiation can be a highly effective method for accelerating these reactions and improving yields. [13]
Protocol 3.1: General Procedure for SNAr with an Alkoxide
Materials:
-
This compound (1.0 equiv.)
-
Sodium methoxide (NaOMe) (1.5 equiv., either as solid or 25% solution in methanol)
-
Anhydrous Methanol (MeOH) or DMF
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in anhydrous methanol.
-
Reagent Addition: Add sodium methoxide to the solution. If using the solid, add it portion-wise as the reaction can be exothermic.
-
Reaction: Heat the mixture to reflux and stir. Monitor the reaction by TLC or LC-MS until complete (typically 2-8 hours).
-
Workup: Cool the reaction to room temperature. Carefully neutralize with 1 M HCl until pH ~7.
-
Purification: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, dry it over Na₂SO₄, and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.
Self-Validation:
-
Expected Outcome: The product, 5-bromo-2-methoxy-3-methylpyrazine, will show a characteristic singlet at ~4.0 ppm in the ¹H NMR spectrum corresponding to the methoxy group. Mass spectrometry will confirm the replacement of Cl (35/37 amu) with OCH₃ (31 amu).
-
Troubleshooting: Incomplete reaction can be addressed by increasing the reaction time, temperature, or the equivalents of the nucleophile. If the substrate is poorly soluble, switching to a solvent like DMF may improve results.
Data Summary and Comparison
| Transformation | Target Bond | Key Reagents | Typical Conditions | Derivative Type | Key Advantage |
| Suzuki-Miyaura Coupling | C-C | Pd(PPh₃)₄, K₃PO₄, Arylboronic Acid | 85-95 °C, Dioxane/H₂O | 5-Aryl-2-chloro-pyrazine | Forms robust C-C bonds; high functional group tolerance. [14] |
| Buchwald-Hartwig Amination | C-N | Pd₂(dba)₃, XPhos, NaOtBu, Amine | 80-110 °C, Toluene | 5-Amino-2-chloro-pyrazine | Broad amine scope; milder than classical amination. [8][9] |
| SNAr with Alkoxide | C-O | NaOMe | Reflux, Methanol | 5-Bromo-2-alkoxy-pyrazine | Palladium-free; cost-effective for introducing O-nucleophiles. [7] |
| SNAr with Amine | C-N | Amine (e.g., Morpholine) | High Temp or Microwave | 5-Bromo-2-amino-pyrazine | Direct, often solvent-free method for specific amines. [13] |
Safety Considerations
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. [4]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. Sodium tert-butoxide is corrosive and reacts violently with water.
Conclusion
This compound stands out as a powerful and adaptable platform for the synthesis of novel agrochemical derivatives. The predictable and orthogonal reactivity of its two distinct carbon-halogen bonds provides chemists with a reliable strategic framework for molecular design. By mastering the palladium-catalyzed cross-coupling reactions at the C5-position and nucleophilic aromatic substitutions at the C2-position, research and development teams can efficiently generate diverse libraries of complex pyrazine-based compounds for biological screening, accelerating the discovery pipeline for next-generation crop protection solutions.
References
- The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. (n.d.). Scribd.
- Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing).
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. (n.d.). Benchchem.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (n.d.). Benchchem.
- NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. (1992). Chemistry of Heterocyclic Compounds.
- Some nucleophilic substitution reactions of 2-chloro-3-cyanopyridines. (1976). Semantic Scholar.
- Pyrazine pesticides and their preparation. (1970). Google Patents. US3501472A.
- Reaction of 2-chloropyrazine with morpholine with various solvents and bases. (n.d.). (Source not further specified).
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (n.d.). PubMed.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Review on the Synthesis of Pyrazine and Its Derivatives. (2025). ResearchGate.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PubMed Central.
- Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (2023). PubMed Central.
- Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. (n.d.). ResearchGate.
- Suzuki reaction. (n.d.). Wikipedia.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- Unlocking Chemical Synthesis: The Power of Pyrazine Derivatives and 5-Bromo-3-chloropyrazin-2-amine. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Bromo-5-chloro-3-methylpyrazine. (n.d.). PubChem.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PubMed Central.
- Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. (2022). PubMed Central.
- 2-Bromo-5-chloro-3-methylpyrazine. (n.d.). Sigma-Aldrich.
- Synthesis of New Derivatives of 1-Azaphenothiazine via Buchwald-Hartwig Amination Methodology. (2015). Asian Journal of Chemistry.
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- 4. 2-Bromo-5-chloro-3-methylpyrazine | C5H4BrClN2 | CID 71463842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-chloro-3-methylpyrazine | 1260664-82-1 [sigmaaldrich.com]
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- 11. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
Application Notes and Protocols for the Regioselective Functionalization of 5-Bromo-2-chloro-3-methylpyrazine
Introduction: The Strategic Value of Functionalized Pyrazines in Modern Chemistry
Pyrazine scaffolds are a cornerstone in the architecture of biologically active molecules and advanced functional materials.[1][2] Their presence in numerous FDA-approved drugs underscores their significance in medicinal chemistry, where the nitrogen atoms of the pyrazine ring often serve as crucial hydrogen bond acceptors, enhancing binding affinity to biological targets.[3] The strategic derivatization of the pyrazine core allows for the fine-tuning of a molecule's steric and electronic properties, which is paramount in the optimization of lead compounds in drug discovery.[4]
5-Bromo-2-chloro-3-methylpyrazine is a particularly valuable starting material due to its differentiated halogen atoms, offering a handle for sequential and regioselective functionalization. This guide provides a comprehensive overview of experimental conditions for the selective modification of this versatile building block through various modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The protocols and insights provided herein are curated for researchers, scientists, and professionals in drug development, aiming to facilitate the synthesis of novel and complex pyrazine derivatives.
Understanding Regioselectivity: The C-Br vs. C-Cl Reactivity
A central theme in the functionalization of this compound is the selective reaction at either the C5-Br or the C2-Cl position. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step in the catalytic cycle. The bond dissociation energy of carbon-halogen bonds follows the general trend of C-I > C-Br > C-Cl.[5] Consequently, the C-Br bond at the 5-position is more susceptible to oxidative addition than the C-Cl bond at the 2-position. This inherent difference in reactivity forms the basis for the regioselective functionalization at the C5-position, leaving the C2-chloro substituent available for subsequent transformations.
Conversely, nucleophilic aromatic substitution (SNAr) reactions on electron-deficient heteroaromatics like pyrazine are also highly position-dependent. The chlorine atom at the 2-position is activated by the adjacent nitrogen atom, making it a prime site for nucleophilic attack. This contrasting reactivity allows for a complementary functionalization strategy.
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The following sections detail protocols for common palladium-catalyzed cross-coupling reactions, targeting the more reactive C5-bromo position of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[6]
Causality of Experimental Choices:
-
Catalyst: Palladium catalysts like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are standard. The choice of ligand can influence reaction efficiency, with bulky, electron-rich phosphines often improving catalytic activity for less reactive chlorides, though for the more reactive bromide, standard ligands are often sufficient.[7]
-
Base: A base is required to activate the boronic acid for transmetalation.[8] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often in an aqueous solution with an organic solvent.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.
Experimental Protocol (Adapted from similar substrates): [9][10]
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Parameter | Recommended Condition | Purpose |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Facilitates C-C bond formation |
| Ligand | (none, part of catalyst) | Stabilizes palladium and promotes catalysis |
| Base | K₂CO₃ (2.0 equiv.) | Activates the boronic acid |
| Solvent | 1,4-Dioxane/Water (4:1) | Dissolves reactants |
| Temperature | 90-100 °C | Provides energy for the reaction |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from deactivation |
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes.[11] This reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst.[12]
Causality of Experimental Choices:
-
Catalyst System: A dual-catalyst system is characteristic of the Sonogashira reaction. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while the copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a more reactive copper acetylide intermediate.[11]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct formed during the reaction.[12]
-
Solvent: Aprotic polar solvents like DMF or THF are commonly used.
Experimental Protocol (Adapted from similar substrates): [12][13]
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (3 mol%), and a copper(I) co-catalyst like CuI (5 mol%).
-
Add a degassed solvent such as DMF, followed by an amine base (e.g., triethylamine, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) to the mixture.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction is typically worked up by quenching with an aqueous solution of ammonium chloride, followed by extraction with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purification is achieved by column chromatography.
Data Presentation:
| Parameter | Recommended Condition | Purpose |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | Main cross-coupling catalyst |
| Cu Co-catalyst | CuI (5 mol%) | Activates the alkyne |
| Base | Triethylamine (2.0 equiv.) | Deprotonates the alkyne and neutralizes acid |
| Solvent | DMF | Dissolves reactants |
| Temperature | RT to 80 °C | Controls reaction rate |
| Atmosphere | Inert (Argon or Nitrogen) | Protects catalysts and reagents |
Diagram of the Sonogashira Catalytic Cycle:
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[14] This reaction has broad functional group tolerance and is widely used in pharmaceutical synthesis.
Causality of Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand in conjunction with a palladium source. Ligands like Xantphos or Josiphos are often effective in promoting the reductive elimination step and preventing β-hydride elimination.[15] The use of pre-formed palladium-ligand complexes (precatalysts) can also enhance reactivity and reproducibility.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[15]
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used.
Experimental Protocol (Adapted from 2-Bromo-5-chloro-3-methylpyrazine): [1]
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., a G3 palladacycle, 2 mol%) and the phosphine ligand (if not using a precatalyst) to a dry reaction vessel.
-
Add the base, such as sodium tert-butoxide (1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the organic layer, dry it over a drying agent, and concentrate.
-
Purify the product by column chromatography.
Data Presentation:
| Parameter | Recommended Condition | Purpose |
| Pd Precatalyst | G3 Palladacycle (2 mol%) | Efficiently initiates the catalytic cycle |
| Base | NaOtBu (1.4 equiv.) | Deprotonates the amine |
| Solvent | Toluene | Anhydrous reaction medium |
| Temperature | 80-110 °C | Provides energy for the reaction |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability |
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Stille Coupling: Utilizing Organostannanes
The Stille coupling involves the reaction of an organostannane with an organic halide.[16] A key advantage is the stability of organotin reagents to air and moisture.[2] However, the toxicity of tin compounds is a significant drawback.
Causality of Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings.[3]
-
Additives: In some cases, additives like CuI or LiCl can accelerate the transmetalation step.[2]
-
Solvent: Anhydrous, non-polar solvents such as toluene or DMF are typically used.
Experimental Protocol (Adapted from general procedures): [2][17]
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).
-
Add the anhydrous solvent (e.g., toluene).
-
Add the organostannane reagent (1.1 equiv.).
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
To remove tin byproducts, the organic solution can be washed with an aqueous solution of KF or passed through a plug of silica gel.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation:
| Parameter | Recommended Condition | Purpose |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Facilitates C-C bond formation |
| Solvent | Toluene | Anhydrous reaction medium |
| Temperature | 90-110 °C | Provides energy for the reaction |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst |
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The electron-deficient nature of the pyrazine ring, further enhanced by the two nitrogen atoms, activates the C2-chloro position towards nucleophilic attack. This provides a complementary strategy to the palladium-catalyzed reactions at the C5-position.
Causality of Experimental Choices:
-
Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates. The strength of the nucleophile will influence the required reaction conditions.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used to facilitate the formation of the charged Meisenheimer intermediate.[18]
-
Base: For nucleophiles like amines or alcohols, a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base) may be required to deprotonate the nucleophile or scavenge the HCl byproduct.
Experimental Protocol for Amination (General Procedure):
-
To a reaction vessel, add this compound (1.0 equiv.) and the amine nucleophile (1.5-2.0 equiv.).
-
Add a suitable solvent, such as DMSO or NMP.
-
If the amine is used as its salt, or if it is a weak nucleophile, a base like K₂CO₃ (2.0 equiv.) may be added.
-
Heat the reaction mixture, typically between 80 °C and 150 °C, depending on the nucleophilicity of the amine.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, the reaction mixture is typically diluted with water to precipitate the product or extracted with an organic solvent.
-
Wash the organic extracts, dry, and concentrate.
-
Purify the product by crystallization or column chromatography.
Data Presentation:
| Parameter | Recommended Condition | Purpose |
| Nucleophile | Amine (1.5-2.0 equiv.) | Replaces the chlorine atom |
| Solvent | DMSO or NMP | Polar aprotic medium |
| Base (optional) | K₂CO₃ | Activates nucleophile/scavenges acid |
| Temperature | 80-150 °C | Overcomes activation energy |
Diagram of the SNAr Mechanism:
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The Strategic Role of 5-Bromo-2-chloro-3-methylpyrazine in Modern Medicinal Chemistry
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazine Scaffold as a Privileged Structure in Drug Discovery
The pyrazine core, a six-membered aromatic heterocycle with nitrogen atoms in a 1,4-arrangement, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a "privileged scaffold" – a molecular framework that can bind to multiple biological targets.[2] Clinically successful drugs like the antitubercular agent Pyrazinamide, the proteasome inhibitor Bortezomib for multiple myeloma, and the antiviral Favipiravir underscore the therapeutic importance of this heterocycle.[1][3]
Within this valuable class of compounds, 5-Bromo-2-chloro-3-methylpyrazine (CAS 1260664-82-1) emerges as a particularly strategic building block for drug discovery programs. Its dihalogenated and asymmetrically substituted nature provides a versatile platform for controlled, stepwise diversification, enabling medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize lead compounds.
This technical guide provides an in-depth exploration of the properties, reactivity, and applications of this compound, complete with detailed protocols for its key transformations and a case study illustrating its role in the development of novel phosphatase inhibitors.
Physicochemical Properties and Handling
A thorough understanding of a building block's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1260664-82-1 | [4] |
| Molecular Formula | C₅H₄BrClN₂ | [4] |
| Molecular Weight | 207.45 g/mol | [4] |
| Appearance | Colorless to yellow or brown solid/semi-solid | [5] |
| Storage | Inert atmosphere, 2-8°C | [5] |
| SMILES | CC1=NC(=CN=C1Br)Cl | [4] |
| InChIKey | DDXSLISYCFTQCY-UHFFFAOYSA-N | [4] |
Safety & Handling: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Utility: A Tale of Two Halogens
The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds can be selectively functionalized using different reaction conditions, allowing for a programmed and regioselective approach to scaffold elaboration.
Principle of Chemoselective Functionalization
The key to unlocking the potential of this reagent is understanding the principles of chemoselectivity in two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
For palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond generally follows the order C-I > C-Br > C-OTf > C-Cl. This established trend allows for the highly selective functionalization of the C-Br bond at position 2, leaving the C-Cl bond at position 5 untouched for subsequent transformations. In contrast, SNAr reactions are governed by the electron-deficient nature of the pyrazine ring and the stability of the leaving group. This can lead to substitution at either halogen, often favoring the more electron-deficient position or the better leaving group depending on the specific conditions and nucleophile used.[6]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, widely used to introduce aryl or vinyl substituents. This protocol provides a generalized procedure for the selective coupling at the C2-bromo position.
Causality and Experimental Choices
-
Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂) and a phosphine ligand are used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid partner for the transmetalation step.[]
-
Solvent System: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is typically used. Water aids in dissolving the inorganic base and facilitates the catalytic cycle.
-
Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen. The reaction must be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.
Detailed Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.).
-
Inerting the System: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total volume should be sufficient to achieve a concentration of ~0.1 M with respect to the pyrazine starting material.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Reaction: Heat the mixture to 80–100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloro-3-methylpyrazine.
Protocol 2: Selective Buchwald-Hartwig Amination at the C2-Position
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of arylamines which are prevalent in bioactive molecules.[8]
Causality and Experimental Choices
-
Catalyst System: This reaction typically requires a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP). The ligand is critical for promoting the reductive elimination step that forms the C-N bond.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred to prevent quenching of the strong base and interference with the catalytic cycle.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 80-110 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Case Study: Application in the Synthesis of SHP2 Phosphatase Inhibitors
A prime example of this compound's utility is found in its application for the synthesis of novel SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) inhibitors, which are promising targets for cancer therapy.[8]
In a patented synthetic route, this compound (CAS 1260664-82-1) was used as a key electrophile.[8] The synthesis involved a nucleophilic aromatic substitution (SNAr) reaction.
Reaction Principle & Causality: In this specific example, the reaction proceeds via an SNAr mechanism rather than a palladium-catalyzed pathway. The amine nucleophile, activated by a base (triethylamine, TEA), attacks the electron-deficient pyrazine ring. Interestingly, the reaction selectively displaces the bromide at the C2 position, even though the C-Cl bond is typically less reactive in cross-coupling. This selectivity in an SNAr context is likely influenced by the electronic effects of the adjacent methyl and chloro substituents, which make the C2 position more susceptible to nucleophilic attack under these thermal conditions. The choice of a polar aprotic solvent (DMF) facilitates the charge separation in the transition state, accelerating the SNAr reaction.
This case study highlights the versatility of this compound. The ability to pivot from well-established palladium cross-coupling chemistry to SNAr provides medicinal chemists with a broader toolkit for scaffold modification, enabling the exploration of diverse chemical space around the pyrazine core.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in medicinal chemistry. Its dihalogenated nature allows for programmed, regioselective functionalization through either palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, providing access to a wide array of complex molecular architectures. The successful incorporation of this scaffold into advanced drug discovery programs, such as the development of SHP2 inhibitors, validates its strategic importance. As researchers continue to seek novel therapeutic agents, the logical and efficient diversification enabled by intermediates like this compound will remain critical to the discovery of next-generation medicines.
References
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC - PubMed Central. (2022-02-07). [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. (2024-12-16). [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. (2023-11-05). [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. (2022-07-13). [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Semantic Scholar. [Link]
-
Exploring 5-Bromo-2-Chloropyrazine: A Key Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- US10934302B1 - SHP2 phosphatase inhibitors and methods of use thereof.
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. (2022-02-12). [Link]
-
The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof.
-
Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed. (2007-05-10). [Link]
-
Some Substituted Pyrido(2,3)pyrazines. Journal of Medicinal Chemistry (ACS Publications). [Link]
-
Unlocking Chemical Synthesis: The Power of Pyrazine Derivatives and 5-Bromo-3-chloropyrazin-2-amine. NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-09). [Link]
-
2-Bromo-5-chloro-3-methylpyrazine. PubChem. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. (2024-09-20). [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Application Note & Protocols: High-Throughput Development of Novel Catalysts for Chemoselective Functionalization of 5-Bromo-2-chloro-3-methylpyrazine
Abstract
This guide provides a comprehensive framework for the development and optimization of novel catalytic systems for cross-coupling reactions involving 5-bromo-2-chloro-3-methylpyrazine. This dihalogenated pyrazine is a valuable scaffold in medicinal chemistry, yet its synthetic utility is contingent on achieving high chemoselectivity at its distinct reactive sites. We present a rationale for catalyst design, detailed protocols for high-throughput screening (HTS) and reaction optimization, and troubleshooting guidance to empower researchers in the rapid discovery of efficient and selective catalysts for C-C and C-N bond formation.
Introduction: The Synthetic Challenge of Dihalogenated Pyrazines
The pyrazine ring is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds.[1][2] this compound, in particular, offers two distinct electrophilic centers for diversification through transition metal-catalyzed cross-coupling reactions. The primary synthetic challenge lies in the controlled, selective functionalization of either the C-Br or the C-Cl bond.
The inherent reactivity of carbon-halogen bonds in palladium-catalyzed reactions generally follows the order C-I > C-Br > C-Cl.[3][4][5] This principle suggests that the C5-Br bond is the more labile site for oxidative addition to a low-valent metal center, enabling selective coupling under milder conditions. However, the electron-deficient nature of the pyrazine ring can enhance the reactivity of the C2-Cl bond, making chemoselectivity highly dependent on the catalyst system.[4] The development of novel catalysts, particularly the ligand sphere around the metal, is therefore paramount to unlocking the full synthetic potential of this versatile building block.
Rationale for Catalyst System Design
The success of a cross-coupling reaction on a dihalogenated heterocycle is critically dependent on the judicious selection of the catalyst, ligand, base, and solvent. Palladium-based systems remain the cornerstone for C-C (e.g., Suzuki-Miyaura) and C-N (e.g., Buchwald-Hartwig) bond formation due to their broad functional group tolerance and predictable reactivity.[6][7][8]
-
Palladium Precatalyst: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern precatalysts that generate the active Pd(0) species more cleanly and efficiently are preferred. These often incorporate bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands that stabilize the active catalyst and facilitate the key steps of the catalytic cycle.[7][9]
-
Ligand Selection (The Key to Selectivity): The ligand is the most critical component for tuning reactivity and selectivity.
-
Bulky Biaryl Phosphines: Ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) are highly effective. Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive in oxidative addition. The electron-rich nature of these ligands facilitates reductive elimination, increasing catalyst turnover.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable bonds with palladium. This stability can prevent catalyst decomposition at elevated temperatures, which may be necessary for activating the less reactive C-Cl bond.[9]
-
-
Base and Solvent: The base plays a crucial role, particularly in the transmetalation step of the Suzuki-Miyaura reaction and the deprotonation of the amine in the Buchwald-Hartwig amination.[3] Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) are often employed to favor selective reaction at the C-Br bond, while stronger bases (e.g., NaOt-Bu, LHMDS) may be required for C-Cl bond activation. Aprotic polar solvents like dioxane, THF, or toluene are standard choices.
Workflow for Catalyst Discovery and Optimization
A systematic approach combining high-throughput screening with focused optimization is the most efficient path to identifying a bespoke catalyst system.
Figure 1: A two-phase workflow for catalyst development.
Application Protocol 1: High-Throughput Screening for Suzuki-Miyaura Coupling
This protocol describes the screening of 24 unique catalyst/ligand/base combinations for the selective Suzuki-Miyaura coupling of this compound with a representative boronic acid at the C5-Br position.
4.1. Materials and Reagents
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium precatalysts (e.g., Pd₂(dba)₃, XPhos Pd G3)
-
Ligands (e.g., XPhos, SPhos, P(tBu)₃)
-
Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent: 1,4-Dioxane
-
Internal Standard (IS): Biphenyl or 1,3,5-Trimethoxybenzene
-
24-well reaction block with stir bars and septa mats
4.2. Stock Solution Preparation
-
Substrate/Partner Solution: In a volumetric flask under N₂, dissolve this compound (1.0 mmol, 207.4 mg) and 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg) in enough dioxane to make a 0.1 M solution (relative to the pyrazine).
-
Base Slurries: Prepare slurries of each base (2.0 mmol per 1 mL of dioxane) to facilitate dispensing.
-
Internal Standard (IS) Solution: Prepare a 0.05 M solution of the IS in a suitable workup solvent (e.g., Acetonitrile).
4.3. Reaction Plate Setup
-
To each of the 24 wells in the reaction block, add the appropriate catalyst (0.02 mmol) and ligand (0.04 mmol). Commercially available screening kits can simplify this step.
-
To each well, add 1.0 mL of the designated base slurry (2.0 mmol).
-
Using a multichannel pipette, add 1.0 mL of the Substrate/Partner Solution to each well.
-
Securely seal the reaction block with the septa mat.
-
Purge the block with argon or nitrogen for 15 minutes.
-
Place the block on a stirring hotplate and heat to 80 °C for 12-18 hours.
4.4. Workup and Analysis
-
Cool the reaction block to room temperature.
-
Unseal the block and add 2.0 mL of the IS solution to each well to quench the reaction and provide a quantitative reference.
-
Agitate the block to ensure complete mixing.
-
Centrifuge the block to settle the solids.
-
Transfer the supernatant to a 96-well HPLC plate for analysis.
-
Analyze each sample by LC-MS to determine the conversion of starting material and the ratio of the desired C5-coupled product to the undesired C2-coupled product.
4.5. Data Presentation and Hit Identification
| Well | Pd Precatalyst | Ligand | Base | Yield (%) C5-Product | Selectivity (C5:C2) |
| A1 | Pd₂(dba)₃ | XPhos | K₂CO₃ | 92 | >99:1 |
| A2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 95 | >99:1 |
| A3 | Pd₂(dba)₃ | SPhos | K₂CO₃ | 88 | 98:2 |
| A4 | XPhos Pd G3 | (none) | K₃PO₄ | 97 | >99:1 |
| ... | ... | ... | ... | ... | ... |
| D6 | Pd(PPh₃)₄ | (none) | Cs₂CO₃ | 65 | 90:10 |
| A "hit" is defined as a condition providing high yield (>80%) and excellent selectivity (>95:5). In the example table above, wells A2 and A4 would be considered strong hits for further optimization. |
Mechanistic Insight: The Palladium Catalytic Cycle
Understanding the catalytic cycle is crucial for rational catalyst design and troubleshooting. For a Suzuki-Miyaura reaction, the cycle involves three primary steps.
Figure 2: Simplified catalytic cycle for a Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrazine. This is often the rate-determining step and is more facile for C-Br than C-Cl.
-
Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Application Protocol 2: Focused Reaction Optimization
Using the "hit" conditions from Protocol 1 (e.g., XPhos Pd G3, K₃PO₄), this protocol optimizes key parameters to maximize yield and minimize catalyst loading.
6.1. Objective To determine the optimal temperature, catalyst loading, and concentration for the coupling of this compound with 4-methoxyphenylboronic acid.
6.2. Experimental Design A series of reactions are set up in parallel vials, varying one parameter at a time.
| Rxn | Parameter Varied | Value | Catalyst (mol%) | Temp (°C) | Conc. (M) |
| 1 | Temperature | 60 °C | 2.0 | 60 | 0.1 |
| 2 | (Control) | 80 °C | 2.0 | 80 | 0.1 |
| 3 | Temperature | 100 °C | 2.0 | 100 | 0.1 |
| 4 | Catalyst Loading | 1.0 mol% | 1.0 | 80 | 0.1 |
| 5 | Catalyst Loading | 0.5 mol% | 0.5 | 80 | 0.1 |
| 6 | Concentration | 0.2 M | 2.0 | 80 | 0.2 |
| 7 | Concentration | 0.5 M | 2.0 | 80 | 0.5 |
6.3. Procedure
-
Set up each reaction according to the table in individual reaction vials under an inert atmosphere.
-
Run reactions for a fixed time (e.g., 12 hours).
-
Quench and analyze each reaction by LC-MS or UPLC against an internal standard to determine the precise yield.
6.4. Analysis and Outcome By comparing the yields from reactions 1-3, the optimal temperature is identified. Similarly, reactions 4-5 determine the lowest effective catalyst loading, and reactions 6-7 define the ideal concentration. This data allows for the creation of a final, robust protocol that is efficient, cost-effective, and scalable.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Inappropriate base or solvent; Poor quality reagents. | Use a precatalyst; Screen a wider range of bases and solvents; Ensure reagents are pure and anhydrous.[3] |
| Poor Selectivity | Reaction temperature too high; Catalyst system is too reactive. | Lower the reaction temperature; Use a less reactive base (e.g., K₂CO₃ instead of NaOt-Bu); Screen different ligands to electronically tune the catalyst. |
| Reaction Stalls | Catalyst decomposition; Product inhibition. | Switch to a more robust ligand system (e.g., an NHC); Use a higher catalyst loading or add a second charge of catalyst. |
| Protodeboronation | Presence of water; Base is too strong or temperature too high. | Use anhydrous solvents and reagents; Use a milder base (K₃PO₄, CsF) and the lowest effective temperature.[3] |
Conclusion
The development of novel catalysts for the selective functionalization of this compound is an enabling technology for drug discovery and development. By employing a systematic workflow of high-throughput screening and rational optimization, researchers can rapidly identify highly efficient and chemoselective catalytic systems. The protocols and principles outlined in this guide provide a robust foundation for tackling this synthetic challenge, ultimately accelerating the synthesis of complex, high-value pyrazine derivatives.
References
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Rayadurgam, J., Sana, S., Sasikumar, M., & Gu, Q. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(2), 344-381. [Link]
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Fors, B. P. (2008). Palladium-catalyzed C-C, C-N and C-O bond formation. Massachusetts Institute of Technology. [Link]
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Pharmaffiliates. (n.d.). Efficient C-C Bond Formation: The Power of Advanced Palladium Catalysts. [Link]
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Felpin, F.-X., & Fouquet, E. (2010). Recent Advances of Pd/C-Catalyzed Reactions. ChemSusChem, 3(11), 1248-1262. [Link]
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Rayadurgam, J., Sana, S., Sasikumar, M., & Gu, Q. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(2), 344-381. [Link]
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University of Pennsylvania. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. [Link]
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Eom, M. S., Noh, J., Kim, H.-S., Yoo, S., Han, M. S., & Lee, S. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. Organic Letters, 18(8), 1720–1723. [Link]
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Cooper, A. C., McWilliams, L. R., & Hirschi, J. S. (2002). A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions. Application to Heck Chemistry. Journal of the American Chemical Society, 124(51), 15163–15172. [Link]
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Dreher, S. D., et al. (2015). Nanomole-scale high-throughput chemistry for the synthesis of complex molecules. Science, 347(6217), 49-53. [Link]
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Nikishkin, N. I., & O'Neill, P. M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3242-3256. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Singh, A., & Kumar, A. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. Synthesis. [Link]
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Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2216–2248. [Link]
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Sharma, A., & Kumar, V. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 11(8), 963. [Link]
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Navarro, O., et al. (2005). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. Journal of Organic Chemistry, 70(25), 10307–10312. [Link]
-
Chan, K. S., & Kwong, F. Y. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 92, 438-455. [Link]
-
Nikishkin, N. I., & O'Neill, P. M. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]
-
van der Pijl, F., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(22), 15684–15692. [Link]
-
van der Pijl, F., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(22), 15684–15692. [Link]
-
Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
-
van der Pijl, F., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ResearchGate. [Link]
Sources
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 | Semantic Scholar [semanticscholar.org]
- 7. nbinno.com [nbinno.com]
- 8. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Bromo-2-chloro-3-methylpyrazine Synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-2-chloro-3-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information provided herein is curated from established literature and best practices in synthetic organic chemistry.
Reaction Overview: The Pathway to this compound
The target molecule, this compound, is typically synthesized via electrophilic bromination of the precursor, 2-chloro-3-methylpyrazine. The pyrazine ring is inherently electron-deficient, making direct electrophilic substitution challenging without the presence of activating groups.[1][2] The methyl group provides a slight activating effect, directing the incoming electrophile. The reaction is generally carried out using a brominating agent in the presence of a suitable solvent.
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for this synthesis?
A1: N-Bromosuccinimide (NBS) is often the reagent of choice for the bromination of moderately activated or deactivated heterocyclic systems.[3] It is generally more selective than molecular bromine (Br₂) and can lead to fewer side products.[4] The reaction with NBS is typically initiated by a radical initiator or light, or it can proceed via an ionic mechanism in the presence of an acid catalyst. For pyrazine systems, which are electron-deficient, using a slight excess of NBS can help drive the reaction to completion.[4]
Q2: How do I choose the right solvent for the reaction?
A2: The choice of solvent is critical. A non-polar, aprotic solvent like carbon tetrachloride (CCl₄) or dichloromethane (DCM) is often used for reactions with NBS. Acetonitrile (MeCN) can also be a suitable solvent.[5] It is crucial to use anhydrous solvents, as the presence of water can lead to the formation of by-products and reduce the efficacy of the brominating agent.
Q3: What is the expected regioselectivity of the bromination?
A3: The pyrazine ring's nitrogen atoms are deactivating, making the carbon atoms less susceptible to electrophilic attack. The methyl group at position 3 is an activating group and directs the electrophile to the ortho and para positions. In this case, the C5 position is para to the methyl group, making it the most likely site for bromination. The C6 position is ortho to the methyl group but is sterically hindered by the adjacent chloro group.
Q4: What are the typical reaction temperatures and times?
A4: Reactions with NBS are often initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently heated to drive the reaction to completion.[3][5] Reaction times can vary from a few hours to overnight. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to determine the optimal reaction time.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield and impurity issues.
Issue 1: Low or No Product Yield
-
Possible Cause: Poor quality of starting material or reagents.
-
Solution: Ensure the purity of the 2-chloro-3-methylpyrazine starting material. The brominating agent, NBS, should be of high purity and stored in a desiccator, as it can be sensitive to moisture. Solvents must be anhydrous.
-
-
Possible Cause: Incorrect reaction temperature.
-
Solution: The reaction may require gentle heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the product or starting material.[6] It is advisable to start the reaction at 0°C, and if no conversion is observed, gradually increase the temperature while monitoring the reaction progress.
-
-
Possible Cause: Insufficient reaction time.
-
Solution: Some reactions require longer periods to reach completion. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Issue 2: Formation of Multiple Products (Impurities)
-
Possible Cause: Over-bromination leading to di-brominated products.
-
Solution: This can occur if an excess of the brominating agent is used or if the reaction temperature is too high.[4] Carefully control the stoichiometry of NBS (e.g., start with 1.05 equivalents). Adding the NBS portion-wise can also help to control the reaction and minimize the formation of di-brominated species.
-
-
Possible Cause: Presence of water leading to side reactions.
-
Solution: The use of anhydrous solvents and reagents is crucial. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
-
Issue 3: Difficulty in Product Purification
-
Possible Cause: Co-elution of the product with impurities during column chromatography.
-
Solution: Optimize the solvent system for column chromatography. A gradual gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation. If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a general protocol and may require optimization based on your specific laboratory conditions and reagent purity.
-
To a solution of 2-chloro-3-methylpyrazine (1.0 mmol, 1 equiv.) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere, add N-bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv.) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, it may be gently heated to reflux.
-
Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound.
Table 1: Optimization of Reaction Conditions
| Parameter | Condition A | Condition B | Condition C |
| Brominating Agent | NBS (1.1 eq) | Br₂ (1.1 eq) | NBS (1.5 eq) |
| Solvent | DCM | CCl₄ | MeCN |
| Temperature | 0 °C to RT | RT | 50 °C |
| Typical Yield | Moderate to High | Low to Moderate | High (risk of di-bromination) |
| Key Observation | Cleaner reaction profile | Formation of HBr can be problematic | Faster reaction, but requires careful monitoring |
References
- Benchchem. (n.d.). Troubleshooting low yields in the Maillard reaction for pyrazine formation.
- ResearchGate. (n.d.). Optimization for the bromination step.
- Benchchem. (n.d.). The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity.
- ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions.
- PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Science of Synthesis. (n.d.). Pyrazines.
- ResearchGate. (n.d.). Electrophilic Substitution In Azines.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 5-Bromo-2-chloro-3-methylpyrazine
Introduction
Welcome to the technical support guide for the purification of 5-Bromo-2-chloro-3-methylpyrazine (IUPAC Name: 2-Bromo-5-chloro-3-methylpyrazine; CAS: 1260664-82-1). This document is designed for researchers, medicinal chemists, and process development scientists who handle this versatile heterocyclic intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data.
This guide provides a structured approach to purification, addressing common challenges through a detailed troubleshooting section and frequently asked questions. We will explore the causality behind procedural choices, ensuring that you not only follow a protocol but also understand the scientific principles that govern a successful purification.
Understanding Your Crude Material: Common Impurities
Effective purification begins with anticipating the impurities you need to remove. The synthesis of 2-Bromo-5-chloro-3-methylpyrazine can result in several process-related impurities. While the exact profile depends on the synthetic route, common impurities may include:
-
Starting Materials: Unreacted precursors, such as 2-amino-5-chloro-3-methylpyrazine or its hydroxyl analog.
-
Regioisomers: Isomeric products like 3-Bromo-2-chloro-5-methylpyrazine may form depending on the selectivity of the halogenation steps.
-
Over-halogenated Byproducts: Di-brominated or di-chlorinated pyrazine species.
-
Reagent Carryover: Residual brominating or chlorinating agents (e.g., N-Bromosuccinimide, phosphoryl chloride) and their byproducts (e.g., succinimide).[1]
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
The choice of purification strategy is dictated by the nature of these impurities and their physicochemical properties relative to the desired product.
Decision Workflow for Purification Method Selection
Choosing the right purification technique is critical. This decision tree illustrates a logical workflow for selecting the most appropriate method based on the scale of your experiment and the nature of the impurities.
Caption: Workflow for selecting a purification method.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of 2-Bromo-5-chloro-3-methylpyrazine in a question-and-answer format.
Flash Column Chromatography
Question 1: I'm running a silica gel column, but my compound is not separating from an impurity. How can I improve the resolution?
Answer: Poor resolution is a common issue when impurities have similar polarity to the target compound, which is frequent with isomeric byproducts. Here are several strategies to enhance separation, explained through the principles of chromatography:
-
Optimize the Mobile Phase (Eluent): The eluent's polarity is the most critical factor. The goal is to find a solvent system where your product has a Thin Layer Chromatography (TLC) retention factor (Rf) of approximately 0.2-0.35.[2]
-
Causality: A lower Rf value means the compound spends more time adsorbed to the stationary phase (silica), allowing for more "equilibration" events as it travels down the column, which improves separation from faster-moving impurities.
-
Action: Start with a low-polarity eluent, such as a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10).[3] If the Rf is too high, decrease the proportion of the more polar solvent (ethyl acetate). If the compound doesn't move, gradually increase the polarity. For halogenated heterocycles, sometimes substituting ethyl acetate with diethyl ether or dichloromethane can alter the selectivity and improve separation.
-
-
Reduce the Flow Rate: While flash chromatography is designed to be fast, a slower flow rate can significantly improve the separation of closely eluting compounds.
-
Causality: A slower flow rate allows more time for the equilibrium between the stationary and mobile phases to be established at each point in the column, effectively increasing the number of theoretical plates.[4]
-
Action: Reduce the pressure applied to the column to decrease the speed at which the eluent passes through.
-
-
Improve Column Packing: A poorly packed column leads to band broadening and channeling, where the sample flows unevenly through the column, ruining separation.
-
Causality: Uniform packing ensures that the sample travels as a tight, horizontal band, maximizing the interaction with the stationary phase.
-
Action: Use the "slurry packing" method. Mix the silica gel with your initial, low-polarity eluent to form a homogenous slurry before pouring it into the column. Gently tap the column as the silica settles to ensure a compact, even bed.[2]
-
Question 2: My purified fractions look clean by TLC, but the NMR spectrum shows a persistent impurity. What could it be?
Answer: This situation often arises from two possibilities:
-
Co-eluting Impurity: The impurity may have an identical Rf to your product in the TLC solvent system.
-
Causality: TLC is a 2D separation, and different solvent systems interact with compounds differently. An impurity might coincidentally have the same affinity for the stationary and mobile phases as your product in one specific system.
-
Action: Re-run TLC plates using different solvent systems. For example, if you used hexane/ethyl acetate, try a system with a different polarity mechanism, like dichloromethane/methanol or toluene/acetone. If you find a system that separates the spots, re-purify the material using the new eluent system for your column.
-
-
UV-Inactive Impurity: The impurity may not have a chromophore that absorbs UV light at the wavelength used for visualization (typically 254 nm).
-
Causality: Many reagents or byproducts, especially aliphatic ones, are not UV-active.
-
Action: Stain your TLC plate after UV visualization. A potassium permanganate (KMnO₄) stain or an iodine chamber are excellent general-purpose stains that can reveal compounds that are not visible under UV light.
-
Recrystallization
Question 3: I'm trying to recrystallize my crude product, but it keeps "oiling out" instead of forming crystals. What's wrong?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute, or if the cooling process is too rapid.
-
Causality: Crystal formation is a thermodynamically controlled process that requires molecules to arrange themselves in a highly ordered lattice. If the solution is cooled too quickly, molecules lose their kinetic energy faster than they can orient themselves correctly, leading to aggregation as a disordered, supercooled liquid (an oil).[4]
-
Action Plan:
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly.
-
Reduce the Cooling Rate: Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature slowly. Avoid placing the hot flask directly into an ice bath.
-
Change the Solvent System: The chosen solvent may be too good a solvent, even when cold. Try a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy (the saturation point). Re-heat gently to get a clear solution, and then cool slowly. Common pairs for compounds of moderate polarity include Dichloromethane/Pentane or Ethyl Acetate/Hexane.[5]
-
Question 4: How do I choose the best solvent for recrystallization without wasting a lot of material?
Answer: The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Causality: This temperature-dependent solubility differential is the basis of purification by recrystallization. It allows you to dissolve the compound and filter out insoluble impurities at high temperatures, while soluble impurities remain in the mother liquor upon cooling.[4]
-
Solvent Screening Protocol:
-
Place a small amount of your crude material (20-30 mg) into several different test tubes.
-
Add a small volume (0.5 mL) of a different test solvent to each tube at room temperature. Good candidates are listed in the table below.
-
Observe solubility. If the compound dissolves completely at room temperature, the solvent is too good and should be discarded (or considered as the "good" solvent in a solvent-pair system).
-
If the compound is insoluble, heat the test tube gently. If it dissolves completely upon heating, it is a promising candidate.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation. The solvent that yields the most crystalline solid is likely your best choice.
-
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Hexane / Heptane | Non-polar | 69 / 98 | Good for removing more polar impurities. May have limited solvating power. |
| Toluene | Non-polar | 111 | Higher boiling point can dissolve less soluble compounds. |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Often used as the "good" solvent in a pair with pentane or hexane. Low boiling point. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 77 | A versatile solvent of intermediate polarity. Often paired with hexane. |
| Isopropanol / Ethanol | Polar Protic | 82 / 78 | Good for moderately polar compounds. Can sometimes co-crystallize with the product. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is suitable for purifying 100 mg to 5 g of crude 2-Bromo-5-chloro-3-methylpyrazine.
-
TLC Analysis & Eluent Selection:
-
Prepare a stock solution of your crude material in dichloromethane (~10 mg/mL).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a starting eluent system of 9:1 Hexane:Ethyl Acetate.
-
Visualize under a UV lamp at 254 nm.
-
Adjust the solvent ratio until the main product spot has an Rf value between 0.2 and 0.35. This will be your column eluent.
-
-
Column Preparation:
-
Select a glass column with a diameter appropriate for your sample size (e.g., a 40 g silica cartridge for a 1-2 g sample).
-
In a beaker, prepare a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.[2]
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude material in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 1-2 times the weight of your crude material) to this solution.
-
Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or nitrogen line) to achieve a steady flow rate.
-
Collect the eluting solvent in fractions (e.g., 20 mL fractions in test tubes).
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Obtain the mass of the purified product and verify its purity by NMR, LC-MS, or GC-MS.
-
Protocol 2: Recrystallization
This protocol is ideal for purifying larger quantities (> 2 g) of material that is already reasonably pure (>85%).
-
Solvent Selection:
-
Following the screening protocol described in the FAQ section, select a suitable solvent or solvent pair. For this compound, an ethanol/water or ethyl acetate/hexane system is a good starting point.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent, enough to create a slurry.
-
Heat the flask on a hotplate with stirring. Add more hot solvent portion-wise until all the solid just dissolves. Do not add excessive solvent, as this will reduce your yield.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Place a funnel with fluted filter paper over a second pre-heated Erlenmeyer flask and pour the hot solution through it quickly to remove the solids.
-
-
Crystallization:
-
Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a mild temperature (e.g., 40 °C) until a constant weight is achieved.
-
References
- BenchChem. (2025). A Comprehensive Technical Guide to Substituted Chloropyrazines: Synthesis, Biological Activity, and Mechanisms of Action. BenchChem Technical Support.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]
- Zhu, J., & Bienayme, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
- Google Patents. (2016). United States Patent US9365551B2.
- Anderson, N. G. (2001). Practical Process Research & Development. Academic Press.
-
PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2020). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
- BenchChem. (2025). Managing impurities in the synthesis of substituted pyrazines. BenchChem Technical Support.
-
Trade Science Inc. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Organic Chemistry: An Indian Journal, 5(3), 274-277. Retrieved from [Link]
- Karmas, G., & Spoerri, P. E. (1952). The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Journal of the American Chemical Society, 74(6), 1580–1584.
- Google Patents. (2022). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- BenchChem. (2025). Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine. BenchChem Technical Support.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. tsijournals.com [tsijournals.com]
Technical Support Center: Navigating the Scale-Up of 5-Bromo-2-chloro-3-methylpyrazine Production
This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 5-Bromo-2-chloro-3-methylpyrazine. As a crucial building block in pharmaceutical and agrochemical research, ensuring its efficient and high-purity production is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges encountered during its synthesis. Our approach is rooted in established chemical principles and field-proven insights to empower you to overcome experimental hurdles and achieve your production goals.
I. Overview of the Synthetic Pathway
The most probable synthetic route to this compound on a larger scale involves a two-step process. The first step is the chlorination of 2-methylpyrazine to yield 2-chloro-3-methylpyrazine. This intermediate is then subjected to bromination to afford the final product. Understanding the nuances of each step is critical for a successful scale-up.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Chlorination of 2-Methylpyrazine
Question 1: My chlorination reaction of 2-methylpyrazine is resulting in a low yield of 2-chloro-3-methylpyrazine. What are the likely causes and how can I improve it?
Answer: Low yields in the chlorination of 2-methylpyrazine can often be attributed to several factors. A common method involves the use of chlorine gas in a solvent like carbon tetrachloride.[1] To troubleshoot, consider the following:
-
Inadequate Gas Dispersion: On a larger scale, ensuring efficient mixing of the chlorine gas with the reaction mixture is crucial. Poor dispersion can lead to localized over-chlorination and side reactions, while unreacted starting material remains.
-
Solution: Employ a gas dispersion tube or a high-efficiency agitation system to maximize the gas-liquid interface.
-
-
Reaction Temperature: While the reaction can be run at room temperature, poor temperature control can lead to increased byproduct formation.
-
Solution: Maintain a consistent and controlled temperature throughout the addition of the chlorinating agent.
-
-
Volatilization of Starting Material: 2-Methylpyrazine is a relatively volatile compound.
-
Solution: Ensure your reaction setup is equipped with an efficient condenser to prevent the loss of starting material.
-
-
Purification Losses: The workup and purification steps can be a significant source of yield loss.
-
Solution: Optimize your extraction and distillation procedures. Given that the product is an oil, careful separation during workup is key.[1]
-
Question 2: I am observing the formation of multiple chlorinated species, not just the desired 2-chloro-3-methylpyrazine. How can I improve the selectivity of the reaction?
Answer: The formation of di- and tri-chlorinated pyrazines is a common challenge due to the activating effect of the methyl group and the reactivity of the pyrazine ring.
-
Stoichiometry of the Chlorinating Agent: An excess of the chlorinating agent is the most direct cause of over-chlorination.
-
Solution: Carefully control the stoichiometry of the chlorinating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
-
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can promote further chlorination.
-
Solution: Monitor the reaction progress closely using techniques like GC-MS. Once the desired level of conversion of the starting material is achieved, quench the reaction promptly. Running the reaction at a lower temperature can also enhance selectivity.
-
Bromination of 2-chloro-3-methylpyrazine
Question 3: The bromination of 2-chloro-3-methylpyrazine is sluggish and incomplete. What can I do to drive the reaction to completion?
Answer: Incomplete bromination can be a frustrating issue, particularly during scale-up. The electron-withdrawing nature of the chlorine atom and the pyrazine ring deactivates the molecule towards electrophilic substitution.
-
Choice of Brominating Agent: The reactivity of the brominating agent is critical.
-
Solution: While molecular bromine (Br₂) can be used, more reactive brominating agents like N-Bromosuccinimide (NBS) in the presence of an acid catalyst are often more effective for deactivated aromatic systems.
-
-
Catalyst: An appropriate catalyst is essential to activate the electrophile.
-
Solution: Use a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) to polarize the Br-Br bond and generate a more potent electrophile.
-
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts.
-
Question 4: My final product is contaminated with a di-brominated impurity. How can I prevent its formation and remove it?
Answer: The formation of a di-bromo-2-chloro-3-methylpyrazine is a likely side reaction.
-
Controlling Stoichiometry: Similar to the chlorination step, an excess of the brominating agent will lead to multiple substitutions.
-
Solution: Use a precise stoichiometry of the brominating agent, typically 1.0 to 1.1 equivalents.
-
-
Reaction Conditions: Harsh reaction conditions can decrease selectivity.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Purification: If the di-brominated impurity is formed, separation can be challenging due to similar polarities.
-
Solution: Flash column chromatography with a high-surface-area silica gel can improve separation.[2] A careful optimization of the solvent system (e.g., hexane/ethyl acetate gradients) will be necessary. Recrystallization, if the product is a solid, could also be an effective purification method.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when working with the reagents for this synthesis?
A1: Safety is paramount. Both chlorination and bromination steps involve hazardous reagents.
-
Chlorine Gas: Highly toxic and corrosive. Always work in a well-ventilated fume hood and have a neutralization solution (e.g., sodium thiosulfate) readily available.
-
Bromine: Highly corrosive, toxic, and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Lewis Acids (FeBr₃, AlCl₃): Water-reactive and corrosive. Handle in a dry environment.
-
Solvents: Use appropriate solvents and be aware of their flammability and toxicity.
Q2: How can I effectively monitor the progress of my reactions?
A2: Real-time reaction monitoring is crucial for optimization and safety.
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting materials and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components in the reaction mixture, allowing for quantitative analysis of starting materials, intermediates, and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for less volatile compounds and for quantitative analysis of product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of starting material signals and the appearance of product signals.
Q3: What are the best practices for purifying the final product, this compound?
A3: The purification strategy will depend on the scale and the nature of the impurities.
-
Aqueous Workup: After the reaction, a standard aqueous workup is necessary to remove inorganic salts and water-soluble impurities.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method on a larger scale.
-
Column Chromatography: For smaller scales or for removing closely related impurities, flash column chromatography is the method of choice.[2] High-surface-area silica can provide better resolution for challenging separations.[2]
-
Recrystallization: If the final product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.
IV. Experimental Protocols and Data
Protocol 1: Synthesis of 2-chloro-3-methylpyrazine
This protocol is a generalized procedure based on common chlorination methods for pyrazines.[1]
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, dissolve 2-methylpyrazine (1.0 eq) in a suitable chlorinated solvent (e.g., carbon tetrachloride or dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly bubble chlorine gas (1.0-1.1 eq) through the solution with vigorous stirring.
-
Monitor the reaction by GC-MS.
-
Upon completion, purge the reaction mixture with nitrogen gas to remove excess chlorine.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-chloro-3-methylpyrazine as an oil.[1]
Protocol 2: Synthesis of this compound
This is a representative protocol for the bromination of an activated/deactivated aromatic ring.
-
To a stirred solution of 2-chloro-3-methylpyrazine (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid), add a catalytic amount of iron(III) bromide (FeBr₃) (0.1 eq).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) or recrystallization.
Table 1: Critical Parameters for Scale-Up
| Parameter | Chlorination Step | Bromination Step | Rationale |
| Temperature | 0-10 °C | 0 °C to Room Temp. | To control exothermicity and minimize side reactions. |
| Stoichiometry | 1.0-1.1 eq. Cl₂ | 1.0-1.1 eq. Br₂ | To ensure complete conversion while minimizing multi-halogenation. |
| Catalyst | Not typically required | FeBr₃ or AlCl₃ (catalytic) | To activate the brominating agent for electrophilic substitution. |
| Solvent | Chlorinated solvents | Chlorinated solvents, Acetic Acid | To ensure solubility of reagents and facilitate reaction. |
| Monitoring | GC-MS, TLC | GC-MS, TLC, HPLC | For tracking reaction progress and impurity formation. |
V. Visualizing the Workflow
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Diagram 2: Troubleshooting Logic
Caption: Troubleshooting workflow for synthesis challenges.
VI. References
-
Biotage. Improving Flash Purification of Chemically Related Pyrazines. [Link]
Sources
Technical Support Center: Accelerating 5-Bromo-2-chloro-3-methylpyrazine Cross-Coupling Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges in palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-chloro-3-methylpyrazine. Our focus is to provide scientifically-grounded solutions to improve reaction kinetics and overall efficiency.
The pyrazine scaffold is a critical component in numerous pharmaceuticals and functional materials. This compound, with its two distinct electrophilic sites, offers a versatile platform for molecular elaboration. However, the inherent properties of this substrate—namely the differential reactivity of the C-Br and C-Cl bonds and the potential for catalyst inhibition by the pyrazine nitrogen—present unique challenges. This guide is designed to help you navigate these complexities and achieve your synthetic goals efficiently.
Troubleshooting Guide: Diagnosis and Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My cross-coupling reaction with this compound is extremely slow or has stalled. What are the primary causes and how can I fix this?
Answer: A slow or stalled reaction is the most common issue and typically points to a suboptimal catalytic system or unfavorable reaction conditions. The primary bottleneck in couplings with chloro-heteroaromatics is often the oxidative addition step. Let's break down the potential causes and solutions.
A. Inadequate Catalyst and/or Ligand Selection
-
The "Why": The carbon-chlorine bond on the electron-deficient pyrazine ring is significantly stronger and less reactive than the carbon-bromine bond.[1] Standard palladium catalysts like Pd(PPh₃)₄ may lack the necessary activity to efficiently cleave this C-Cl bond, leading to slow reaction times.[2] Furthermore, the pyrazine nitrogen can coordinate to the palladium center, forming off-cycle, inactive catalytic species, a common problem with heteroaryl substrates.[3]
-
The Solution: Employ modern, highly active catalyst systems. Bulky, electron-rich biarylphosphine ligands are essential as they accelerate both the oxidative addition and the final reductive elimination step, while their steric bulk helps prevent the pyrazine nitrogen from coordinating with the palladium center.[4][5]
-
Recommended Systems: Consider using palladium pre-catalysts which are air-stable and form the active Pd(0) species more efficiently in situ.[5][6] Second, third, and fourth-generation (G2, G3, G4) Buchwald pre-catalysts are excellent choices.[6][7]
-
Ligand Screening: If you are not using a pre-catalyst, screen a panel of ligands. Start with highly effective ligands for challenging substrates.
-
| Coupling Type | Recommended Ligands | Rationale |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos | Known for high activity with aryl chlorides.[8] |
| Buchwald-Hartwig | XPhos, RuPhos, BINAP | Effective for C-N bond formation with challenging electrophiles.[4] |
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI, XPhos | The classic system often works, but modern ligands can improve efficiency.[9] |
B. Suboptimal Base and Solvent Combination
-
The "Why": The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings or the deprotonation of the amine in Buchwald-Hartwig aminations.[5][10] Its strength and solubility can dramatically impact reaction rates. The solvent system must dissolve both the organic substrate and the inorganic base to facilitate the reaction.[10][11]
-
The Solution:
-
Base Selection: For Suzuki reactions, start with moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃.[1][10] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[4][5] If your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[5]
-
Solvent System: Aprotic polar solvents are generally preferred. For Suzuki couplings, a biphasic system like 1,4-dioxane/water or toluene/water is common to dissolve all components.[10][12] For Buchwald-Hartwig reactions, anhydrous toluene or dioxane is a standard choice.[4] Poor solubility can be a major cause of slow reactions; ensure your reagents are fully dissolved, even if gentle heating is required.[3]
-
C. Insufficient Reaction Temperature
-
The "Why": The oxidative addition to a C-Cl bond has a higher activation energy than to a C-Br bond. Consequently, higher temperatures are often necessary to achieve a reasonable reaction rate.[7]
-
The Solution: If the reaction is sluggish at lower temperatures (e.g., 80 °C), incrementally increase the temperature to 100-120 °C.[7] Ensure the chosen solvent has a sufficiently high boiling point. Microwave-assisted synthesis can also be a powerful tool to accelerate these reactions by allowing for rapid heating to temperatures above the solvent's boiling point under sealed-vessel conditions.[13]
Troubleshooting Workflow: A Step-by-Step Guide
When faced with a slow reaction, a logical, stepwise approach to optimization is crucial. The following diagram outlines a recommended workflow.
Caption: A simplified representation of a palladium-catalyzed Suzuki-Miyaura cycle.
Exemplary Experimental Protocols
The following protocols serve as a robust starting point. Optimization for specific coupling partners may be required.
Protocol 1: Suzuki-Miyaura Coupling at the C-2 (Chloro) Position
This protocol assumes prior functionalization at the C-5 position.
-
Preparation: To an oven-dried Schlenk tube, add the 5-substituted-2-chloro-3-methylpyrazine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 3 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed. [1]4. Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M. [12]5. Reaction: Place the reaction tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours). [1]7. Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination at the C-2 (Chloro) Position
-
Preparation: To an oven-dried Schlenk tube, add sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Catalyst & Reagent Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), the 5-substituted-2-chloro-3-methylpyrazine (1.0 equiv.), and the amine coupling partner (1.2 equiv.). [14]3. Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1-0.2 M. [4]5. Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. [4]Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald 催化劑和配體 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 25. researchgate.net [researchgate.net]
- 26. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. High temperature spin crossover in [Fe(pyrazine){Ag(CN)2}2] and its solvate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. mdpi.com [mdpi.com]
- 30. uwindsor.ca [uwindsor.ca]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Synthesis with 5-Bromo-2-chloro-3-methylpyrazine
Welcome to the technical support center for 5-Bromo-2-chloro-3-methylpyrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile, yet sometimes challenging, intermediate. Here, we address common stability issues and provide in-depth troubleshooting guides for its application in cross-coupling reactions. Our goal is to equip you with the knowledge to anticipate potential challenges, diagnose experimental setbacks, and optimize your synthetic routes for maximal yield and purity.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling, storage, and inherent reactivity of this compound.
Q1: How should I properly store and handle this compound to ensure its stability?
A1: Proper storage and handling are critical to prevent degradation. Based on safety data sheets and the general nature of halogenated heteroaromatics, the following conditions are recommended:
-
Storage: Keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent slow hydrolysis or reaction with atmospheric moisture. Some suppliers recommend refrigeration (2-8°C) under an inert atmosphere.[2]
-
Handling: Avoid contact with strong oxidizing agents, as these are incompatible.[1] Always handle the material in a well-ventilated area or fume hood. Due to its potential for irritation, wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][3][4]
Q2: What are the primary degradation pathways for this intermediate?
A2: While specific forced degradation studies on this compound are not extensively published, based on the reactivity of related halopyrazines and aryl halides, two primary degradation pathways are of concern:
-
Hydrolysis: The electron-deficient pyrazine ring makes the C-Cl and C-Br bonds susceptible to nucleophilic attack by water, especially under basic or acidic conditions and at elevated temperatures. This can lead to the formation of hydroxypyrazine or other related impurities. Studies on similar compounds like 2-chloropyridine have shown that hydrolysis is significant at high temperatures.
-
Dehalogenation: Reductive dehalogenation can occur in the presence of a hydrogen source and a catalyst (or even under certain photochemical conditions), leading to the replacement of a bromine or chlorine atom with a hydrogen atom.[1][5] This can be a significant side reaction in palladium-catalyzed cross-couplings if the reaction conditions are not optimized. The general trend for the ease of reductive cleavage is C-I > C-Br > C-Cl.
Q3: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions, the bromine at C2 or the chlorine at C5?
A3: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order C-I > C-Br > C-Cl, which is dictated by the bond dissociation energies.[6] Therefore, the C-Br bond at the 2-position is typically more reactive and will undergo oxidative addition to the palladium catalyst under milder conditions than the C-Cl bond at the 5-position. This inherent difference in reactivity allows for selective functionalization at the C2 position while leaving the C5-chloro substituent intact for subsequent transformations. However, the electron-deficient nature of the pyrazine ring can enhance the reactivity of the C-Cl bond, and chemoselectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.[6]
Troubleshooting Guide for Cross-Coupling Reactions
This section provides a structured approach to troubleshooting common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound.
Scenario 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted this compound after the reaction, consider the following potential causes and solutions.
Troubleshooting Decision Tree for Low Conversion
Caption: Decision workflow for troubleshooting low conversion.
| Potential Cause | Explanation | Recommended Action |
| Inactive Catalyst System | The Pd(0) active species may not be forming efficiently, or the chosen ligand may not be suitable for this sterically hindered substrate. | Use a modern palladacycle precatalyst (e.g., G3 or G4 Buchwald precatalysts) which are air-stable and form the active Pd(0) species more reliably. Screen a panel of phosphine ligands . For Suzuki and Buchwald-Hartwig reactions with electron-deficient heteroaryl halides, bulky, electron-rich ligands like SPhos, XPhos, or RuPhos are often effective.[3] Ensure rigorous inert conditions . Oxygen can deactivate the Pd(0) catalyst. Degas all solvents thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen). |
| Suboptimal Reaction Conditions | The temperature may be too low, or the base may not be effective for the specific substrate combination. | Increase the reaction temperature . Monitor for decomposition. Screen different bases . The choice of base is critical. For Suzuki-Miyaura, K₃PO₄ or Cs₂CO₃ are often good starting points. For Buchwald-Hartwig, NaOtBu or LHMDS are common, but weaker bases may be needed for base-sensitive substrates. The base plays a key role in the transmetalation step of the Suzuki-Miyaura reaction.[2] Vary the solvent . Solvents like dioxane, toluene, or DMF can significantly impact solubility and reaction rates. |
| Poor Reagent Quality | The this compound may have degraded, or the coupling partner (boronic acid or amine) may be impure or decomposed. | Verify the purity of the starting materials by NMR or LC-MS. For Suzuki reactions, boronic acids can dehydrate to form unreactive boroxines; ensure they are of high quality. |
Scenario 2: Formation of Significant Side Products
The appearance of unexpected peaks in your LC-MS or NMR can indicate side reactions. Here are the most common culprits and how to address them.
Common Side Products and Mitigation Strategies
| Side Product | Plausible Mechanism | Analytical Signature (LC-MS) | Mitigation Strategy |
| 2-Chloro-3-methylpyrazine | Protodebromination: Reductive cleavage of the C-Br bond, often competing with the desired cross-coupling. | [M+H]⁺ peak corresponding to the loss of Br and addition of H. | Use a less reducing catalyst system. Lower the reaction temperature. Ensure the boronic acid is not degrading, as this can be a source of H⁺. |
| 5-Bromo-3-methylpyrazine | Protodechlorination: Reductive cleavage of the C-Cl bond. Less common than protodebromination due to the stronger C-Cl bond. | [M+H]⁺ peak corresponding to the loss of Cl and addition of H. | This is less likely but can occur under harsh conditions. Milder reaction conditions are recommended. |
| 5-Bromo-2-hydroxy-3-methylpyrazine | Hydrolysis: Nucleophilic attack by water or hydroxide ions on the C-Cl bond, often promoted by the base. | [M+H]⁺ peak corresponding to the replacement of Cl with OH. | Use anhydrous solvents and reagents. A weaker, non-hydroxide base (e.g., K₃PO₄) may be preferable to stronger bases like NaOH or KOH. |
| Homocoupling of Boronic Acid | Glaser-Hay type coupling: Self-coupling of the boronic acid, often catalyzed by palladium under aerobic conditions. | A peak corresponding to the dimer of the boronic acid's organic group. | Ensure rigorous exclusion of oxygen from the reaction mixture. |
| Di-substituted Product | Sequential Coupling: Reaction at both the C-Br and C-Cl positions. | [M+H]⁺ peak corresponding to the addition of two coupling partner molecules and loss of both halogens. | Use milder conditions (lower temperature, less reactive catalyst/ligand) to favor selective reaction at the more reactive C-Br bond. Carefully control the stoichiometry of the coupling partner (use closer to 1.0 equivalent). |
Workflow for Minimizing Side Product Formation
Caption: A systematic approach to diagnosing and mitigating side reactions.
Experimental Protocols
The following protocols provide a robust starting point for common cross-coupling reactions. Remember that optimization may be necessary for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C2-Position
This protocol is designed for the selective coupling at the more reactive C-Br bond.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.1 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (if using Pd₂(dba)₃, e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 4:1)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the boronic acid, and the base.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst and ligand (if required).
-
Add the degassed solvent system via cannula.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Perform an aqueous workup, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C2-Position
This protocol outlines a general method for C-N bond formation.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 - 1.2 eq)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., NaOtBu or LHMDS, 1.2 - 1.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the palladium precatalyst and base to an oven-dried reaction vessel.
-
Add the this compound and the anhydrous, degassed solvent.
-
Add the amine coupling partner.
-
Seal the vessel and heat to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully (e.g., with saturated aqueous NH₄Cl).
-
Perform an aqueous workup, extract with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
References
- Fisher Scientific. (2021).
- Alabugin, I. V., & Manoharan, M. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(47), 10224–10229.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- MedChemExpress. (2025). Safety Data Sheet: 5-Bromo-2-chloro-4-methoxypyrimidine.
- Thermo Fisher Scientific. (2025).
- Sigma-Aldrich. (2025). 2-Bromo-5-chloro-3-methylpyrazine.
- Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320.
- BenchChem. (2025).
- BenchChem. (2025). Reactivity Face-Off: 2-Bromo-6-isopropylpyrazine vs. 2-Chloro-6-isopropylpyrazine.
- Anderson, K. W., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6546-6564.
- Carrow, B. P., & Hartwig, J. F. (2011). Ligand-Controlled Regioselectivity in the Suzuki−Miyaura Coupling of Halopyridines. Journal of the American Chemical Society, 133(7), 2116–2119.
- Adcock, H. F., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Barrera, C. M., et al. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water. Industrial & Engineering Chemistry Research, 45(1), 234-239.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Wikipedia. (n.d.).
- Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7414–7421.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Troubleshooting guide for failed 5-Bromo-2-chloro-3-methylpyrazine experiments
Welcome to the technical support resource for experiments involving 5-Bromo-2-chloro-3-methylpyrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the synthesis and application of this versatile heterocyclic building block. The following content is structured in a question-and-answer format to directly address specific experimental failures and provide actionable troubleshooting strategies.
Section 1: Failures in Palladium-Catalyzed Cross-Coupling Reactions
The dual-halogen nature of this compound presents unique opportunities for sequential, site-selective functionalization. However, it also introduces challenges in controlling reactivity. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[1][2] This principle dictates that the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position, a critical factor in experimental design and troubleshooting.
Q1: My Suzuki-Miyaura coupling reaction at the 5-position (C-Br) is resulting in low to no yield of the desired product. What are the likely causes?
A1: Failure to form the desired product in a Suzuki-Miyaura coupling can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.
Plausible Causes & Troubleshooting Strategies:
-
Inactive Palladium Catalyst: The active catalytic species is Pd(0). If your Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) is not properly reduced in situ or if your Pd(0) catalyst (e.g., Pd(PPh₃)₄) has been degraded by oxygen, the catalytic cycle will not initiate.
-
Action: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[3] Use freshly degassed solvents. When using a Pd(0) source, handle it quickly and in an inert atmosphere glovebox if possible. Consider adding a small amount of a reducing agent if catalyst activation is suspected to be an issue.
-
-
Inappropriate Base or Solvent: The base is crucial for activating the boronic acid in the transmetalation step.[4] Its strength and solubility can dramatically impact the reaction rate.
-
Action: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly for less reactive boronic acids.[1][4] The solvent system (e.g., Dioxane/water, DME/water, Toluene/water) must be able to dissolve both the organic and inorganic reagents to an extent that allows the reaction to proceed.[3]
-
-
Poor Quality of Boronic Acid: Boronic acids can undergo dehydration to form cyclic boroxines or decomposition upon storage.
-
Action: Use fresh, high-purity boronic acid. If in doubt, check the purity by NMR or LC-MS. It is often beneficial to use a slight excess (1.2-1.5 equivalents) of the boronic acid.[3]
-
-
Suboptimal Temperature: Suzuki couplings typically require heat to drive the reaction.[3]
-
Action: If running at a lower temperature, incrementally increase the temperature (e.g., from 80°C to 100°C). Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.
-
Q2: I am observing a significant amount of a de-brominated byproduct (2-chloro-3-methylpyrazine) in my Suzuki coupling reaction. How can I prevent this?
A2: The formation of a hydrodehalogenated byproduct, where the bromine atom is replaced by a hydrogen, is a common side reaction in palladium-catalyzed couplings.[5][6] This typically occurs when the palladium intermediate undergoes protonolysis or reduction before the desired cross-coupling can take place.
Plausible Causes & Troubleshooting Strategies:
-
Presence of Protic Impurities/Reductants: Water, alcohols, or other protic species can act as a proton source. Some bases or reagents may also contain reducing impurities.
-
Action: Use anhydrous solvents and reagents. Ensure the inert gas stream is dry. While some water is often required for Suzuki reactions to dissolve the base, excessive amounts can be detrimental.
-
-
Reaction Temperature is Too High: Higher temperatures can accelerate the rate of side reactions, including dehalogenation.[1]
-
Action: Reduce the reaction temperature. It is a trade-off between reaction rate and selectivity; find the lowest temperature at which the desired reaction proceeds at a reasonable rate.
-
-
Choice of Ligand and Base: Certain phosphine ligands and strong bases can promote hydrodehalogenation.
-
Action: If using a highly electron-rich ligand, consider switching to a less donating one. Sometimes, a weaker base (e.g., Na₂CO₃) can mitigate the issue, although it may also slow down the desired reaction.
-
Troubleshooting Workflow for a Failed Suzuki Coupling
Below is a logical workflow to diagnose and resolve common issues in Suzuki-Miyaura coupling reactions with this compound.
Caption: Competing reaction pathways for this compound.
Section 3: Synthesis and Purity of Starting Material
The success of any reaction is contingent on the quality of the starting materials. Impurities from the synthesis of this compound can introduce confounding variables.
Q4: I suspect my starting material is impure. What are the common impurities from its synthesis, and how can I check for them?
A4: The synthesis of halogenated pyrazines can sometimes lead to regioisomeric or poly-halogenated impurities. [7][8]For this compound, potential impurities could include isomers (e.g., 2-bromo-5-chloro-3-methylpyrazine) or products of incomplete halogenation.
Plausible Impurities & Analytical Characterization:
-
Regioisomers: Depending on the synthetic route, isomeric byproducts with bromine and chlorine at different positions may form.
-
Starting Materials: Incomplete reaction could leave residual unhalogenated or mono-halogenated pyrazines.
-
Solvent Residue: Residual solvents from purification can inhibit subsequent reactions.
Analytical Methods for Purity Assessment:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The chemical shifts and coupling patterns of the single pyrazine proton can confirm the substitution pattern.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of the main component. [9]* High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and quantifying non-volatile impurities. [10]* Elemental Analysis: Confirms the elemental composition (C, H, N, Br, Cl) of the bulk material. [10] Purification Strategy: If impurities are detected, purification by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) or recrystallization is recommended.
Data Summary and Protocols
Table 1: Recommended Conditions for Selective Suzuki-Miyaura Coupling
| Parameter | Recommended Reagent/Condition | Rationale & Notes |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(dppf) is a robust Pd(II) precatalyst often effective for heteroaryl halides. [1] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Stronger, non-nucleophilic bases are often required to facilitate transmetalation without promoting side reactions. [4] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1) | Aprotic ether solvents with water are standard for dissolving both organic and inorganic components. Must be degassed. [3] |
| Temperature | 80-100 °C | Sufficient to drive the reaction but low enough to minimize de-bromination and hydrolysis. Monitor progress closely. [1][3] |
| Atmosphere | Argon or Nitrogen | Absolutely critical to prevent oxidation and deactivation of the Pd(0) catalyst. [3] |
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the 5-Position
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.). [1][3]2. Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. [3]4. Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The total volume should be sufficient to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.
References
- BenchChem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Organic-Chemistry.org.
- Google Patents. US4942239A - Process for the production of 2-hydroxypyridine.
- Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
- Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
- BenchChem.
- BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Royal Society of Chemistry. Analytical Methods.
- ResearchGate.
- Wikipedia.
- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- PMC. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- TSI Journals. An efficient and facile synthesis of 2-bromo-5-methylpyrazine.
- Organic Chemistry Portal.
- Royal Society of Chemistry. Analytical Methods.
- ResearchGate. Amination products of chloropyrazine and 2-chloropyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
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- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. jocpr.com [jocpr.com]
Catalyst selection and optimization for reactions involving 5-Bromo-2-chloro-3-methylpyrazine
An authoritative guide to catalyst selection and optimization for reactions involving 5-Bromo-2-chloro-3-methylpyrazine, designed for researchers, scientists, and drug development professionals.
Introduction: Navigating the Reactivity of a Privileged Heterocycle
This compound is a highly versatile and valuable building block in medicinal chemistry and drug discovery. Its pyrazine core is a common motif in numerous biologically active molecules, prized for its ability to act as a bioisostere and engage in critical hydrogen bonding interactions.[1] The true synthetic power of this substrate lies in its two distinct electrophilic sites: a C5-bromo and a C2-chloro substituent. This di-halogenated pattern presents both a challenge and an opportunity for selective functionalization through modern palladium-catalyzed cross-coupling reactions.
This technical support guide provides a framework for navigating the complexities of catalyst selection and reaction optimization for this substrate. We will delve into the principles of chemoselectivity, offer solutions to common experimental hurdles, and provide robust starting protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Core Challenge: Achieving Chemoselectivity
The central issue when working with this compound is controlling which halogen participates in the reaction. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is the determining factor. The general reactivity trend is C–I > C–Br > C–Cl, governed by the bond dissociation energies.[2][3][4]
This inherent reactivity difference is the key to selectivity:
-
Reaction at C5-Br: The C-Br bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the C-Cl bond. Therefore, by using milder reaction conditions, one can achieve highly selective coupling at the C5 position while leaving the C2-chloro group untouched for subsequent transformations.[3]
-
Reaction at C2-Cl: Coupling at the less reactive C-Cl bond is more challenging and typically requires more forcing conditions. This is usually accomplished after the C5-Br position has already been functionalized. Success hinges on using a more active catalyst system, often featuring bulky, electron-rich phosphine ligands, and potentially higher reaction temperatures.[5][6]
The following diagram provides a decision-making framework for achieving the desired chemoselectivity.
Caption: Chemoselectivity decision tree for functionalizing this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when designing and executing cross-coupling reactions with this compound.
Q1: Which catalyst systems are recommended for Suzuki-Miyaura coupling at the C5-Br position?
For selective C-C bond formation at the C5-bromo position, a standard palladium catalyst is often sufficient due to the high reactivity of the C-Br bond. However, for robust and reproducible results, especially with challenging boronic acids, using a modern catalyst system is recommended.
| Component | Recommendation | Rationale & Key Considerations |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or preformed catalysts like XPhos Pd G3/G4. | Pd(II) precatalysts are air-stable and reduced in situ to the active Pd(0) species. Preformed G3/G4 catalysts offer high activity and reproducibility.[7] |
| Ligand | PPh₃, or more robustly, bulky, electron-rich phosphines like XPhos, SPhos. | While PPh₃ can work, Buchwald-type ligands often give higher yields, faster reactions, and broader substrate scope, even for the reactive C-Br bond.[5] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃. | The base is crucial for activating the boronic acid to facilitate transmetalation.[8] K₃PO₄ is a good, moderately strong, and soluble starting point.[7] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF. | A protic co-solvent like water is often necessary to solubilize the base and boronic acid, facilitating the reaction.[9][10] |
| Temperature | 80-100 °C | This temperature range is typically sufficient to drive the reaction to completion without promoting unwanted side reactions or coupling at the C-Cl position.[5] |
Q2: My Suzuki coupling is sluggish or yields are low. What should I troubleshoot?
Low yields in Suzuki couplings are a common issue. A systematic approach is key to identifying the root cause.[9][10][11]
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Q3: What are the best practices for a Buchwald-Hartwig amination at the C5-Br position?
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[12] Success with this compound relies on an appropriate combination of a palladium precatalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[13][14]
| Component | Recommendation | Rationale & Key Considerations |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂. | These are common and effective Pd(0) and Pd(II) sources that initiate the catalytic cycle.[14] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos, BINAP). | These ligands are critical. Their steric bulk facilitates the final reductive elimination step to release the product, while their electron-donating nature promotes the initial oxidative addition.[13][15] |
| Base | NaOt-Bu, KOt-Bu, LHMDS. | A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amido species in the catalytic cycle. Weaker bases like carbonates are generally ineffective.[14] |
| Solvent | Toluene, Dioxane, or THF. | Anhydrous, aprotic solvents are essential to prevent quenching of the strong base and other side reactions. |
| Temperature | 80-110 °C | Elevated temperatures are typically needed to drive the reaction to completion. |
Q4: Can the C2-chloro position be functionalized with an amine? What are the challenges?
Yes, but it presents unique challenges. The C2-Cl bond is activated by the electron-withdrawing pyrazine ring, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) in addition to palladium-catalyzed coupling.[16]
-
SNAr Pathway: With highly nucleophilic amines (like morpholine or piperidine) and under thermal conditions (with or without a mild base like K₂CO₃ or KF), direct displacement of the chloride can occur without a palladium catalyst.[16][17] This can be a simpler and more cost-effective method if the amine is suitable.
-
Buchwald-Hartwig Pathway: For less nucleophilic amines (like anilines or secondary amines), a palladium-catalyzed approach is necessary. This requires a highly active catalyst system, similar to those used for other challenging aryl chlorides (e.g., Pd precatalyst with a Buchwald ligand like SPhos or XPhos).[5] Careful optimization is needed to avoid side reactions.
Q5: What conditions are recommended for a Sonogashira coupling at the C5-Br position?
The Sonogashira coupling is an efficient method for installing an alkyne moiety.[18] The reaction is typically selective for the C5-Br position under standard conditions.
| Component | Recommendation | Rationale & Key Considerations |
| Pd Precatalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. | These are the classic, reliable catalysts for Sonogashira couplings.[3] |
| Copper Co-catalyst | CuI (1-10 mol%). | The copper(I) salt is crucial for activating the terminal alkyne, forming a copper acetylide intermediate that participates in the transmetalation step.[19][20] |
| Base | An amine base such as Et₃N, i-Pr₂NH, or DIPEA. | The amine base serves to deprotonate the alkyne and neutralize the H-X acid formed during the reaction. It can often be used as the solvent or co-solvent.[3] |
| Solvent | DMF, THF, or Acetonitrile. | A polar aprotic solvent is typically used to ensure solubility of all components. |
| Temperature | Room Temperature to 80 °C | The reaction often proceeds well at or slightly above room temperature. |
Copper-Free Sonogashira: Concerns about residual copper in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols.[21] These methods typically require a more active palladium catalyst/ligand system and a different base (e.g., a hindered amine or inorganic base) but are an excellent alternative for avoiding copper contamination.[22]
Troubleshooting Guide: Common Problems & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Hydrodehalogenation (Halogen replaced by -H) | - Protic Impurities: Presence of water or other proton sources. - Base Choice: Some base/solvent combinations can generate Pd-H species. - High Temperature: Can favor this side reaction.[7] | - Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous, degassed solvents. - Optimize Base: Switch to a milder or different base (e.g., K₃PO₄ instead of NaOt-Bu if feasible). - Lower Temperature: Attempt the reaction at the lowest effective temperature.[7] |
| 2. Homocoupling (e.g., Boronic acid couples with itself) | - Presence of Oxygen: Oxygen can promote oxidative homocoupling. - Catalyst System: Some Pd(II) precatalysts can be more prone to this if the initial reduction is slow. | - Rigorous Degassing: Ensure the reaction mixture and solvents are thoroughly deoxygenated (e.g., via freeze-pump-thaw or sparging with argon).[11] - Slow Addition: Add the boronic acid slowly to the reaction mixture. - Use a Pd(0) Source: Start with a catalyst like Pd(PPh₃)₄. |
| 3. Catalyst Deactivation (Reaction starts then stalls) | - Ligand Degradation: Phosphine ligands can oxidize if exposed to air. - Catalyst Poisoning: The nitrogen atoms of the pyrazine ring can coordinate to the palladium center, inhibiting catalysis.[2] - Formation of Pd Black: Indicates catalyst decomposition. | - Maintain Inert Atmosphere: Keep the reaction under Argon or Nitrogen at all times. - Ligand Choice: Use more robust, sterically hindered ligands that are less prone to inhibitory binding. - Lower Temperature/Catalyst Loading: Sometimes high temperatures can accelerate decomposition. |
Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5-Br
This protocol provides a robust starting point for the selective coupling of an arylboronic acid at the C5-position of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
XPhos Pd G3 (1-3 mol%)
-
Potassium Phosphate (K₃PO₄), powdered (2.0 - 3.0 equiv.)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or microwave vial with a magnetic stir bar
Setup:
-
Oven-dry the Schlenk flask and allow it to cool to room temperature under a stream of argon or nitrogen.
-
Prepare a degassed 4:1 mixture of 1,4-Dioxane and water.
Procedure:
-
To the dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Using a syringe, add the degassed 1,4-Dioxane/water solvent mixture to the flask.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting pyrazine is consumed (typically 4-16 hours).
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-2-chloro-3-methylpyrazine product.
Catalytic Cycle Visualization
Understanding the fundamental steps of the catalytic cycle is crucial for rational optimization. The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
References
- ChemicalBook. (n.d.). 2-Amino-3-bromo-5-methylpyrazine synthesis.
- BenchChem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
- Echemi. (n.d.). 2-Amino-3-bromo-5-methylpyrazine.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- Exploring 2-Amino-5-bromo-3-methylpyridine: A Versatile Organic Synthesis Intermediate. (n.d.).
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
- ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. [Download Scientific Diagram].
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- BenchChem. (2025). Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine.
- Optimizing Cross-Coupling Reactions with Palladium Catalysts. (n.d.). Retrieved from a reliable chemical supplier website.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- BenchChem. (2025). Technical Support Center: Accelerating Sluggish Suzuki Couplings.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
- PubMed. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Amination of 2-Chloropyrimidines.
- BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-(methylamino)pyrazine 97.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
- ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- CuI/2-Aminopyridine 1-Oxide Catalyzed Amination of Aryl Chlorides with Aliph
- Frontier Specialty Chemicals. (n.d.). 2-Amino-5-bromo-3-methylpyrazine.
- Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- JOCPR. (2024).
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- NIH. (n.d.).
- MDPI. (n.d.). Palladium-Catalyzed Reactions.
- YouTube. (2020). Sonogashira cross-coupling reaction.
- PubMed Central. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling.
- PubMed Central. (n.d.).
- Organic & Biomolecular Chemistry (RSC Publishing). (2013).
- PubMed Central. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions in total synthesis.
- ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines.
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Impact of solvent choice on 5-Bromo-2-chloro-3-methylpyrazine reactivity and yield
A Guide to Solvent Selection for Optimal Reactivity and Yield in Cross-Coupling Reactions
Welcome to the technical support center for 5-Bromo-2-chloro-3-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the impact of solvent choice on the reactivity and yield of this versatile building block.
Introduction
This compound is a key intermediate in medicinal chemistry and materials science due to its two distinct halogen handles, allowing for sequential and site-selective functionalization. The success of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is critically dependent on a multitude of factors, with the choice of solvent being one of the most influential yet complex variables.[1][2][3] The solvent not only dissolves reactants but also profoundly impacts catalyst stability, the solubility of bases and intermediates, and the rates of key mechanistic steps like oxidative addition and reductive elimination.[1][2][4] This guide explains the causality behind solvent selection to help you navigate common experimental challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is giving low to no yield. Could the solvent be the problem?
A: Absolutely. Low yield is a common issue when the solvent is not optimized.[5][6] Several factors related to your solvent choice could be at play:
-
Poor Solubility of the Base: Many Suzuki reactions use inorganic bases like K₂CO₃ or K₃PO₄, which have limited solubility in nonpolar solvents like toluene or dioxane. This can hinder the crucial transmetalation step.[7] Switching to a more polar solvent system, such as dioxane/water or DMF/water, can significantly improve base solubility and reaction rate.[8]
-
Catalyst Deactivation: In some polar aprotic solvents like DMF or DMSO, the solvent molecules can coordinate to the palladium center, potentially inhibiting catalysis.[9] Conversely, nonpolar solvents are less likely to form highly stable anionic palladium complexes, which can alter reactivity.[1][10]
-
Protodeboronation: Pyrazine rings can make arylboronic acids susceptible to protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom. This is often exacerbated by the presence of water, especially at higher temperatures. Using anhydrous solvents or switching to more stable potassium trifluoroborate salts can mitigate this issue.[5][11]
Q2: Which halide is more reactive, the bromine at C5 or the chlorine at C2? How does solvent choice influence selectivity?
A: The reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the order: I > Br > OTf > Cl.[5][12] Therefore, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position. This inherent reactivity difference is the primary driver of selectivity.
Solvent choice can, however, modulate this selectivity. While nonpolar solvents like THF or toluene typically favor reaction at the more reactive C-Br bond, certain polar aprotic solvents (e.g., DMF, MeCN) have been shown in some systems to stabilize anionic transition states for oxidative addition, which can sometimes alter selectivity profiles, especially when competing against less reactive leaving groups like triflates.[1][13] For the C-Br vs. C-Cl case in this pyrazine, the large intrinsic reactivity difference means that selective coupling at the bromine position is expected under most standard conditions. Achieving coupling at the less reactive C-Cl site typically requires more forcing conditions (higher temperatures, stronger bases, more active catalysts) after the C-Br site has already reacted.[6]
Q3: I'm performing a Buchwald-Hartwig amination. What is the best general-purpose solvent?
A: For Buchwald-Hartwig aminations, nonpolar aprotic solvents are the classic and often most effective choice.[14]
-
Toluene and Dioxane: These are the most commonly employed solvents. They are favored because polar aprotic solvents like DMF or NMP can sometimes accelerate side reactions, such as hydrodehalogenation, leading to reduced yields of the desired aminated product.[2]
-
Ethereal Solvents (THF, CPME, DME): These are also widely used and offer a good balance of properties.[12]
The key is the interplay between the solvent and the base. Strong bases like NaOtBu are poorly soluble in these nonpolar solvents, creating a heterogeneous mixture.[14] While this may seem counterintuitive, it is often beneficial for the reaction's selectivity.[2] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the palladium catalyst by binding to it.[12]
Q4: My Sonogashira coupling is plagued by alkyne homocoupling (Glaser coupling). Can the solvent help?
A: Yes, solvent choice can influence the rate of Glaser homocoupling, a common side reaction promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[15][16]
-
Solvent Polarity: The choice is often a trade-off. Polar aprotic solvents like DMF can increase the reaction rate but may also promote homocoupling if conditions are not strictly anaerobic.[9] Some protocols report better yields in less polar solvents like toluene, which may slow the desired reaction but can also suppress the competing homocoupling pathway by reducing the solubility of certain intermediates.[9]
-
Amine as Solvent: Often, the amine base (e.g., triethylamine, diisopropylamine) is used in excess and can act as a co-solvent. This is generally effective, but ensure the amine is rigorously degassed.[16]
-
Copper-Free Protocols: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[15] In these cases, polar aprotic solvents like DMF or THF are often used with a stronger amine base.[6]
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling
| Possible Cause | Recommended Solution & Rationale |
| Poor Base Solubility | Switch from a purely nonpolar solvent (Toluene) to a mixed solvent system like Dioxane/H₂O (e.g., 4:1) or DMF/H₂O . The water increases the solubility of inorganic bases (K₂CO₃, Cs₂CO₃), facilitating the transmetalation step which is often rate-limiting.[7][8] |
| Catalyst Inactivity | Ensure the solvent is thoroughly degassed before use. Oxygen can oxidize the active Pd(0) species. If using a high-boiling point solvent (e.g., DMF, Dioxane), sparging with argon or nitrogen for 20-30 minutes is critical.[17] |
| Protodeboronation of Boronic Acid | Use anhydrous solvents (e.g., anhydrous dioxane or toluene). If the reaction requires an aqueous system, consider replacing the boronic acid with a more stable potassium trifluoroborate (ArBF₃K) salt, which is less prone to this side reaction.[5][11] |
| Low Reaction Rate | Increase the reaction temperature by switching to a higher-boiling point solvent such as dioxane (b.p. 101 °C) or toluene (b.p. 111 °C) instead of THF (b.p. 66 °C). The oxidative addition to the C-Br bond on the electron-deficient pyrazine ring benefits from thermal energy.[6] |
Problem 2: Side Reactions in Buchwald-Hartwig Amination
| Possible Cause | Recommended Solution & Rationale |
| Hydrodehalogenation | This side reaction is often more prevalent in highly polar aprotic solvents. Switch from solvents like DMF or NMP to a nonpolar solvent like toluene or m-xylene . These solvents are known to disfavor the pathways leading to hydrodehalogenation, improving selectivity for the desired C-N bond formation.[2] |
| Catalyst Inhibition | Avoid solvents that can act as ligands and coordinate strongly to the palladium center. Do not use acetonitrile, pyridine, or chlorinated solvents . Stick to ethereal solvents (dioxane, THF ) or aromatic hydrocarbons (toluene ).[12] |
| Slow Reaction with Aryl Chloride | To couple an amine at the C2-Cl position (after functionalizing the C5-Br position), a higher boiling point solvent like dioxane or toluene is necessary to provide sufficient thermal energy for the difficult oxidative addition of the C-Cl bond.[6] |
Data Presentation: Solvent Effects on Cross-Coupling Yields
The following table summarizes representative solvent choices and their impact on yield for cross-coupling reactions involving substrates similar to this compound. Actual yields will vary based on specific substrates, catalysts, and ligands.
| Reaction Type | Solvent System | Typical Temperature (°C) | Representative Yield (%) | Rationale & Comments |
| Suzuki-Miyaura | Dioxane / H₂O (4:1) | 80 - 100 | 70 - 95% | Excellent for dissolving both organic substrates and inorganic bases (e.g., K₂CO₃). A robust starting point.[8][18] |
| Suzuki-Miyaura | Toluene | 100 - 110 | 60 - 85% | Good for anhydrous conditions to prevent protodeboronation, but may require a stronger, more soluble organic base or phase-transfer catalyst. |
| Suzuki-Miyaura | DMF / H₂O (1:1) | 80 - 100 | 75 - 98% | Highly polar system that excels at dissolving reagents, often leading to faster reactions. Risk of catalyst inhibition or side reactions at high temperatures.[8] |
| Buchwald-Hartwig | Toluene or Dioxane | 80 - 110 | 70 - 90% | Standard, low-polarity choice that minimizes side reactions like hydrodehalogenation.[2][14] Works well with strong alkoxide bases (e.g., NaOtBu).[19] |
| Buchwald-Hartwig | THF | 60 - 66 | 50 - 80% | Lower boiling point, useful for more reactive substrates or when milder conditions are required. May not be sufficient for the less reactive C-Cl bond. |
| Sonogashira (Cu-catalyzed) | THF / Et₃N | 25 - 60 | 65 - 90% | Common system. THF helps solubilize the aryl halide and catalyst, while Et₃N acts as both base and co-solvent. Requires strict degassing.[16] |
| Sonogashira (Cu-free) | DMF or THF | 50 - 80 | 60 - 85% | Polar aprotic solvents are often preferred in copper-free methods to increase reaction rates, often with a stronger amine base like DIPA.[6][9] |
Visualizations & Workflows
Experimental Workflow Diagram
This diagram outlines the general laboratory procedure for performing a palladium-catalyzed cross-coupling reaction with this compound, emphasizing the critical solvent handling steps.
Caption: General experimental workflow for cross-coupling.
Solvent Selection Logic for Cross-Coupling
This decision tree provides a logical framework for selecting an appropriate starting solvent based on the desired transformation.
Caption: Decision tree for initial solvent selection.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Bromo Position
This protocol details a standard procedure for coupling an arylboronic acid at the more reactive C-Br bond, using a mixed aqueous solvent system to ensure base solubility.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and purge with argon for 10 minutes.
-
Prepare the solvent mixture (1,4-dioxane and deionized water, 4:1 ratio) and degas by bubbling argon through it for 20 minutes.
-
Using a syringe, add the degassed solvent to the flask.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-chloro-3-methylpyrazine product.
Justification: The dioxane/water system is chosen to ensure the potassium carbonate base is sufficiently soluble to participate effectively in the transmetalation step of the catalytic cycle, which is crucial for high yield.[5][8]
Protocol 2: Buchwald-Hartwig Amination at the C5-Bromo Position
This protocol uses a standard nonpolar solvent and a strong alkoxide base, which are classic conditions for efficient C-N bond formation.[19]
Reagents:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
XPhos Pd G3 (a pre-catalyst, 0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Inside a glovebox, add this compound, XPhos Pd G3, and NaOtBu to a dry reaction tube.
-
Remove the tube from the glovebox, add the amine, and then add anhydrous toluene via syringe under an inert atmosphere.
-
Seal the reaction tube and place it in a preheated heating block or oil bath at 100 °C.
-
Stir the mixture vigorously. Monitor the reaction's progress by LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Justification: Toluene is selected to minimize polar-solvent-induced side reactions like hydrodehalogenation.[2] The use of a modern, bulky ligand pre-catalyst like XPhos Pd G3 ensures high activity even for challenging heteroaromatic substrates.[6]
References
-
Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Available from: [Link]
-
Ahrendt, K. A., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 734-739. Available from: [Link]
-
Strand, D., et al. (2010). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 75(16), 5577-5593. Available from: [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Available from: [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21, 2164-2213. Available from: [Link]
-
Influence of solvent polarity on reaction rate. (n.d.). ResearchGate. Available from: [Link]
-
Reeves, E. K., et al. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Israel Journal of Chemistry. Available from: [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Available from: [Link]
-
Effect of the solvent on the reaction progress of Suzuki-Miyaura reactions... (n.d.). ResearchGate. Available from: [Link]
-
De Nanteuil, F., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3620-3643. Available from: [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]
-
Effect of solvent on the Suzuki reaction. (n.d.). ResearchGate. Available from: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ArODES. Available from: [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (n.d.). ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. Available from: [Link]
-
The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]
-
Valente, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13492. Available from: [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Available from: [Link]
-
Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7309. Available from: [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Available from: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Available from: [Link]
-
Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Available from: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2020). ArODES. Available from: [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction. (n.d.). ResearchGate. Available from: [Link]
-
2-Bromo-5-chloro-3-methylpyrazine. (n.d.). PubChem. Available from: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available from: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). MDPI. Available from: [Link]
-
Synthesis and functionalization of polymeric materials based on organic borazine. (n.d.). ArODES. Available from: [Link]
-
5-Bromo-2-chloro-3-methylpyridine. (n.d.). PubChem. Available from: [Link]
-
GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[5][6][14]triazolo[4,3-a]pyrazine. (2017). GitHub. Available from: [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. Available from: [Link]
-
Wu, Y.-J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry, 87(5), 2559-2568. Available from: [Link]
-
Recent Advances in Sonogashira Reactions. (n.d.). ResearchGate. Available from: [Link]
Sources
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- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. books.lucp.net [books.lucp.net]
- 10. researchgate.net [researchgate.net]
- 11. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Methods for removing isomer impurities from 5-Bromo-2-chloro-3-methylpyrazine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-2-chloro-3-methylpyrazine. Recognizing the critical importance of isomeric purity in pharmaceutical development, this document provides in-depth troubleshooting advice and detailed methodologies for removing common isomeric impurities. Our approach is grounded in fundamental chemical principles and validated through extensive field experience to ensure you can achieve your desired purity targets with confidence.
Introduction: The Challenge of Isomeric Purity in Substituted Pyrazines
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms, is a prevalent motif in numerous approved drugs.[1] The specific substitution pattern of bromine, chlorine, and a methyl group on this ring dictates its reactivity and ultimately the efficacy and safety of the final drug substance.
During the synthesis of 2,3,5-trisubstituted pyrazines, the formation of positional isomers is a common challenge.[2] Depending on the synthetic route, particularly during halogenation or other electrophilic substitution reactions, the substituents may be introduced at unintended positions on the pyrazine ring, leading to a mixture of isomers. These isomeric impurities often possess similar physical and chemical properties to the desired product, making their removal a non-trivial task.
Common Isomeric Impurities:
Based on typical synthetic pathways for halogenated pyrazines, the most probable isomeric impurities of this compound include:
-
2-Bromo-3-chloro-5-methylpyrazine: An isomer where the positions of the bromine and chlorine atoms are swapped relative to the methyl group.
-
3-Bromo-2-chloro-5-methylpyrazine: Another positional isomer with a different arrangement of the substituents.
-
Di-halogenated or insufficiently halogenated species: Depending on the reaction control, byproducts with two bromine or two chlorine atoms, or lacking one of the halogens, might also be present.
The subtle differences in the electronic and steric environments of these isomers necessitate a systematic and optimized approach to purification. This guide will walk you through the most effective methods for achieving high isomeric purity.
Frequently Asked Questions (FAQs)
Q1: My initial purity analysis by GC-MS shows multiple peaks with the same mass-to-charge ratio. How can I confirm these are isomers?
A1: While mass spectrometry is excellent for determining molecular weight, it often cannot distinguish between positional isomers as they have identical masses and can produce very similar fragmentation patterns.[3] To confirm the presence of isomers, you should employ:
-
Gas Chromatography (GC) with Retention Indices: The retention time of a compound on a GC column is highly reproducible under specific conditions. By comparing the retention times of the peaks in your sample to those of authenticated standards of the potential isomers, you can tentatively identify them. Retention indices provide a more robust method for comparing data across different instruments and laboratories.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for differentiating isomers.[4] The chemical shifts and coupling patterns of the protons and carbons on the pyrazine ring are highly sensitive to the positions of the substituents. Each isomer will have a unique NMR fingerprint.
Q2: I'm struggling to separate the isomers using standard flash column chromatography. What am I doing wrong?
A2: Positional isomers of halogenated heterocycles often have very similar polarities, making their separation by standard silica gel chromatography challenging.[5] Here are some common issues and solutions:
-
Inappropriate Solvent System: A simple binary solvent system (e.g., hexane/ethyl acetate) may not provide sufficient selectivity. You may need to screen a wider range of solvents with different polarities and selectivities.
-
Column Overloading: Overloading the column is a common mistake that leads to poor separation. As a rule of thumb, the sample load should not exceed 1-5% of the mass of the stationary phase.
-
Insufficient Resolution of the Stationary Phase: Standard silica gel may not be adequate. Consider using high-performance flash chromatography (HPFC) with smaller particle size silica for improved resolution. Alternatively, exploring different stationary phases, such as those with phenyl or cyano functionalities, may offer different selectivities.
Q3: My compound "oils out" during recrystallization. How can I obtain crystals?
A3: "Oiling out" occurs when the solid melts in the hot solvent or when the solubility of the compound is so high that it separates as a liquid upon cooling. To address this:
-
Choose a Lower-Boiling Solvent: Ensure the boiling point of your recrystallization solvent is lower than the melting point of your compound.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "bad" solvent (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly turbid. Allow the solution to cool slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Troubleshooting Guides and Detailed Methodologies
Purification by Fractional Distillation
Causality Behind Experimental Choices:
Operating the distillation under reduced pressure (vacuum distillation) is crucial for heat-sensitive compounds like many halogenated heterocycles.[6] Lowering the pressure reduces the boiling point of the compounds, minimizing the risk of thermal decomposition.[7] A fractionating column with a high number of theoretical plates is necessary to achieve good separation of components with close boiling points.
Troubleshooting Guide: Fractional Distillation
| Issue | Potential Cause | Solution |
| Poor Separation (Broad Fractions) | Insufficient number of theoretical plates in the column. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or structured packing). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibrium to be established on each theoretical plate. A slow, steady distillation rate is key. | |
| Product Decomposition | Distillation temperature is too high. | Increase the vacuum (lower the pressure) to further reduce the boiling points of the components.[8] |
| Bumping/Uneven Boiling | Lack of nucleation sites. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. |
| Flooding of the Column | Excessive vaporization rate. | Reduce the heating rate to decrease the upward velocity of the vapor. |
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and free of contaminants. Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
-
Sample Preparation: Place the crude this compound mixture into the round-bottom flask along with a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Observe the temperature at the distillation head. Collect any low-boiling impurities as the first fraction.
-
As the temperature stabilizes, collect the main fraction corresponding to the desired product.
-
Collect subsequent fractions at higher temperatures, which will likely be enriched in higher-boiling isomers.
-
-
Analysis: Analyze each fraction by GC-MS or NMR to determine its composition and identify the fractions with the highest purity of this compound.
Caption: Workflow for purification by vacuum fractional distillation.
Purification by Recrystallization
Recrystallization is a widely used technique for purifying solid compounds. It relies on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures.[9] The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
Causality Behind Experimental Choices:
The choice of solvent is the most critical parameter in recrystallization. A systematic solvent screening is necessary to find a solvent or solvent system that provides a significant difference in solubility for the target compound and its isomeric impurities. For halogenated aromatic compounds, common solvents to screen include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and non-polar solvents (hexanes, toluene), as well as mixtures of these.[6]
Troubleshooting Guide: Recrystallization
| Issue | Potential Cause | Solution |
| No Crystals Form Upon Cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and try cooling again. |
| The compound is too soluble in the chosen solvent. | Try a different solvent in which the compound is less soluble, or use a solvent/anti-solvent system. | |
| Low Recovery | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask. Add a small amount of extra hot solvent before filtering. | |
| Poor Purity of Crystals | The solution cooled too quickly, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The chosen solvent does not effectively discriminate between the product and impurities. | Perform a new solvent screen to find a more selective solvent system. |
Experimental Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude material in a range of solvents at room temperature and upon heating. Look for a solvent that shows a large difference in solubility with temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals have formed, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Allow the crystals to air dry or dry them in a vacuum oven.
-
Purity Assessment: Analyze the purity of the crystals and the mother liquor by HPLC or GC-MS to assess the effectiveness of the purification.
Quantitative Data Summary: Example Solvent Screening
| Solvent System | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling |
| Ethanol | Low | High | Good |
| Hexane | Very Low | Low | Poor |
| Ethyl Acetate | Medium | High | Fair |
| Toluene | Low | Medium | Good, slow formation |
| Hexane/Ethyl Acetate (9:1) | Low | Medium | Promising |
Purification by High-Performance Liquid Chromatography (HPLC)
For challenging separations of closely related isomers, preparative HPLC is often the most effective method.[5] Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water or methanol/water), is a good starting point for halogenated aromatic compounds.
Causality Behind Experimental Choices:
The key to a successful HPLC separation is to find a combination of stationary phase and mobile phase that provides the best selectivity for the isomers. Different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) will have different interactions with the analytes. Mobile phase modifiers, such as acids (formic acid, trifluoroacetic acid) or buffers, can be used to improve peak shape and selectivity, especially for basic compounds like pyrazines.[10] A shallow gradient elution is often necessary to resolve closely related isomers.
Troubleshooting Guide: HPLC Method Development
| Issue | Potential Cause | Solution |
| Poor Resolution of Isomers | Insufficient selectivity of the column or mobile phase. | Screen different stationary phases (e.g., C18, Phenyl-Hexyl). Optimize the mobile phase composition and gradient. Try different organic modifiers (acetonitrile vs. methanol). |
| Gradient is too steep. | Use a shallower gradient over a longer run time. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a mobile phase modifier (e.g., 0.1% formic acid or TFA). For basic compounds like pyrazines, working at a higher pH with a suitable buffer and a pH-stable column can also improve peak shape. |
| Low Signal Intensity | Poor UV absorbance at the chosen wavelength. | Use a diode array detector (DAD) to determine the optimal wavelength for detection. |
| Column Overloading (in Preparative HPLC) | Injecting too much sample. | Reduce the injection volume or sample concentration. Use a larger diameter preparative column. |
Experimental Protocol: HPLC Method Development and Purification
-
Analytical Method Development:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the compounds.
-
Optimization: Based on the initial results, develop a shallower gradient around the elution time of the isomers to improve resolution.
-
-
Scale-Up to Preparative HPLC:
-
Once a good analytical separation is achieved, scale up the method to a preparative column with the same stationary phase.
-
Increase the flow rate and injection volume according to the column dimensions.
-
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis and Product Recovery: Analyze the collected fractions by analytical HPLC to identify the pure fractions. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
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Validation & Comparative
Reactivity Face-Off: A Comparative Guide to Bromo vs. Chloro Positions on the Pyrazine Ring
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its functionalization is critical for modulating pharmacological properties, and halopyrazines serve as versatile precursors for these transformations. The choice between a chloro or bromo substituent is a pivotal decision in synthetic design, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-pyrazines, supported by mechanistic principles and experimental data, to empower chemists in making strategic synthetic choices.
The Decisive Factor: A Tale of Two Reaction Classes
The relative reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond on a pyrazine ring is not absolute; it is fundamentally dictated by the reaction mechanism. We will explore the two most prevalent and synthetically valuable transformations: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
In the realm of palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the bromo position on the pyrazine ring is unequivocally more reactive than the chloro position.[1][2]
Mechanistic Rationale: The Primacy of Oxidative Addition
The catalytic cycle for these cross-coupling reactions invariably begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3][4][5] This step is often the rate-determining step of the entire cycle.[6] The reactivity trend is inversely correlated with the carbon-halogen bond dissociation energy (BDE).[1] The weaker C-Br bond requires less energy to cleave, resulting in a significantly faster rate of oxidative addition compared to the stronger C-Cl bond.[2]
Carbon-Halogen Bond Dissociation Energies (BDEs)
| Bond | Average BDE (kJ/mol) |
|---|---|
| C-Br | ~276-285 |
| C-Cl | ~327-339 |
Values are general and can vary slightly based on molecular structure.[7][8]
This fundamental difference in bond strength is the primary driver for the observed reactivity order in cross-coupling reactions: I > Br > Cl > F .[1][6]
Comparative Experimental Data
The following table summarizes the general reactivity trends and representative yields for common cross-coupling reactions, highlighting the superior performance of bromopyrazines.
| Reaction Type | Substrate | Typical Conditions | Relative Reactivity & Yield | Source(s) |
| Suzuki-Miyaura | 2-Bromopyrazine | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100°C | High Reactivity , Good to Excellent Yields (~85%+) | [1] |
| 2-Chloropyrazine | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100°C | Lower Reactivity , Moderate Yields. Often requires stronger catalysts/ligands. | [1][9] | |
| Buchwald-Hartwig | 2-Bromopyrazine | Pd₂(dba)₃, Ligand (e.g., XPhos), NaOtBu, Toluene | High Reactivity , couples under milder conditions. | [3][10] |
| 2-Chloropyrazine | Pd₂(dba)₃, Ligand (e.g., XPhos), NaOtBu, Toluene | Lower Reactivity , often requires higher temperatures and more robust catalyst systems. | [11][12] | |
| Sonogashira | 2-Bromopyrazine | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | High Reactivity , proceeds efficiently. | [13][14] |
| 2-Chloropyrazine | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Very Low Reactivity , generally a poor substrate under standard conditions. | [14][15] |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling a halopyrazine with phenylboronic acid.
-
Inert Atmosphere Setup: To a dry Schlenk flask or sealed tube, add the halopyrazine (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Reagent Addition: Add a base, typically 2M aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water. The total solvent volume should be sufficient to dissolve the reagents upon heating.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (Argon or Nitrogen) to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 100°C with vigorous stirring. For a bromopyrazine, the reaction is typically complete within 2-4 hours. A chloropyrazine may require 12-24 hours or longer and may not proceed to completion.[1] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-phenylpyrazine.
Nucleophilic Aromatic Substitution (SNAr)
In stark contrast to cross-coupling, the chloro position on a pyrazine ring is generally more reactive than the bromo position in Nucleophilic Aromatic Substitution (SNAr) reactions.[2]
Mechanistic Rationale: Stabilizing the Meisenheimer Intermediate
The SNAr mechanism is a two-step addition-elimination process.[16][17] The rate-determining step is typically the initial nucleophilic attack on the electron-deficient pyrazine ring, which temporarily breaks the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][17]
The reactivity trend is dictated by the ability of the halogen to facilitate this attack. Chlorine, being more electronegative than bromine, exerts a stronger electron-withdrawing inductive effect. This effect polarizes the C-Cl bond more significantly, making the carbon atom more electrophilic and susceptible to attack. Furthermore, the higher electronegativity of chlorine provides better stabilization for the negative charge that develops in the Meisenheimer intermediate.[18]
Therefore, the typical reactivity order for halogens in SNAr reactions where the initial attack is rate-limiting is: F > Cl > Br > I .[1][18]
Comparative Experimental Data
| Reaction Type | Substrate | Nucleophile | Relative Reactivity | Source(s) |
| SNAr | 2-Chloropyrazine | R-NH₂ (Amine) | Higher Reactivity | [1][2] |
| 2-Bromopyrazine | R-NH₂ (Amine) | Lower Reactivity | [1][2][19] | |
| 2-Chloropyrazine | R-O⁻ (Alkoxide) | Higher Reactivity | [20] | |
| 2-Bromopyrazine | R-O⁻ (Alkoxide) | Lower Reactivity | [19] |
Note: While the F > Cl > Br > I trend is common, the mechanism can be complex. In some cases, particularly with N-activated heterocycles, if the expulsion of the leaving group becomes rate-limiting, the reactivity order can approach Cl ≈ Br ≈ I.[21][22]
Visualization: SNAr Mechanism
Caption: Mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Representative SNAr Amination
This protocol describes a general procedure for the reaction of a halopyrazine with an amine.
-
Reagent Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve the halopyrazine (1.0 eq.) in a suitable solvent such as ethanol, n-butanol, or DMSO.
-
Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, 2.0-3.0 eq.). If the amine is a salt, or for less nucleophilic amines, a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) may be required.
-
Reaction: Heat the mixture to a temperature between 80°C and 120°C. The reaction with a chloropyrazine will typically be faster and proceed at a lower temperature than the corresponding bromopyrazine. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove excess amine and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by recrystallization or column chromatography.
Exploiting Orthogonal Reactivity: A Synthetic Strategy
The opposing reactivity of bromo and chloro substituents under different reaction conditions provides a powerful tool for selective, stepwise functionalization of di-halopyrazines. A common strategy involves using a substrate like 2-bromo-5-chloropyrazine.
-
Step 1 (Cross-Coupling): The more reactive bromo position can be selectively functionalized via a Suzuki or Buchwald-Hartwig reaction, leaving the chloro position intact.[3] This requires careful control of reaction conditions to prevent any competing reaction at the chloro site.
-
Step 2 (SNAr): The chloro group on the resulting product can then be displaced by a nucleophile under SNAr conditions.
Visualization: Selective Functionalization Workflow
Caption: Workflow for selective functionalization of a bromo-chloropyrazine.
Conclusion
The choice between a bromo or chloro substituent on a pyrazine ring is a critical strategic decision for any synthetic chemist.
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.), Bromopyrazines are superior. Their lower C-Br bond energy facilitates the rate-limiting oxidative addition step, leading to faster reactions, milder conditions, and higher yields.
-
For Nucleophilic Aromatic Substitution (SNAr), Chloropyrazines are generally more reactive. The higher electronegativity of chlorine enhances the electrophilicity of the reaction site and stabilizes the key Meisenheimer intermediate, accelerating the rate-determining nucleophilic attack.
By understanding these fundamental mechanistic differences, researchers can harness the distinct reactivity profiles of bromo- and chloropyrazines to design more efficient, selective, and robust synthetic routes for the development of novel chemical entities.
References
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- Amatore, C., et al. (1995). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes. Organometallics.
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- The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity. (2025). BenchChem.
- Valyaev, D. A., et al. (2016). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
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- Request PDF: Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). (2025).
- Helal, M. Y., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science.
- Nucleophilic arom
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (2025). BenchChem.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. (2025). BenchChem.
- Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. (n.d.).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange.
- Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).
- Um, I. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry.
- Request PDF: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025).
- Buchwald-Hartwig Amin
- Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. MDPI.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry.
- Homolytic C-H Bond Dissociation Energies of Organic Molecules. (2023). Chemistry LibreTexts.
- Wang, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Omega.
- Crestey, F., et al. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. NIH Public Access.
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- Roberts, A. L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology.
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- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? (2018). Quora.
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- The C—Br bond dissociation energy in halogen
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Covalent Bond Energies. (n.d.). gchem.
- Bond Dissoci
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A Comparative Guide to the Biological Activity Screening of Novel 5-Bromo-2-chloro-3-methylpyrazine Derivatives
In the landscape of medicinal chemistry, pyrazine derivatives represent a cornerstone scaffold, renowned for their diverse and potent biological activities.[1][2][3] Their inherent aromatic and electron-deficient nature, conferred by the two nitrogen atoms, allows for a multitude of chemical modifications, paving the way for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of a hypothetical series of novel 5-bromo-2-chloro-3-methylpyrazine derivatives, outlining a strategic screening workflow to elucidate their potential as anticancer and antimicrobial agents. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of hypothetical data to guide researchers in their drug discovery endeavors.
Introduction: The Rationale for Targeting this compound
The parent scaffold, this compound, presents a unique starting point for derivatization. The presence of two distinct halogen atoms at positions 2 and 5 offers differential reactivity for substitution reactions, allowing for the systematic introduction of various pharmacophores. The methyl group at position 3 provides a subtle yet significant electronic and steric influence. Our hypothetical study focuses on the synthesis and evaluation of five novel derivatives where the bromine atom at position 5 is substituted with different functional groups, aiming to explore the structure-activity relationship (SAR).
Hypothetical Derivatives for Screening:
-
PZ-1: 5-(morpholino)-2-chloro-3-methylpyrazine
-
PZ-2: 5-(4-methylpiperazin-1-yl)-2-chloro-3-methylpyrazine
-
PZ-3: 5-(phenylamino)-2-chloro-3-methylpyrazine
-
PZ-4: 5-(4-fluorophenylamino)-2-chloro-3-methylpyrazine
-
PZ-5: 5-(1H-pyrazol-1-yl)-2-chloro-3-methylpyrazine
-
PZ-Parent: this compound (as a reference compound)
A Tiered Strategy for Biological Activity Screening
A robust and efficient screening cascade is paramount in the early stages of drug discovery. Our approach is designed to first cast a wide net to identify any promising biological activity and then to progressively narrow the focus to more specific and mechanistically informative assays. This tiered strategy optimizes resource allocation and accelerates the identification of lead candidates.
Caption: A tiered workflow for screening novel pyrazine derivatives.
Tier 1: Primary Screening Protocols and Comparative Data
The initial tier focuses on broad assessments of cytotoxicity against a cancer cell line and antimicrobial activity against representative bacterial and fungal strains.
Cytotoxicity Screening: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[4][5] This initial screen helps to identify compounds with potential anticancer activity and provides a preliminary indication of their therapeutic window.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Human colorectal carcinoma cells (HCT-116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of each pyrazine derivative is prepared in DMSO and serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The cells are treated with these dilutions for 48 hours. A vehicle control (DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Comparative Data: Cytotoxicity (IC₅₀ in µM)
| Compound | HCT-116 IC₅₀ (µM) |
| PZ-1 | 35.2 |
| PZ-2 | 15.8 |
| PZ-3 | 8.9 |
| PZ-4 | 2.1 |
| PZ-5 | 22.4 |
| PZ-Parent | >100 |
| Doxorubicin (Control) | 0.5 |
Interpretation: The data indicates that the novel derivatives, particularly PZ-4, exhibit significantly greater cytotoxicity against HCT-116 cells compared to the parent compound. The substitution at the 5-position appears crucial for this activity.
Antimicrobial Screening: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[4][6]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Cultures of Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus) are grown to the logarithmic phase in appropriate broth media (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Stock solutions of the test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for the fungus.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Comparative Data: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| PZ-1 | 16 | 32 | >64 |
| PZ-2 | 8 | 16 | 32 |
| PZ-3 | 32 | 64 | >64 |
| PZ-4 | 16 | 32 | >64 |
| PZ-5 | 16 | 16 | 32 |
| PZ-Parent | >64 | >64 | >64 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 4 |
Interpretation: The results suggest that the novel derivatives possess moderate antibacterial activity, particularly against the Gram-positive bacterium S. aureus.[7][8][9] PZ-2, with the 4-methylpiperazin-1-yl substituent, shows the most promising broad-spectrum antimicrobial potential among the tested series.
Tier 2: Mechanistic Insights into Anticancer Activity
Based on the promising cytotoxicity of PZ-4, this compound is advanced to Tier 2 for further investigation into its potential mechanism of action. Many pyrazine derivatives have been identified as kinase inhibitors.[10][11] Given the prevalence of BRAF mutations in colorectal cancer, we hypothesize that PZ-4 may target the BRAF V600E mutant kinase.
Caption: Hypothetical inhibition of the BRAF V600E signaling pathway by PZ-4.
BRAF V600E Kinase Inhibition Assay
This assay directly measures the ability of PZ-4 to inhibit the enzymatic activity of the mutated BRAF kinase.
Experimental Protocol: BRAF V600E Kinase Assay
-
Reaction Setup: The assay is performed in a 384-well plate containing recombinant BRAF V600E enzyme, a peptide substrate (MEK1), and ATP.
-
Compound Addition: PZ-4 is added at various concentrations. A known BRAF inhibitor, Vemurafenib, is used as a positive control.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature.
-
Detection: The amount of phosphorylated MEK1 is quantified using a specific antibody and a luminescence-based detection system.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a no-inhibitor control, and the IC₅₀ value is determined.
Comparative Data: Kinase Inhibition
| Compound | BRAF V600E IC₅₀ (nM) |
| PZ-4 | 50 |
| Vemurafenib (Control) | 31 |
Interpretation: The low nanomolar IC₅₀ value for PZ-4 suggests it is a potent inhibitor of the BRAF V600E kinase, providing a plausible mechanism for its observed cytotoxicity in HCT-116 cells.
Conclusion and Future Directions
This guide outlines a systematic approach to screening novel this compound derivatives for biological activity. Our hypothetical results demonstrate that strategic chemical modifications to the pyrazine scaffold can lead to the discovery of compounds with potent and selective anticancer and antimicrobial properties. The substitution of the bromine at the 5-position with a 4-fluorophenylamino group (PZ-4) resulted in a promising anticancer candidate with potent BRAF V600E inhibitory activity. Similarly, the introduction of a 4-methylpiperazin-1-yl moiety (PZ-2) conferred the most significant antimicrobial activity.
Future work should focus on a broader SAR exploration, including modifications at the 2-chloro position. Lead compounds should be further evaluated in additional cancer cell lines, and their ADME/Tox properties should be assessed to determine their potential for in vivo studies. This structured screening approach, combining broad initial assays with targeted mechanistic studies, provides a robust framework for advancing novel pyrazine derivatives in the drug discovery pipeline.
References
-
Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]
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Bentham Science Publishers. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science Publishers. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. JOCPR. [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. ResearchGate. [Link]
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CardioSomatics. (n.d.). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). CardioSomatics. [Link]
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MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
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A Comparative Analysis of Halogenated Pyrazines in Organic Synthesis: A Guide for Researchers
Introduction: The Privileged Pyrazine Scaffold
The pyrazine ring is a vital heterocyclic motif in the landscape of modern drug discovery and materials science.[1] Its unique electronic properties, characterized by an electron-deficient aromatic system, and its capacity for hydrogen bonding have cemented its status as a privileged scaffold. Pyrazine derivatives are integral components of numerous FDA-approved pharmaceuticals and promising clinical candidates, exhibiting a wide spectrum of biological activities.[1] The functionalization of the pyrazine core is, therefore, a critical endeavor for medicinal chemists and researchers aiming to synthesize novel molecular entities with tailored properties.
Halogenated pyrazines, particularly chloro-, bromo-, and iodopyrazines, serve as versatile and indispensable building blocks in this pursuit.[2][3] The carbon-halogen bond acts as a synthetic handle, enabling a diverse array of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparative analysis of the reactivity of these halogenated pyrazines in three cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. By presenting objective comparisons supported by experimental data and elucidating the underlying mechanistic principles, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in the strategic design and execution of their synthetic routes.
Comparative Reactivity of Halogenated Pyrazines in Palladium-Catalyzed Cross-Coupling Reactions
The choice of halogen on the pyrazine ring profoundly influences its reactivity in palladium-catalyzed cross-coupling reactions. This reactivity is primarily dictated by the carbon-halogen (C-X) bond dissociation energy, which influences the rate-determining step of many catalytic cycles: the oxidative addition of the palladium catalyst to the C-X bond.
The generally accepted order of reactivity for halopyrazines in these transformations is:
Iodo > Bromo > Chloro
This trend is inversely correlated with the C-X bond strength; the weaker C-I bond undergoes oxidative addition more readily than the stronger C-Br and C-Cl bonds. Consequently, iodopyrazines are the most reactive substrates, often facilitating reactions under milder conditions, with lower catalyst loadings, and in shorter reaction times. Chloropyrazines, being the most cost-effective, are often desirable starting materials but typically require more robust and specialized catalytic systems to achieve high yields.
The following sections provide a detailed comparison of chloro-, bromo-, and iodopyrazines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by collated experimental data. It is important to note that while direct side-by-side comparisons under identical conditions are not always available in the literature, the presented data, gathered from various sources, serves to illustrate the general reactivity trends.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of aryl- and heteroaryl-substituted pyrazines.
Data Presentation: Comparative Yields in Suzuki-Miyaura Coupling
| Halogenated Pyrazine | Coupling Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Chloropyrazine | Phenylboronic acid | Pd(OAc)₂ / ONO pincer ligand | - | Toluene/H₂O | - | High Yield | [4] |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 / 16 | ~85 | [5] |
| 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | 93 | [1] |
Data for analogous halopyridines are included to illustrate the general reactivity trend, as direct comparative data for all halopyrazines under identical conditions is limited.
Causality Behind Experimental Choices:
-
Iodopyrazines: Due to their high reactivity, iodopyrazines can often be coupled using standard palladium catalysts like Pd(PPh₃)₄ with good results. The weaker C-I bond facilitates the initial oxidative addition step of the catalytic cycle.
-
Bromopyrazines: Bromopyrazines represent a good balance of reactivity and stability. They are generally less reactive than their iodo counterparts but more reactive than chloropyrazines. Standard catalyst systems are often effective.
-
Chloropyrazines: The stronger C-Cl bond in chloropyrazines makes the oxidative addition step more challenging. To overcome this, more advanced catalyst systems are often employed. These typically involve bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or specialized pincer ligands that enhance the catalytic activity of the palladium center.[4][6][7] The use of stronger bases may also be necessary to facilitate the transmetalation step.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a versatile and efficient route to C-N bond formation. This reaction is particularly valuable for the synthesis of aminopyrazine derivatives, which are prevalent in many pharmaceutical agents.
Data Presentation: Comparative Yields in Buchwald-Hartwig Amination
| Halogenated Pyrazine | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Chloropyrazine | Morpholine | - | KF | Water | - | Moderate Yield | [8] |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 / 10 min | High Yield | [9] |
| 2-Bromopyridine | Volatile Amines | - | - | - | - | Good Yields | [10] |
Data for analogous halopyridines and alternative reaction conditions are included to provide a broader comparative context.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is critical in Buchwald-Hartwig aminations. Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often superior as they promote the reductive elimination step, which forms the desired C-N bond, and prevent undesired side reactions.
-
Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) is required to deprotonate the amine, forming the active nucleophile. The choice of base can be substrate-dependent and may require optimization.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent catalyst deactivation.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. This reaction is instrumental in synthesizing alkynylpyrazines, which are valuable intermediates and structural motifs in various functional molecules.
Data Presentation: Comparative Yields in Sonogashira Coupling
| Halogenated Pyrazine | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | DMF | 120 / 5-25 min | Excellent | [10] |
| 2-Bromopyrazine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 / 3 | 96 | [11] |
| 2-Iodocycloenone | Phenylboronic acid | Pd(0)/C | Na₂CO₃ | DME/H₂O | 25 | High Yield | [12] |
Data for analogous haloheterocycles and alternative substrates are included to illustrate the broad applicability and general trends of the Sonogashira coupling.
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a more reactive copper(I) acetylide species.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine, serves a dual purpose: it deprotonates the terminal alkyne to form the acetylide anion and neutralizes the hydrogen halide byproduct generated during the reaction.
-
Solvent: Anhydrous and deoxygenated solvents are crucial to prevent the homocoupling of alkynes (Glaser coupling) and deactivation of the catalysts. Common solvents include THF, DMF, and acetonitrile.
Mechanistic Overview: The Interplay of Two Cycles
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle, similar to that of other cross-coupling reactions, and a copper cycle.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Detailed Experimental Protocols
The following protocols are provided as a general guide for the synthesis of substituted pyrazines. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of 2-Iodopyrazine
Iodopyrazines, while highly reactive, are not as commonly available as their chloro- and bromo- counterparts. A reliable method for their synthesis is crucial.
-
Method 1: Deprotonative Metalation
-
To a stirred, cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (3 equiv.) in anhydrous THF, add n-butyllithium (1.6 M in hexanes, 3 equiv.) and CdCl₂·TMEDA (1 equiv.).
-
Stir the mixture for 15 minutes at 0 °C before adding pyrazine (1 equiv.).
-
Allow the reaction to stir at room temperature for 2 hours.
-
Add a solution of iodine (3 equiv.) in THF.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield 2-iodopyrazine.[2][13]
-
-
Method 2: From 2-Aminopyrazine (Sandmeyer-type reaction)
-
Dissolve 2-aminopyrazine in an aqueous solution of a strong acid (e.g., H₂SO₄) and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Basify the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry, and purify by column chromatography.
-
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromopyrazine with Phenylboronic Acid
-
To an oven-dried Schlenk flask, add 2-bromopyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add degassed solvents (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of 2-Chloropyrazine with Morpholine
-
To an oven-dried Schlenk tube, add 2-chloropyrazine (1.0 mmol), the palladium precatalyst (e.g., a G3-precatalyst, 0.02 mmol), a suitable ligand (e.g., SPhos, 0.024 mmol), and a base (e.g., NaOtBu, 1.2 mmol).
-
Evacuate and backfill the tube with argon.
-
Add morpholine (1.2 mmol) and anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Sonogashira Coupling of 2-Iodopyrazine with Phenylacetylene
-
To a dry Schlenk flask under an inert atmosphere, add 2-iodopyrazine (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (5 mol%).
-
Add anhydrous DMF, followed by triethylamine (2.0 equiv).
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add phenylacetylene (1.1 equiv) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.[11]
Conclusion
The selection of a halogenated pyrazine substrate is a critical decision in the design of synthetic routes towards complex, biologically active molecules. This guide has provided a comparative framework for understanding the reactivity of chloro-, bromo-, and iodopyrazines in three of the most powerful cross-coupling reactions in the synthetic chemist's toolkit.
Iodopyrazines exhibit the highest reactivity, often allowing for milder reaction conditions, but their availability and cost can be a consideration. Bromopyrazines offer a robust and reliable balance of reactivity and stability. Chloropyrazines, while the most economical, frequently necessitate the use of more sophisticated and active catalyst systems to achieve efficient coupling.
By understanding the interplay between the carbon-halogen bond strength, the nuances of the palladium-catalyzed reaction mechanisms, and the critical role of ligands and reaction conditions, researchers can strategically leverage the unique properties of each halogenated pyrazine to efficiently access a diverse array of functionalized pyrazine derivatives, thereby accelerating the pace of innovation in drug discovery and materials science.
References
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- Royal Society of Chemistry. (n.d.). Supporting Information: Experimental Details Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonpre.
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- Gribble, G. W. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
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A Comparative Guide to the Structural Validation of Synthesized 5-Bromo-2-chloro-3-methylpyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of synthesized heterocyclic compounds is a cornerstone of modern drug discovery and development. Pyrazine derivatives, in particular, are prevalent scaffolds in medicinal chemistry, valued for their diverse biological activities.[1] This guide provides an in-depth comparison of key analytical techniques for validating the structure of 5-Bromo-2-chloro-3-methylpyrazine and its derivatives, offering insights into the experimental choices that ensure data integrity and accelerate research timelines.
The Synthetic Challenge: Ensuring Regiochemical Integrity
The synthesis of substituted pyrazines often yields a mixture of isomers. For instance, the bromination of a chloromethylpyrazine precursor can result in different positional isomers. Therefore, unambiguous structural confirmation is not merely a procedural step but a critical checkpoint to ensure that the correct molecule is advancing through the discovery pipeline.
Part 1: The Analytical Triad for Structural Validation
A multi-pronged analytical approach is essential for the unequivocal structural determination of this compound derivatives. The three pillars of this approach are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule.[2][3] For a compound like this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[4]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Key signals to observe for this compound include a singlet for the methyl group (around 2.4-2.6 ppm) and a singlet for the lone aromatic proton on the pyrazine ring (around 8.0-8.5 ppm). The exact chemical shifts will depend on the specific derivative.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
-
Expect to see signals for the methyl carbon, and the four distinct carbons of the pyrazine ring. The carbons directly attached to the electronegative bromine and chlorine atoms will be significantly shifted downfield.
-
-
2D NMR (COSY & HMBC): Confirming Connectivity
-
COSY (Correlation Spectroscopy): While not strictly necessary for this simple molecule, a COSY experiment would confirm the absence of proton-proton coupling, as both the methyl and aromatic protons are singlets.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment. It will show correlations between the methyl protons and the two adjacent pyrazine ring carbons, as well as the aromatic proton and its neighboring carbons. This data provides definitive evidence of the substitution pattern.
-
Why this protocol is self-validating: The combination of ¹H, ¹³C, and 2D NMR provides a complete and unambiguous map of the molecule's covalent framework. The observed correlations in the HMBC spectrum, for example, can only be explained by one specific arrangement of atoms, thus validating the proposed structure.
Visualizing the NMR Workflow
Caption: Workflow for MS-based elemental composition confirmation.
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure. It reveals the precise spatial arrangement of all atoms in the crystal lattice, confirming not only the connectivity but also the conformation in the solid state. [5][6][7] Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the compound by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map, and then build and refine the atomic model to fit the experimental data.
-
Structure Validation: The final refined structure provides bond lengths, bond angles, and torsional angles, offering a complete 3D picture of the molecule.
Why this protocol is self-validating: The final crystallographic model is refined against hundreds or thousands of independent reflections. The quality of the final fit, as judged by metrics like the R-factor, provides a statistical validation of the structural solution. For pyrazine derivatives, this technique can definitively distinguish between isomers. [8]
Part 2: Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, molecular environment of nuclei | Provides detailed structural information in solution; non-destructive. | Does not provide molecular weight; can be complex for large molecules. |
| Mass Spectrometry | Molecular weight, elemental formula | High sensitivity; provides definitive elemental composition. | Does not provide information on atomic connectivity; can cause fragmentation. |
| X-ray Crystallography | 3D atomic arrangement, bond lengths/angles | Provides unambiguous, absolute structure determination. | Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state. |
Conclusion: An Integrated Approach
For the robust validation of synthesized this compound derivatives, a singular technique is rarely sufficient. The synergistic use of NMR spectroscopy to define the molecular framework, mass spectrometry to confirm the elemental composition, and, when possible, X-ray crystallography to provide the definitive 3D structure, constitutes a rigorous and trustworthy validation strategy. This integrated approach ensures the scientific integrity of the research and provides a solid foundation for subsequent studies in drug development.
References
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An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]
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Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. ResearchGate. Available at: [Link]
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Synthesis and X-ray characterization of a polymeric 1:3 complex of copper(II) nitrate with pyrazine. ResearchGate. Available at: [Link]
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Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts: Confining an Unstable Guest Conformation. National Institutes of Health. Available at: [Link]
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Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Crystal Growth & Design - ACS Publications. Available at: [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS): The Premier Technique for Volatile Pyrazines
An In-Depth Guide to Advanced Analytical Techniques for the Characterization of Substituted Pyrazines
Substituted pyrazines are a fascinating and vital class of N-heterocyclic compounds. Their applications span from being critical components of blockbuster pharmaceuticals to defining the characteristic aromas of roasted coffee and chocolate. For researchers, scientists, and drug development professionals, the ability to accurately identify, quantify, and structurally elucidate these compounds is paramount. The subtle substitution on the pyrazine ring can dramatically alter a molecule's biological activity, flavor profile, or impurity status. Therefore, selecting the appropriate analytical technique is a decision of critical consequence.
This guide provides an in-depth comparison of the principal analytical methodologies for characterizing substituted pyrazines. We move beyond a simple listing of techniques to explain the causality behind experimental choices, offering field-proven insights to guide your method development and validation.
Gas chromatography is the most widely applied analytical technique for the characterization of volatile and semi-volatile alkylpyrazines, which are common in food and flavor analysis.[1][2] The technique's power lies in its ability to separate complex mixtures of volatile compounds and provide mass-based detection for identification.
Expertise & Experience: Why GC-MS Dominates for Volatiles
The choice of GC-MS is rooted in the physicochemical properties of many key pyrazines. Alkyl- and methoxypyrazines, responsible for nutty, roasted, and earthy aromas, are typically volatile and thermally stable, making them ideal candidates for GC analysis. The coupling with a mass spectrometer provides two orthogonal points of data for identification: the retention time (a function of the analyte's boiling point and interaction with the stationary phase) and the mass spectrum (a molecular fingerprint).
However, a significant challenge arises with positional isomers (e.g., 2,5-dimethylpyrazine vs. 2,6-dimethylpyrazine), which often produce very similar mass spectra.[1][2] Consequently, unambiguous identification by mass spectral library search alone is often unfeasible.[2] This is where expertise in chromatography becomes critical. The use of chromatographic retention indices (RIs), calculated relative to a series of n-alkane standards, provides a much more robust method for isomer differentiation.[1] For complex matrices, advanced techniques like comprehensive two-dimensional gas chromatography (GC x GC) coupled with time-of-flight mass spectrometry (TOFMS) offer superior resolution and lower limits of quantification.[3][4]
Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is a self-validating system for analyzing volatile pyrazines in a solid or liquid matrix (e.g., coffee, cocoa, or pharmaceutical formulations).[5] The inclusion of an internal standard is critical for trustworthy quantification, as it corrects for variations in extraction efficiency and injection volume.
Materials:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[6]
-
HS-SPME autosampler and fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS for broad polarity range).[5][7]
-
20 mL headspace vials with PTFE/silicone septa.
-
Analytical standards of target pyrazines and a suitable internal standard (e.g., a deuterated pyrazine analog).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the homogenized sample (e.g., 1-2 g) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a precise volume of the internal standard solution to the vial. This step is crucial for accurate quantification.
-
Vial Sealing: Immediately seal the vial to prevent the loss of volatile compounds.
-
Incubation & Equilibration: Place the vial in the autosampler's heating block. Incubate at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) with agitation. This allows the volatile pyrazines to partition from the sample into the headspace.[5]
-
Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.[5]
-
Desorption & Analysis: The fiber is then automatically retracted and inserted into the hot GC inlet (e.g., 250°C), where the trapped analytes are thermally desorbed onto the column.
-
GC Separation: Employ a suitable oven temperature program. For example: initial temperature of 60°C (hold for 2 min), ramp at 10°C/min to 280°C, and hold for 5 min.[6]
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.[5][6]
Visualization: HS-SPME-GC-MS Workflow
Caption: Workflow for volatile pyrazine analysis using HS-SPME-GC-MS.
High-Performance Liquid Chromatography (HPLC/UPLC): A Versatile Tool for Broader Applications
While GC-MS is powerful, it is limited to thermally stable and volatile compounds.[6] Many substituted pyrazines, particularly those developed as pharmaceuticals or their impurities, are non-volatile or thermally labile.[8] For these molecules, High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the methods of choice.[6][8]
Expertise & Experience: When to Choose LC over GC
The decision to use LC-MS is primarily driven by the analyte's properties. If a substituted pyrazine contains polar functional groups (e.g., carboxylic acids, amides, hydroxyls), is a salt, or has a high molecular weight, it will not be amenable to GC analysis without derivatization. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is an exceptionally powerful platform, offering high resolution, speed, and the sensitivity needed to quantify trace-level impurities in complex matrices like active pharmaceutical ingredients (APIs) and biological fluids.[8][9][10] The use of MS/MS in Multiple Reaction Monitoring (MRM) mode provides outstanding selectivity and sensitivity, making it possible to quantify analytes even when they are not fully chromatographically resolved from the matrix.[9]
Experimental Protocol: UPLC-MS/MS for Quantification of Pyrazines
This protocol describes a validated method for quantifying a range of substituted pyrazines in a liquid sample, such as a pharmaceutical formulation or beverage.[9][11]
Instrumentation & Conditions:
-
System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]
-
Column: A high-efficiency reversed-phase column, such as a BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm).[9]
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is common.[9]
-
Flow Rate: Typically 0.3-0.5 mL/min for a 2.1 mm ID column.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C, for reproducibility.[9]
-
Injection Volume: 1-10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of the pyrazine analytical standard in a suitable solvent (e.g., methanol or acetonitrile). Create a series of working standards by serial dilution to generate a calibration curve.
-
Sample Preparation: Depending on the matrix, sample preparation can be as simple as "dilute-and-shoot." For a beverage like Baijiu, samples can often be directly injected after filtration.[9][11] For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required.
-
MS/MS Parameter Optimization: For each target pyrazine, optimize the MS/MS parameters by infusing a standard solution directly into the mass spectrometer. Determine the precursor ion and the most abundant, specific product ions for quantification and confirmation, as well as the optimal cone voltage and collision energy.[9]
-
Analysis: Inject the prepared standards and samples. The UPLC system separates the components of the mixture.
-
Quantification: The mass spectrometer, operating in MRM mode, detects the specific transitions for each pyrazine. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of the pyrazine in the sample is then calculated from this curve.
Visualization: UPLC-MS/MS Analytical Workflow
Caption: UPLC-MS/MS workflow for targeted pyrazine quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation
For novel substituted pyrazines or for definitive identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the indispensable tool.[12] While chromatographic methods provide strong evidence for identification, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of every atom in the molecule, making it the gold standard for structural elucidation.[12]
Expertise & Experience: The Power of Multidimensional NMR
One-dimensional (1D) ¹H and ¹³C NMR are the starting points, revealing the number and types of protons and carbons in the molecule.[12] However, the true power for complex structures lies in two-dimensional (2D) NMR experiments.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is often the key experiment for piecing together the molecular backbone and determining the substitution pattern on the pyrazine ring.[13]
By systematically interpreting these 2D spectra, a scientist can confidently build the complete molecular structure without relying on reference materials.[12]
Experimental Protocol: Structural Elucidation by NMR
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazine sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra.
-
2D Spectra Acquisition: Acquire a suite of 2D NMR spectra, including COSY, HSQC, and HMBC. The choice of experiments and their parameters will depend on the specific structural questions to be answered.
-
Data Processing & Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Reference the spectra to the TMS or residual solvent peak.[12]
-
¹H NMR: Integrate the signals to determine relative proton ratios. Analyze chemical shifts and coupling patterns.
-
¹³C NMR: Identify the number of unique carbon environments.
-
HSQC: Assign each proton to its attached carbon.
-
HMBC: Use the long-range H-C correlations to connect the molecular fragments and definitively establish the substitution pattern on the pyrazine ring.
-
Visualization: Logic of 2D NMR for Structure Determination
Caption: Logical relationships in 2D NMR for structural elucidation.
Comparative Guide to Analytical Techniques
The selection of the optimal technique is dictated by the analytical objective. The table below provides a comparative summary to guide this decision-making process.
| Feature | GC-MS | HPLC / UPLC-MS/MS | NMR Spectroscopy |
| Principle | Separation of volatile compounds based on boiling point and polarity. | Separation based on partitioning between liquid and solid phases.[8] | Exploits magnetic properties of atomic nuclei for structural information.[12] |
| Primary Application | Quantification & identification of volatile/semi-volatile pyrazines.[6] | Quantification & identification of non-volatile or thermally labile pyrazines.[11] | Unambiguous structural elucidation and confirmation.[12] |
| Sensitivity | High (pg to ng range), especially with HS-SPME. | Very High (pg to fg range), especially with UPLC-MS/MS in MRM mode.[8] | Lower; requires µg to mg quantities for standard experiments.[14] |
| Selectivity | Good; enhanced by high-resolution GC columns and retention indices.[3] | Excellent, especially with MS/MS detection.[9] | Absolute; provides unique structural information.[13] |
| Sample Throughput | Moderate to High | High | Low |
| Key Advantage | Excellent for analyzing complex volatile profiles (e.g., aromas).[15] | Broad applicability to a wide range of compound polarities and sizes.[6] | Provides definitive structural information without needing a reference standard.[12] |
| Key Limitation | Limited to thermally stable and volatile compounds.[6] | May require more complex sample cleanup; mobile phase can cause ion suppression. | Low sensitivity; not suitable for trace quantification. |
Quantitative Performance Comparison
| Parameter | UPLC-MS/MS | GC-MS |
| Linearity (R²) | Typically ≥ 0.99[9] | Typically ≥ 0.99 |
| Accuracy (% Recovery) | 84% to 104%[9] | 91% to 109% |
| Limit of Detection | µg/L to ng/L range | ng/mL to µg/L range[15] |
Conclusion
The characterization of substituted pyrazines requires a multi-faceted analytical approach. For volatile compounds, as are often found in flavor and fragrance applications, GC-MS remains the workhorse, with its performance greatly enhanced by proper sample preparation like HS-SPME and the use of retention indices for isomer differentiation. For the diverse world of pharmaceutical pyrazines and their non-volatile impurities, UPLC-MS/MS provides unparalleled sensitivity, selectivity, and applicability. Finally, when the identity of a novel compound must be proven beyond any doubt, NMR spectroscopy stands as the ultimate authority in structural elucidation. By understanding the core principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate and robust analytical strategy to meet their scientific goals.
References
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Amrein, T. M., Lukac, H., Andres, L., Escher, F., & Amado, R. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-109. [Link]
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Attygalle, A. B., Jham, G. N., & Sovocool, G. W. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. [Link]
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Mass spectra of tentatively identified pyrazine products. (n.d.). ResearchGate. Retrieved from [Link]
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El-Sayed, A. M., Byers, J. A., & Manning, L. M. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 987-993. [Link]
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Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (n.d.). ResearchGate. Retrieved from [Link]
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Pyrazine. (n.d.). SIELC Technologies. Retrieved from [Link]
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Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (n.d.). ResearchGate. Retrieved from [Link]
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Li, H., Wang, Y., Sun, J., & Sun, B. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 449. [Link]
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Ishida, T., Abe, K., & Yoshikawa, M. (1990). Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 534, 13-21. [Link]
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Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. (n.d.). ResearchGate. Retrieved from [Link]
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Dai, A., Xue, A., Sun, H., Duan, Z., Chen, Z., & Lin, Z. (2023). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry, 95(30), 11239-11246. [Link]
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Ren, A., Zhang, Y., Bian, Y., Liu, Y. J., Zhang, Y. X., Ren, C. J., ... & Feng, X. S. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. [Link]
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The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. (n.d.). ResearchGate. Retrieved from [Link]
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Pyrazine - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). MDPI. Retrieved from [Link]
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A Technical Guide to the Cross-Coupling Reactivity of 5-Bromo-2-chloro-3-methylpyrazine for Advanced Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, heteroaromatic scaffolds are fundamental building blocks for the synthesis of novel therapeutic agents. Among these, pyrazine and pyridine derivatives are of paramount importance due to their prevalence in a wide array of biologically active molecules.[1][2] The ability to selectively functionalize these core structures through transition metal-catalyzed cross-coupling reactions is a cornerstone of contemporary drug discovery. This guide provides an in-depth, objective comparison of the reactivity of 5-Bromo-2-chloro-3-methylpyrazine with a selection of common halopyridine building blocks. By examining the underlying principles of reactivity and providing supporting experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in the strategic design of synthetic routes.
Principles of Reactivity: An Interplay of Electronic and Steric Effects
The reactivity of halo-heterocycles in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond and the electronic nature of the aromatic ring. The generally accepted order of reactivity for halogens is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy.[3] A weaker bond, such as C-Br, undergoes oxidative addition to the palladium(0) catalyst—often the rate-determining step—more readily than a stronger C-Cl bond.[4]
For dihalogenated substrates like this compound, this inherent difference in bond strength allows for selective functionalization. The C-Br bond is the more labile and, therefore, the more reactive site in most palladium-catalyzed cross-coupling reactions. However, the position of the halogen on the electron-deficient pyrazine or pyridine ring also significantly influences reactivity. Halogens at positions ortho to the nitrogen atom (e.g., C2 or C6) are generally more activated towards oxidative addition.[5]
In the case of This compound , we have a fascinating interplay of these factors:
-
The C-Br bond at the 5-position: This is the weaker of the two carbon-halogen bonds, making it the kinetically favored site for oxidative addition.
-
The C-Cl bond at the 2-position: While a stronger bond, its position ortho to a ring nitrogen activates it towards coupling.
-
The methyl group at the 3-position: This electron-donating group can have a deactivating effect on the pyrazine ring, potentially slowing down the oxidative addition step.[6] However, its steric presence can also influence ligand-catalyst interactions.
-
The pyrazine core: With two nitrogen atoms, the pyrazine ring is more electron-deficient than pyridine, which can influence the overall reactivity of the attached halogens.
This guide will now delve into a comparative analysis of this compound against common halopyridines in three key cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The following data, compiled from various sources, provides a comparative overview of the reactivity of our target pyrazine with several halopyridines. While direct side-by-side comparisons under identical conditions are not always available in the literature, the trends can be inferred from closely related systems and established principles.[3]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~80 (at C5) | Inferred from[3][7] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | ~90 | [4] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 6 | >95 | [8][9] |
| 3-Bromo-2-chloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85 (at C3) | [5] |
Analysis of Suzuki Coupling Reactivity:
-
This compound is expected to react selectively at the C5-Br position under standard Suzuki conditions, leaving the C2-Cl bond intact for subsequent functionalization. The electron-donating methyl group may necessitate slightly more forcing conditions compared to an unsubstituted bromopyrazine.
-
2-Chloropyridine , while having a stronger C-Cl bond, benefits from the activation at the 2-position. Modern catalyst systems with bulky, electron-rich phosphine ligands like SPhos are highly effective for the coupling of less reactive aryl chlorides.[4]
-
3-Bromopyridine is highly reactive due to the labile C-Br bond and couples readily under mild conditions with high yields.[8][9]
-
3-Bromo-2-chloropyridine serves as an excellent comparison, demonstrating that the weaker C-Br bond at the 3-position preferentially reacts over the electronically activated but stronger C-Cl bond at the 2-position.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This generalized protocol can be adapted to compare the reactivity of different halopyridines.
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv).[3]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-chloro-3-methylpyrazine.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of many pharmaceutical compounds. The reactivity trends observed in Suzuki coupling generally hold for this transformation.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16-24 | ~85-95 (at C5) | [10] |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ / RuPhos | LiHMDS | Toluene | 100 | 16 | ~70 | [11] |
| 3-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 4 | >90 | [12] |
| 3-Bromo-2-chloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16-24 | ~80-90 (at C3) |
Analysis of Buchwald-Hartwig Amination Reactivity:
-
This compound has been shown to undergo selective amination at the C5-Br position in high yields. The use of bulky, electron-rich ligands like Xantphos is crucial for efficient catalysis.[10]
-
2-Chloropyridine can be effectively aminated, but often requires more sophisticated catalyst systems and strong bases like LiHMDS to overcome the strength of the C-Cl bond.[11]
-
3-Bromopyridine is again a highly reactive substrate, readily undergoing amination under relatively mild conditions.[12]
-
3-Bromo-2-chloropyridine demonstrates chemoselective amination at the C3-Br position, further highlighting the preferential reactivity of the C-Br bond.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base such as Cs₂CO₃ (2.0 equiv).[10]
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours, or until completion as monitored by LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired 5-amino-2-chloro-3-methylpyrazine.
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Assessing the Impact of Bromine vs. Chlorine on Cross-Coupling Efficiency: A Comparative Guide
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions, foundational to pharmaceutical discovery and materials science, predominantly utilize aryl halides as key coupling partners. The choice between an aryl bromide and an aryl chloride can profoundly influence reaction efficiency, catalyst selection, and overall cost-effectiveness. This guide provides an in-depth analysis of these two critical substrates, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Fundamental Difference: Unpacking C-X Bond Activation
The crux of the performance difference between aryl bromides and chlorides lies in the initial, and often rate-determining, oxidative addition step of the catalytic cycle. This step involves the insertion of the low-valent palladium catalyst, typically Pd(0), into the carbon-halogen (C-X) bond of the aryl halide.
The feasibility of this step is directly governed by the C-X bond dissociation energy (BDE). The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. For instance, the BDE of the C-Br bond in bromobenzene is approximately 336 kJ/mol, whereas the C-Cl bond in chlorobenzene is stronger at about 397 kJ/mol. This substantial energy difference dictates that C-Br bonds are more readily cleaved by the palladium catalyst.
Consequently, aryl bromides are inherently more reactive substrates in most cross-coupling reactions. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times compared to their chloro-analogs. Conversely, the inertness of the C-Cl bond necessitates more sophisticated and reactive catalyst systems to facilitate the challenging oxidative addition step.
A Senior Application Scientist's Guide to the Quantitative Purity Analysis of 5-Bromo-2-chloro-3-methylpyrazine
Introduction: The Critical Role of Purity in a Key Pharmaceutical Intermediate
5-Bromo-2-chloro-3-methylpyrazine is a substituted pyrazine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. Its unique substitution pattern makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any intermediate destined for pharmaceutical use, establishing its purity with unimpeachable accuracy is not merely a quality control metric; it is a fundamental requirement for ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product.[1][2]
Potential impurities in synthesized this compound can arise from several sources, including unreacted starting materials, byproducts from side reactions (e.g., isomers from incorrect bromination or chlorination), or degradation products.[3][4] This guide provides a comparative analysis of the primary analytical techniques for quantifying the purity of this intermediate, offering insights into the rationale behind method selection and validation to meet stringent regulatory standards.
Strategic Approach to Purity Determination
A robust analytical strategy for an intermediate like this compound involves two distinct but related goals:
-
Assay Determination: Accurately quantifying the main compound to determine its percentage purity.
-
Impurity Profiling: Detecting, identifying, and quantifying any impurities present, even at trace levels.[4]
This guide will focus on the most effective chromatographic and spectroscopic methods to achieve these goals, comparing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparative Analysis of Core Analytical Techniques
The choice of an analytical technique is governed by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., speed, sensitivity, or structural information).[5][6] this compound is a solid, non-volatile, and thermally stable compound, making it amenable to multiple analytical approaches.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is the cornerstone of pharmaceutical analysis, primarily due to its applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[5][7]
-
Expertise & Causality: For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice. The compound possesses moderate polarity, making it ideal for separation on a non-polar stationary phase (like C18) with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). A UV-Vis detector is highly effective because the pyrazine ring is a strong chromophore, providing excellent sensitivity. Coupling HPLC with a mass spectrometer (LC-MS) can provide invaluable data for the identification of unknown impurities by offering mass-to-charge ratio information.[8][9][10]
-
Trustworthiness through Validation: An HPLC method must be rigorously validated according to guidelines from the International Council for Harmonisation (ICH) to ensure it is fit for purpose.[11] This involves assessing parameters like accuracy, precision, specificity, linearity, range, and robustness.
Gas Chromatography (GC): The High-Efficiency Alternative
GC is a powerful technique renowned for its high separation efficiency and speed, particularly for volatile and thermally stable compounds.[12][13]
-
Expertise & Causality: Given that this compound can be vaporized without decomposition, GC is a viable and often faster alternative to HPLC.[7] It excels at separating volatile impurities, such as residual solvents from the synthesis process.[5] A Flame Ionization Detector (FID) is a robust and common choice, providing a response proportional to the mass of carbon, which is suitable for purity calculations by area percent.[14] For unambiguous identification of impurities, coupling GC with a mass spectrometer (GC-MS) is the gold standard.[15][16]
-
Trustworthiness through Validation: Similar to HPLC, GC methods require full validation. System suitability tests, including resolution between the main peak and the closest impurity and peak symmetry, are performed before each run to ensure the system is performing correctly.
Quantitative NMR (qNMR): The Absolute Standard
qNMR is a primary analytical method that allows for the quantification of a substance without the need for an identical reference standard of that substance.[17][18]
-
Expertise & Causality: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By integrating the area of a specific proton signal from this compound (e.g., the sharp singlet from the methyl group) and comparing it to the integral of a known amount of a certified internal standard, one can directly calculate the purity. This technique is exceptionally valuable for certifying in-house primary standards that can then be used for HPLC or GC calibration.
-
Trustworthiness through Validation: The self-validating nature of qNMR is one of its greatest strengths. The key is the careful selection of a high-purity internal standard that has signals in a clear region of the spectrum, is stable, and is not reactive with the analyte. The accuracy of qNMR is underpinned by the precise weighing of both the sample and the internal standard.[18]
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Analyte Suitability | Excellent for non-volatile & thermally stable compounds.[5] | Excellent for volatile & thermally stable compounds.[12][13] | Excellent; requires solubility in a deuterated solvent. |
| Primary Application | Routine purity/impurity determination and assay. | Purity, volatile impurities, residual solvents.[7] | Absolute purity determination, certification of reference standards.[17] |
| Typical Detector | UV-Vis, Mass Spectrometry (MS) | Flame Ionization (FID), Mass Spectrometry (MS) | NMR Probe |
| Key Advantage | Broad applicability, robust, well-established.[12] | High resolution, speed, sensitivity for volatiles.[12] | Primary ratio method, no analyte-specific reference standard needed.[18] |
| Key Limitation | Higher solvent consumption, potentially longer run times.[5] | Requires analyte to be thermally stable and volatile.[6] | Lower sensitivity than chromatographic methods, higher equipment cost. |
| Impurity ID | Good, especially when coupled with MS (LC-MS).[10] | Excellent, especially when coupled with MS (GC-MS).[15] | Excellent for structural elucidation of major impurities. |
Experimental Protocols & Workflows
Visualizing the Analytical Workflow
The overall process from sample analysis to a final, validated purity result follows a structured workflow.
Caption: General workflow for quantitative purity analysis.
Decision Logic: Choosing Between HPLC and GC
The decision to use HPLC versus GC can be visualized as a logical flow based on analyte properties and analytical goals.
Caption: Decision tree for selecting HPLC vs. GC.
Protocol 1: Purity Determination by HPLC-UV
This protocol describes a validated method for determining the purity of this compound using RP-HPLC with UV detection.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the synthesized sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no carryover or system peaks.
-
Inject the Standard Solution five times to establish system suitability (RSD of peak area < 2.0%).
-
Inject the Sample Solution in duplicate.
-
-
Calculation of Purity:
-
Purity is calculated by area normalization, assuming all impurities have a similar response factor at the detection wavelength.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Note: Exclude any peaks from the blank and those below the limit of quantification.
-
Protocol 2: Impurity Profiling by GC-FID
This protocol is designed to assess purity and identify potential volatile impurities.
-
Instrumentation and Conditions:
-
GC System: A Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp at 15 °C/min to 240 °C, hold for 5 minutes.
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
-
-
Preparation of Solutions:
-
Solvent: Dichloromethane (DCM).
-
Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the synthesized sample into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
-
Analysis Procedure:
-
Equilibrate the GC system.
-
Inject the solvent blank to identify any solvent artifacts.
-
Inject the Sample Solution.
-
-
Calculation of Purity:
-
Purity is calculated using the area percent method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100 [19]
-
Note: Exclude the solvent peak from the calculation.
-
Conclusion: A Multi-faceted Approach to Ensuring Quality
The quantitative analysis of this compound purity is not a one-size-fits-all endeavor. While HPLC often serves as the primary method for routine quality control due to its robustness and broad applicability, GC provides a faster, high-resolution alternative, especially for assessing volatile impurities. For establishing an absolute, primary measurement of purity, qNMR is an unparalleled tool.
In a drug development setting, a combination of these techniques provides the most comprehensive and trustworthy data. An orthogonal approach, such as confirming an HPLC purity result with a GC or qNMR analysis, creates a self-validating system that ensures the highest confidence in the quality of this critical pharmaceutical intermediate. The ultimate choice of method should always be guided by a thorough understanding of the synthetic process, potential impurities, and be supported by a rigorous, well-documented method validation.[1][2]
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Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
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HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
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Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health (NIH). [Link]
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High resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]
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Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. National Institutes of Health (NIH). [Link]
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¹H NMR spectra of HP pyrazine acquired under different volumetric... ResearchGate. [Link]
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5-bromo-2-chloro-3-methylpyridine (C6H5BrClN). PubChemLite. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-chloro-3-methylpyrazine
For researchers and professionals in drug development, the synthesis and handling of novel chemical compounds are daily realities. With this comes the critical responsibility of ensuring that all laboratory waste, particularly reactive and halogenated compounds like 5-Bromo-2-chloro-3-methylpyrazine, is managed and disposed of with the utmost attention to safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and environmental regulations.
Understanding the Compound: Hazard Profile of this compound
Key Hazard Considerations:
-
Halogenated Organic Compound: As a brominated and chlorinated organic substance, it falls into the category of halogenated organic wastes.[3][4] These compounds are of particular environmental concern and require specific disposal routes, typically high-temperature incineration, to prevent the formation of toxic byproducts.[3]
-
Toxicity: Similar halogenated pyridines and pyrazines are classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6][7] They can cause skin and serious eye irritation, as well as respiratory irritation.[2][5][6][7]
-
Reactivity: While specific reactivity data is unavailable, it is prudent to assume incompatibility with strong oxidizing agents, acids, and bases until proven otherwise.[8][9]
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340 |
| Skin Corrosion/Irritation | Causes skin irritation. | P264, P280, P302+P352, P332+P313 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | P261, P271, P304+P340, P312 |
This table is a composite based on the hazard profiles of similar halogenated aromatic compounds.[2][5][6][7]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a requirement governed by regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11] The following protocol is designed to ensure compliance and safety.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the waste, ensure you are wearing the appropriate PPE. The causality here is direct: preventing exposure routes—inhalation, dermal contact, and eye contact—mitigates the risk of the harmful effects outlined in the hazard profile.
-
Gloves: Wear double nitrile or Viton gloves.[8]
-
Eye Protection: Chemical splash goggles are mandatory.[8]
-
Lab Coat: A fully buttoned lab coat provides a necessary barrier against accidental spills.[8]
-
Respiratory Protection: If handling outside of a certified chemical fume hood, a suitable respirator is required.[6]
Waste Segregation: The Cornerstone of Safe Disposal
The principle of waste segregation is fundamental to preventing unintended chemical reactions and ensuring that waste streams are managed appropriately. This compound must be treated as a halogenated organic waste .[3][4]
Operational Steps:
-
Designate a Waste Container: Obtain a clearly labeled hazardous waste container designated for "Halogenated Organic Waste."[3][9] These containers are often color-coded (e.g., green) to prevent cross-contamination.[3]
-
Ensure Compatibility: The container should be made of a compatible material, such as polyethylene.[8] Avoid metal containers, as some halogenated solvents can degrade to form acids that corrode metal.[8]
-
Do Not Mix: Critically, do not mix halogenated waste with non-halogenated organic waste, aqueous waste (acids and bases), or wastes containing heavy metals, cyanides, or strong oxidizing agents.[3][4][12] Mixing incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs.[4][12]
Container Management and Labeling: Ensuring a Clear Audit Trail
Proper container management is a self-validating system that ensures safety and regulatory compliance from the point of generation to final disposal.
Procedural Guidance:
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[4][9] If it is a mixed waste stream, list all components and their approximate percentages.[12]
-
Keep Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[4][9] This prevents the release of harmful vapors.
-
Secondary Containment: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, and always use secondary containment, such as a polypropylene tub, to contain any potential leaks.[4][8]
Disposal Pathway: From Lab to Licensed Facility
Under no circumstances should this compound be disposed of down the drain or allowed to evaporate in a fume hood.[8][12] The established and regulated disposal pathway is through your institution's Environmental Health and Safety (EHS) office for collection and subsequent disposal by a licensed hazardous waste contractor.[4]
Workflow:
-
Accumulation: Accumulate the halogenated waste in your designated and properly labeled container. Do not exceed the maximum allowable volume for an SAA (typically 55 gallons, though institutional limits may be lower).[9]
-
Request Pickup: Once the container is approximately three-quarters full, submit a chemical waste collection request to your EHS department.[4]
-
Documentation: Ensure all accompanying paperwork is completed accurately, detailing the contents of the waste container.
Disposal Decision Workflow
Caption: Decision workflow for the proper segregation and disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Small Spills (manageable in <10 minutes): If you are trained to do so, absorb the spill with an inert dry material (e.g., vermiculite, sand).[8] Collect the contaminated absorbent material in a sealed, labeled container and dispose of it as halogenated organic waste.[4][8]
-
Large Spills: Evacuate the area immediately and notify your institution's emergency response team and EHS department.[8][9]
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is a multi-step process that demands careful planning and execution. By adhering to the principles of hazard assessment, correct PPE usage, stringent waste segregation, and proper container management, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to environmental stewardship. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.
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Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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Washington State University. (n.d.). Halogenated Solvents Safety Plan. Environmental Health & Safety. Retrieved from [Link]
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Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]
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Albemarle. (2016). Safety Data Sheet BROMICIDE® GRANULES (US). Retrieved from [Link]
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University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-5-chloro-3-methylpyrazine. PubChem Compound Database. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
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U.S. Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]
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U.S. Occupational Safety and Health Administration. (n.d.). 1910.119 - Process safety management of highly hazardous chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2017). Toxics Release Inventory (TRI) Basis of OSHA Carcinogens. Retrieved from [Link]
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U.S. Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Pyrazine, 2,3-diethyl- - Substance Details. Substance Registry Services. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]
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Operational Guide: Personal Protective Equipment for Handling 5-Bromo-2-chloro-3-methylpyrazine
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 5-Bromo-2-chloro-3-methylpyrazine. As a Senior Application Scientist, my objective is to provide a framework that moves beyond a simple checklist, instilling a deep understanding of the causality behind each safety recommendation. This document is structured to build your confidence and ensure that every procedure is a self-validating system of safety.
Hazard Assessment: Understanding the Risks of this compound
This compound (CAS No. 1260664-82-1) is a halogenated pyrazine derivative whose safe handling is predicated on a clear understanding of its toxicological profile.[1] Authoritative safety data sheets (SDS) and chemical databases classify this compound with several key hazard statements under the Globally Harmonized System (GHS).[1]
Key Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): The compound is categorized as harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332). This broad toxicological profile means that all potential routes of exposure—ingestion, skin contact, and inhalation—must be rigorously controlled.
-
Skin and Eye Irritation: It is known to cause skin irritation (H315) and serious eye irritation (H319).[1] Direct contact can lead to inflammation, redness, and discomfort, with the potential for more significant eye damage.
-
Respiratory Irritation: Inhalation of the dust or aerosols may cause respiratory irritation (H335).[1] This necessitates stringent control over airborne particulates, especially when handling the solid form.
These classifications mandate the use of specific personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Core PPE Ensemble: Your Foundational Barrier
For any procedure involving this compound, a baseline PPE ensemble is non-negotiable. This ensemble is designed to mitigate the primary hazards of skin/eye contact and incidental inhalation.
-
Eye and Face Protection: Due to the serious eye irritation risk (H319), standard safety glasses are insufficient.[1]
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required to protect against splashes and airborne dust.
-
Recommended Addition: A full-face shield should be worn over the goggles, especially when handling larger quantities of the solid or when there is a significant risk of splashing.[2] A face shield provides a secondary barrier, protecting the entire face.[2]
-
-
Skin and Body Protection: The compound's classification as harmful upon skin contact (H312) and as a skin irritant (H315) demands robust skin protection.[1]
-
Gloves: Wear two pairs of powder-free nitrile gloves (double-gloving).[3] The outer glove should extend over the cuff of the lab coat. This practice contains contamination on the outer glove, which can be removed and replaced easily, while the inner glove provides a secondary layer of protection.[3] Always inspect gloves for visible signs of degradation or punctures before use.
-
Lab Coat/Gown: A long-sleeved, cuffed lab coat is the minimum requirement. For procedures with a higher risk of contamination, such as handling larger quantities or cleaning spills, a disposable, low-permeability gown that closes in the back is recommended.[3][4]
-
-
Respiratory Protection: To mitigate the risk of respiratory tract irritation from dust (H335), handling of the solid material must be performed within a certified chemical fume hood or similar ventilated enclosure.[5]
-
For Weighing Solids: Even inside a fume hood, a NIOSH-approved N95 respirator is recommended to minimize inhalation of fine particulates that may become airborne during transfer. For larger spills or situations with inadequate ventilation, a full-face respirator with appropriate chemical cartridges would be necessary.[6]
-
PPE Selection Protocol: Matching Protection to the Procedure
The level of PPE required is not static; it must be adapted to the specific task and the associated risks of exposure. The following table and workflow diagram provide a clear, risk-based approach to PPE selection.
| Task | Scale | Primary Hazard | Required PPE Ensemble |
| Container Handling | Any | Minimal (Sealed Container) | Lab Coat, Single Pair Nitrile Gloves, Safety Glasses |
| Weighing Solid | < 1 gram | Inhalation of Dust, Eye Contact | Chemical Fume Hood, Double Nitrile Gloves, Lab Gown, Chemical Splash Goggles, Face Shield, N95 Respirator |
| Weighing Solid | > 1 gram | High Risk of Inhalation/Contamination | All of the above, with consideration for an elastomeric half-mask respirator with P100 filters. |
| Preparing Solutions | Any | Splashing, Skin/Eye Contact | Chemical Fume Hood, Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles |
| Spill Cleanup | Any | High Risk of All Exposure Routes | Chemical-resistant coveralls, Double Nitrile Gloves (or heavier butyl rubber gloves), Chemical Splash Goggles, Face Shield, Air-Purifying Respirator with organic vapor/acid gas cartridges. |
// Nodes start [label="Start: Assess Task with\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", width=4]; task_type [label="What is the nature of the task?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=4];
weighing [label="Weighing Solid Powder", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_work [label="Handling Liquid Solution", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; spill_cleanup [label="Spill / Decontamination", shape=box, fillcolor="#202124", fontcolor="#FFFFFF"];
weighing_ppe [label="Maximum Containment PPE:\n- Fume Hood\n- Double Gloves\n- Gown\n- Goggles + Face Shield\n- N95 Respirator", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", align=left]; solution_ppe [label="Core PPE:\n- Fume Hood\n- Double Gloves\n- Lab Coat\n- Goggles", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", align=left]; spill_ppe [label="Emergency PPE:\n- Chemical Coveralls\n- Heavy-Duty Gloves\n- Goggles + Face Shield\n- Air-Purifying Respirator", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", align=left];
// Connections start -> task_type; task_type -> weighing [label=" Solid Handling"]; task_type -> solution_work [label="Solution Prep/Use "]; task_type -> spill_cleanup [label="Emergency / Cleanup"];
weighing -> weighing_ppe; solution_work -> solution_ppe; spill_cleanup -> spill_ppe; }
Caption: PPE selection workflow for this compound.
Procedural Guidance: Safe Handling in Practice
Adherence to standardized procedures for donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting on) PPE
Perform in a clean area, away from the chemical handling zone.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Don the lab coat or gown, ensuring complete coverage.
-
Respirator (if needed): Don your N95 or elastomeric respirator. Perform a user seal check.
-
Goggles and Face Shield: Put on chemical splash goggles first, then the face shield.
-
Gloves: Don the first (inner) pair of gloves, tucking the gown cuff inside the glove. Don the second (outer) pair of gloves over the first pair and the gown cuff.
Doffing (Removing) PPE
This is the most critical step for preventing exposure. The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., outer gloves).
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them immediately in the designated hazardous waste container.
-
Gown/Coat: Untie and remove the gown, folding the contaminated outside inwards. Dispose of it.
-
Hand Hygiene: Wash hands or use hand sanitizer.
-
Face Shield and Goggles: Remove the face shield and goggles from the back to the front.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves as described in step 1.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Decontamination and Disposal Plan
A comprehensive plan for waste disposal is a logistical and safety necessity.
-
Personnel Decontamination:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
-
Waste Disposal:
-
Chemical Waste: All un-used this compound and solutions containing it must be disposed of as hazardous chemical waste.[8] It should be collected in a clearly labeled, sealed container designated for halogenated organic waste.
-
Contaminated PPE: All disposable PPE used during handling (gloves, gowns, respirator cartridges, etc.) is considered contaminated. It must be collected in a sealed bag or container and disposed of as solid hazardous waste according to your institution's guidelines.[3][7] Do not place this waste in regular trash.
-
Emergency Response
-
Spills: Evacuate the immediate area.[5] For small spills of solid, carefully cover with an absorbent material like diatomite, and then gently sweep it into a designated hazardous waste container.[7] Avoid raising dust. For larger spills, or any spill outside of a containment hood, evacuate the lab and contact your institution's emergency response team.
-
Fire: The compound is combustible.[9] Use a dry chemical, foam, or carbon dioxide extinguisher.[5][7] Firefighters must wear self-contained breathing apparatus (SCBA) due to the risk of hazardous combustion gases like nitrogen oxides and hydrogen bromide.
By integrating this expert-level guidance into your laboratory's standard operating procedures, you can build a robust safety culture that protects researchers while enabling groundbreaking scientific work.
References
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]
-
Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
-
2-Bromo-5-chloro-3-methylpyrazine. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. 2-Bromo-5-chloro-3-methylpyrazine | C5H4BrClN2 | CID 71463842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hsa.ie [hsa.ie]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
